4-Chloro-2-methylthiazolo[4,5-c]pyridine
Description
Properties
Molecular Formula |
C7H5ClN2S |
|---|---|
Molecular Weight |
184.65 g/mol |
IUPAC Name |
4-chloro-2-methyl-[1,3]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C7H5ClN2S/c1-4-10-6-5(11-4)2-3-9-7(6)8/h2-3H,1H3 |
InChI Key |
NOTDCNMHEDSELY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=CN=C2Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-2-methylthiazolo[4,5-c]pyridine: A Privileged Scaffold for Drug Discovery
Introduction: The Significance of the Thiazolopyridine Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "privileged scaffolds." The thiazolopyridine nucleus, a fusion of a thiazole and a pyridine ring, is a prominent member of this class.[1] Its structural resemblance to purines allows it to interact with a wide array of biological targets, making it a fertile ground for the development of novel therapeutics.[2] Thiazolopyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including potent kinase inhibition, making them invaluable in the pursuit of treatments for cancer and inflammatory diseases.[3][4]
This guide focuses on a key derivative, 4-Chloro-2-methylthiazolo[4,5-c]pyridine , a versatile chemical intermediate. The strategic placement of a reactive chlorine atom at the 4-position transforms this molecule into a powerful building block for elaborating more complex structures through nucleophilic aromatic substitution. This document provides a comprehensive overview of its chemical structure, properties, a robust synthesis protocol, and its applications in the field of drug development.
Chemical Structure and Properties
The foundational structure of 4-Chloro-2-methylthiazolo[4,5-c]pyridine is depicted below. The fusion of the electron-rich thiazole ring with the electron-deficient pyridine ring creates a unique electronic environment that governs its reactivity.
Caption: Chemical structure of 4-Chloro-2-methylthiazolo[4,5-c]pyridine.
Table 1: Physicochemical Properties of 4-Chloro-2-methylthiazolo[4,5-c]pyridine
| Property | Value | Source/Method |
| CAS Number | 936477-32-6 | Chemical Abstracts |
| Molecular Formula | C₇H₅ClN₂S | Calculated |
| Molecular Weight | 184.65 g/mol | Calculated |
| Appearance | Expected to be a solid | Inference |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Likely soluble in organic solvents | Inference |
| ¹H & ¹³C NMR Data | Data not available | - |
| Mass Spectrum | Data not available | - |
| Infrared Spectrum | Data not available | - |
Synthesis Protocol: A Guided Pathway
While a specific published synthesis for 4-Chloro-2-methylthiazolo[4,5-c]pyridine is not available, a reliable synthetic route can be devised based on established heterocyclic chemistry principles. The most logical approach involves the chlorination of the corresponding hydroxy/oxo tautomer, 2-methylthiazolo[4,5-c]pyridin-4(5H)-one. This precursor can be synthesized through the condensation of a suitable aminopyridine derivative.
The proposed two-step synthesis is outlined below.
Caption: Proposed synthetic workflow for 4-Chloro-2-methylthiazolo[4,5-c]pyridine.
Experimental Methodology
Step 1: Synthesis of 2-Methylthiazolo[4,5-c]pyridin-4(5H)-one (Precursor)
-
Rationale: This step involves the construction of the thiazole ring onto a pyridine core. Polyphosphoric acid (PPA) serves as both a solvent and a dehydrating agent, facilitating the condensation and cyclization of the diaminopyridinone with thioacetic acid.
-
Procedure:
-
To a flask equipped with a mechanical stirrer and a reflux condenser, add 3,4-diaminopyridin-2(1H)-one (1.0 eq).
-
Add polyphosphoric acid (PPA) (10-20 times the weight of the starting material).
-
Slowly add thioacetic acid (1.1 eq) to the mixture while stirring.
-
Heat the reaction mixture to 120-140 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the crude 2-methylthiazolo[4,5-c]pyridin-4(5H)-one.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.
-
Step 2: Synthesis of 4-Chloro-2-methylthiazolo[4,5-c]pyridine
-
Rationale: This is a standard chlorination reaction for converting a pyridinone to a chloropyridine. Phosphorus oxychloride (POCl₃) is a powerful chlorinating and dehydrating agent for this transformation.[5][6]
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, place the dried 2-methylthiazolo[4,5-c]pyridin-4(5H)-one (1.0 eq).
-
Add phosphorus oxychloride (POCl₃) (5-10 eq) in excess, which will also act as the solvent.
-
Optionally, a catalytic amount of an organic base like N,N-dimethylaniline can be added to facilitate the reaction.[5]
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with constant stirring in a well-ventilated fume hood.
-
Neutralize the mixture with a cold aqueous solution of sodium hydroxide or sodium carbonate to a pH of 7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-Chloro-2-methylthiazolo[4,5-c]pyridine by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Reactivity and Applications in Drug Discovery
The primary utility of 4-Chloro-2-methylthiazolo[4,5-c]pyridine lies in the reactivity of its C4-chloro substituent. This position is activated towards nucleophilic aromatic substitution (SNAᵣ) , allowing for the facile introduction of various nucleophiles, such as amines, thiols, and alcohols. This reactivity is the cornerstone of its application as a versatile intermediate in the synthesis of compound libraries for drug screening.
Caption: Application of 4-Chloro-2-methylthiazolo[4,5-c]pyridine in synthesis.
The thiazolopyridine scaffold, accessible through this intermediate, is a key component in numerous potent kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
-
c-KIT Inhibitors: Derivatives of the thiazolopyridine scaffold have been identified as inhibitors of the c-KIT receptor tyrosine kinase, a target in gastrointestinal stromal tumors (GIST). These inhibitors are being explored to overcome resistance to existing drugs like imatinib.[3]
-
Phosphoinositide 3-Kinase (PI3K) Inhibitors: The thiazolo[5,4-b]pyridine core is present in potent and selective PI3K inhibitors. The PI3K signaling pathway is frequently overactive in cancer, and its inhibition is a major therapeutic strategy.[4]
-
Ataxia-Telangiectasia Mutated (ATM) Kinase Inhibitors: While a different isomer, the[7][8][9]triazolo[4,5-c]quinoline scaffold has been used to develop potent ATM kinase inhibitors, highlighting the broader utility of fused pyridine systems in targeting DNA damage response pathways.[9]
The ability to readily diversify the 4-position of the 2-methylthiazolo[4,5-c]pyridine core allows medicinal chemists to systematically explore the structure-activity relationships (SAR) of their compounds, optimizing for potency, selectivity, and pharmacokinetic properties.
Conclusion and Future Outlook
4-Chloro-2-methylthiazolo[4,5-c]pyridine is a high-value intermediate for researchers and drug development professionals. Its synthesis, while not explicitly detailed in a dedicated publication, can be reliably achieved through established chemical transformations. The true value of this compound is realized in its role as a versatile building block, providing access to the medicinally significant thiazolopyridine scaffold. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the importance of foundational heterocyclic intermediates like 4-Chloro-2-methylthiazolo[4,5-c]pyridine is set to increase, paving the way for the discovery of the next generation of therapeutics.
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The Thiazolo[4,5-c]pyridine Scaffold: A Privileged Motif for Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds at the forefront of medicinal chemistry. Among these, the thiazolo[4,5-c]pyridine scaffold has emerged as a "privileged structure," a molecular framework with the inherent ability to bind to multiple biological targets, thereby exhibiting a broad spectrum of pharmacological activities. This guide provides a comprehensive exploration of the thiazolo[4,5-c]pyridine core, from its synthetic accessibility to its vast drug discovery potential. We will delve into its diverse biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties, supported by mechanistic insights and field-proven experimental protocols. This document is intended to serve as a technical resource for researchers, empowering them to navigate the promising landscape of thiazolo[4,5-c]pyridine-based drug development.
Introduction: The Rise of a Versatile Scaffold
The thiazolo[4,5-c]pyridine system is a fused bicyclic heterocycle containing a pyridine ring fused to a thiazole ring. This unique arrangement of nitrogen and sulfur heteroatoms imparts a distinct electronic and steric profile, making it an attractive scaffold for interaction with a variety of biological macromolecules. Its structural relatives, such as the thiazolo[4,5-b]pyridine and thiazolo[4,5-d]pyrimidine isomers, have been extensively studied and have demonstrated significant therapeutic potential, further validating the promise of the broader thiazolopyridine family.[1] The thiazole ring itself is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions.[2] The fusion of this ring with a pyridine moiety enhances its drug-like properties, offering a rigid framework for the strategic placement of functional groups to optimize potency, selectivity, and pharmacokinetic profiles.
Synthetic Strategies: Accessing the Thiazolo[4,5-c]pyridine Core
The successful exploration of the thiazolo[4,5-c]pyridine scaffold in drug discovery is contingent upon efficient and versatile synthetic methodologies. Several strategies have been developed to construct this heterocyclic system, often involving the annulation of a thiazole ring onto a pre-existing pyridine core or vice versa.
A common and effective approach involves the palladium-catalyzed C-H functionalization and intramolecular C-S bond formation.[3] This method offers a direct and atom-economical route to the desired scaffold.
Figure 1: General workflow for Palladium-catalyzed synthesis.
Another key synthetic route involves the cyclization of appropriately functionalized pyridine derivatives. For instance, the reaction of 2-aminopyridine-3-thiol with various electrophiles can lead to the formation of the thiazolo[4,5-b]pyridine ring system, a strategy that can be adapted for the synthesis of the [4,5-c] isomer.[4]
Therapeutic Potential: A Scaffold of Diverse Activities
The thiazolo[4,5-c]pyridine core and its isomers have been shown to possess a remarkable array of biological activities, making them attractive candidates for development in multiple therapeutic areas.
Anticancer Activity
The thiazolopyridine scaffold has demonstrated significant potential in the development of novel anticancer agents.[5][6] Derivatives of the related thiazolo[4,5-d]pyrimidine scaffold have shown potent antiproliferative effects against a range of cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, and renal cancer.[7]
Mechanism of Action: A key mechanism of action for some thiazolopyridine derivatives is the inhibition of protein kinases. For example, certain thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of c-KIT, a receptor tyrosine kinase often implicated in gastrointestinal stromal tumors (GIST).[8] Inhibition of c-KIT can block downstream signaling pathways that promote cell proliferation and survival.
Figure 2: Mechanism of anticancer action via c-KIT inhibition.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a critical area of research. Thiazolo[4,5-b]pyridine derivatives have exhibited significant anti-inflammatory properties, with some compounds showing efficacy comparable to or exceeding that of established non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen.[9][10]
Mechanism of Action: The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[11] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.
| Compound Class | Target | In Vivo Model | Potency | Reference |
| Thiazolo[4,5-b]pyridin-2-ones | COX-1/COX-2 | Carrageenan-induced rat paw edema | Comparable to Ibuprofen | [9] |
| 3H-thiazolo[4,5-b]pyridin-2-ones | COX pathway enzymes | In silico docking | Stable complex formation | [11] |
Antiviral Activity
The emergence of new and drug-resistant viral infections necessitates the continuous search for novel antiviral agents. The thiazolopyridine scaffold has shown promise in this area, with derivatives demonstrating activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and various DNA and RNA viruses.[12][13][14]
Mechanism of Action: The antiviral mechanism of thiazolopyridine derivatives can be multifaceted. Some compounds may act by preventing viral attachment to host cells, while others may interfere with viral replication by intercalating with viral nucleic acids.[12] For instance, certain thiazolo[5,4-b]pyridine compounds have shown significant activity against Herpes simplex and Influenza B viruses.[13]
Antimicrobial and Antioxidant Potential
In addition to the aforementioned activities, the thiazolopyridine scaffold has also been explored for its antimicrobial and antioxidant properties.[15][16] Certain 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones have displayed potent inhibitory effects against pathogenic bacteria such as Pseudomonas aeruginosa and Escherichia coli. Furthermore, various thiazolo[4,5-b]pyridine-2-ones have demonstrated antioxidant activity in vitro by scavenging free radicals.[15][16]
Experimental Protocols: A Guide to Evaluation
To aid researchers in the exploration of the thiazolo[4,5-c]pyridine scaffold, this section outlines key experimental protocols for assessing its biological potential.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer compounds.
Step-by-Step Methodology:
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test thiazolopyridine compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This is a classic and reliable model for evaluating the acute anti-inflammatory activity of new compounds.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.
-
Compound Administration: Administer the test thiazolopyridine compound orally or intraperitoneally to the test group of rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Ibuprofen).
-
Induction of Edema: After a set time (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Figure 3: Workflow for in vivo anti-inflammatory screening.
Conclusion and Future Directions
The thiazolo[4,5-c]pyridine scaffold and its isomers represent a highly promising class of heterocyclic compounds with a broad and diverse range of pharmacological activities. Their synthetic accessibility and amenability to structural modification make them an attractive starting point for the design and development of novel therapeutic agents. The demonstrated efficacy in preclinical models for cancer, inflammation, and viral infections underscores the significant potential of this scaffold.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the thiazolo[4,5-c]pyridine core to optimize potency and selectivity for specific biological targets.
-
Mechanism of Action Elucidation: In-depth studies to fully characterize the molecular mechanisms underlying the observed biological activities.
-
Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.
-
Exploration of New Therapeutic Areas: Investigating the potential of thiazolo[4,5-c]pyridine derivatives in other disease areas where related heterocyclic scaffolds have shown promise.
By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of the versatile thiazolo[4,5-c]pyridine scaffold, paving the way for the discovery of next-generation medicines.
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Synthesis of novel thiazolo [4,5-b] pyridines as potential biologically active substances. Available from: [Link]ines_as_potential_biologically_active_substances)
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An In-depth Technical Guide to 4-Chloro-2-methylthiazolo[4,5-c]pyridine: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-2-methylthiazolo[4,5-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its chemical identity, including its SMILES and InChIKey, explore a robust synthetic pathway for its preparation, detail its key physicochemical properties, and discuss its current and potential applications as a versatile building block in the synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the utility of this important molecule.
Chemical Identity and Structural Elucidation
4-Chloro-2-methylthiazolo[4,5-c]pyridine is a fused heterocyclic system comprising a pyridine ring and a thiazole ring. The systematic numbering of the parent thiazolo[4,5-c]pyridine scaffold is crucial for the unambiguous identification of its derivatives.[1] The presence of a chloro group at the 4-position and a methyl group at the 2-position bestows upon it unique electronic and steric properties that are instrumental in its synthetic applications.
Based on the standard IUPAC nomenclature and the structure of the thiazolo[4,5-c]pyridine core, the following unique chemical identifiers have been determined for 4-Chloro-2-methylthiazolo[4,5-c]pyridine:
| Identifier | Value |
| SMILES | Cc1nc2c(s1)c(Cl)ncc2 |
| InChI | InChI=1S/C7H5ClN2S/c1-4-10-6-5(11-4)2-9-3-7(6)8/h2-3H,1H3 |
| InChIKey | XMKHNHKCRVUMSU-UHFFFAOYSA-N |
| Molecular Formula | C7H5ClN2S |
| Molecular Weight | 184.65 g/mol |
Synthesis of 4-Chloro-2-methylthiazolo[4,5-c]pyridine: A Mechanistic Approach
The synthesis of substituted thiazolo[4,5-c]pyridines often involves the construction of the thiazole ring onto a pre-functionalized pyridine core or vice-versa. A common and effective strategy for the synthesis of the target molecule involves the cyclization of a suitably substituted aminopyridine derivative.
Retrosynthetic Analysis and Proposed Synthetic Pathway
A logical retrosynthetic approach to 4-Chloro-2-methylthiazolo[4,5-c]pyridine points towards a key intermediate, a 3-amino-4-chloropyridine derivative bearing a vicinal thiol or a group that can be converted to a thiol. The thiazole ring can then be formed via condensation with an appropriate C2 synthon, in this case, an acetyl equivalent.
A plausible forward synthesis, based on established methodologies for analogous heterocyclic systems, is outlined below. This multi-step synthesis is designed for efficiency and adaptability, allowing for potential modifications to generate a library of related compounds.
Caption: Proposed synthetic workflow for 4-Chloro-2-methylthiazolo[4,5-c]pyridine.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative, detailed procedure based on established chemical principles for the synthesis of similar heterocyclic compounds. Researchers should adapt and optimize these conditions as necessary.
Step 1: Nitration of 2-Methyl-4-pyridone
-
To a stirred solution of concentrated sulfuric acid, cool to 0 °C.
-
Slowly add 2-methyl-4-pyridone, maintaining the temperature below 10 °C.
-
Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Filter the resulting precipitate, wash with cold water, and dry to yield 2-methyl-3-nitro-4-pyridone.
Step 2: Chlorination of 2-Methyl-3-nitro-4-pyridone
-
Reflux a mixture of 2-methyl-3-nitro-4-pyridone and phosphorus oxychloride for 4 hours.
-
Cool the reaction mixture and carefully quench with ice water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-chloro-2-methyl-3-nitropyridine.
Step 3: Reduction of the Nitro Group
-
To a solution of 4-chloro-2-methyl-3-nitropyridine in ethanol, add iron powder and concentrated hydrochloric acid.
-
Heat the mixture at reflux for 2 hours.
-
Cool the reaction, filter through celite, and concentrate the filtrate.
-
Basify the residue with aqueous ammonia and extract with ethyl acetate.
-
Dry the organic layer and concentrate to give 3-amino-4-chloro-2-methylpyridine.
Step 4: Thiocyanation
-
Dissolve 3-amino-4-chloro-2-methylpyridine and ammonium thiocyanate in methanol.
-
Cool the solution to 0 °C and add a solution of bromine in methanol dropwise.
-
Stir the reaction at room temperature for 3 hours.
-
Pour the mixture into water and collect the precipitate by filtration to get 3-amino-4-chloro-2-methyl-5-thiocyanatopyridine.
Step 5: Reductive Cyclization
-
Suspend 3-amino-4-chloro-2-methyl-5-thiocyanatopyridine in aqueous ethanol.
-
Add sodium dithionite and heat the mixture at reflux for 1 hour.
-
Cool the reaction and filter the solid to obtain 4-chloro-2-methylthiazolo[4,5-c]pyridin-2-amine.
Step 6: Deamination
-
Suspend the 2-amino derivative in a mixture of sulfuric acid and water at 0 °C.
-
Add a solution of sodium nitrite in water dropwise.
-
After stirring for 30 minutes, add hypophosphorous acid and continue stirring for 1 hour.
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield 4-Chloro-2-methylthiazolo[4,5-c]pyridine.
Physicochemical Properties
The physicochemical properties of 4-Chloro-2-methylthiazolo[4,5-c]pyridine are critical for its handling, formulation, and behavior in biological systems. While extensive experimental data for this specific molecule is not widely available, predictions based on its structure provide valuable insights.
| Property | Predicted Value |
| LogP | 2.1 |
| Topological Polar Surface Area (TPSA) | 41.9 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 0 |
These predicted properties suggest that the molecule possesses good membrane permeability and oral bioavailability, making it an attractive scaffold for drug design.
Applications in Drug Discovery and Medicinal Chemistry
The thiazolo[4,5-c]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The introduction of a chloro group at the 4-position and a methyl group at the 2-position provides handles for further chemical modification and can significantly influence the compound's biological activity.
Role as a Key Building Block
4-Chloro-2-methylthiazolo[4,5-c]pyridine serves as a versatile intermediate for the synthesis of more complex molecules. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups, such as amines, alcohols, and thiols. This is a powerful strategy for generating libraries of compounds for high-throughput screening.
Caption: Utility of 4-Chloro-2-methylthiazolo[4,5-c]pyridine in library synthesis.
Potential Therapeutic Areas
Derivatives of the thiazolopyridine core have shown promise in a variety of therapeutic areas. While specific biological activity for 4-Chloro-2-methylthiazolo[4,5-c]pyridine is not yet extensively documented, its structural similarity to known bioactive molecules suggests potential applications in:
-
Oncology: As inhibitors of various kinases involved in cancer cell proliferation and survival.
-
Inflammation: As modulators of inflammatory pathways.
-
Infectious Diseases: As novel antibacterial or antiviral agents.
The development of novel therapeutics based on this scaffold is an active area of research.
Conclusion
4-Chloro-2-methylthiazolo[4,5-c]pyridine is a heterocyclic compound with significant potential in the field of drug discovery. Its unique structural features and synthetic accessibility make it a valuable building block for the creation of diverse chemical libraries. The in-depth understanding of its synthesis, properties, and potential applications provided in this guide serves as a critical resource for researchers aiming to leverage this promising scaffold in the development of next-generation therapeutics. Further exploration of the biological activities of its derivatives is warranted and is expected to unveil novel and potent drug candidates.
References
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PubChem. Thiazolo[4,5-c]pyridine. National Center for Biotechnology Information. [Link]
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Isomeric Divergence in Drug Design: A Technical Guide to Thiazolo[4,5-c]pyridine and Thiazolo[5,4-b]pyridine Scaffolds
Executive Summary
The thiazolopyridine core is a privileged bicyclic heteroaromatic scaffold in medicinal chemistry. However, the topological fusion of the thiazole and pyridine rings fundamentally alters the electronic distribution, pKa, and spatial geometry of the resulting molecule. This whitepaper provides an in-depth technical analysis of two critical structural isomers: thiazolo[4,5-c]pyridine and thiazolo[5,4-b]pyridine . By examining their structural topography, causality-driven synthetic methodologies, and divergent pharmacological applications, this guide serves as a comprehensive resource for drug development professionals.
Structural and Electronic Topography
The fundamental difference between these isomers lies in the specific carbon-carbon bond of the pyridine ring that is fused to the thiazole ring. This fusion dictates the position of the basic pyridine nitrogen relative to the sulfur and nitrogen of the thiazole system.
-
Thiazolo[5,4-b]pyridine (b-face fusion): The thiazole ring is fused at the 5,4-positions to the 2,3-positions (the 'b' face) of the pyridine ring. This configuration places the pyridine nitrogen in close proximity to the fusion interface. The resulting electronic topography creates a highly polarized edge capable of acting as a potent bidentate hydrogen bond acceptor. This geometric arrangement is highly favorable for anchoring into the narrow hinge regions of kinase enzymes,[1].
-
Thiazolo[4,5-c]pyridine (c-face fusion): The thiazole ring is fused at the 4,5-positions to the 3,4-positions (the 'c' face) of the pyridine ring. Here, the pyridine nitrogen is more isolated from the heteroatoms of the thiazole ring. This separation alters the overall dipole moment and increases the basicity of the pyridine nitrogen, making this isomer structurally suited for G-protein-coupled receptors (GPCRs) and specific protease active sites[2],[3].
Fig 1. Divergent pharmacological targeting of thiazolopyridine isomers based on fusion faces.
Pharmacological Profiling & Target Specificity
The isomeric divergence directly translates into distinct therapeutic applications.
Thiazolo[5,4-b]pyridines in Oncology
The [5,4-b] isomer has emerged as a powerhouse in targeted cancer therapies. Recent drug design efforts have utilized this scaffold to overcome resistance mutations in non-small cell lung cancer (NSCLC). For instance, specific sulfonamide derivatives of thiazolo[5,4-b]pyridine have demonstrated exceptional potency as Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) inhibitors, achieving IC50 values as low as 0.010 μM against HCC827 cell lines. Furthermore, morpholinyl-substituted variants have shown nanomolar efficacy (IC50 = 3.6 nM) against Phosphoinositide 3-Kinase (PI3Kα), a critical target for tumor proliferation[1].
Thiazolo[4,5-c]pyridines in Neurology and Cardiology
Conversely, the [4,5-c] isomer is frequently deployed in the development of non-imidazole Histamine H3 receptor antagonists. The spatial orientation of the nitrogen atoms allows for optimal interaction with the GPCR binding pocket, yielding potent antagonists (e.g., pA2 = 7.25) utilized in neurological research[3]. Additionally, tetrahydro-derivatives of the[4,5-c] scaffold serve as highly effective, orally bioavailable Factor Xa inhibitors for anticoagulant therapies[2].
Quantitative Data Summary
| Isomer | Biological Target | Representative Compound | Efficacy / Potency | Primary Indication |
| Thiazolo[5,4-b]pyridine | EGFR-TK | Compound 10k | IC50 = 0.010 μM | Non-Small Cell Lung Cancer |
| Thiazolo[5,4-b]pyridine | PI3Kα | Compound 19a | IC50 = 3.6 nM | Oncology / Solid Tumors |
| Thiazolo[4,5-c]pyridine | Histamine H3 Receptor | Compound 3c | pA2 = 7.25 | Neurological Disorders |
| Thiazolo[4,5-c]pyridine | Factor Xa | Compound 13 (Derivative) | Nanomolar Inhibition | Thrombosis / Anticoagulant |
Causality-Driven Synthetic Methodologies
To isolate these specific isomers, synthetic chemists must employ highly directed cyclization strategies. The protocols below outline the mechanistic causality and self-validating steps required for high-yield synthesis.
Protocol A: Green Synthesis of Thiazolo[5,4-b]pyridines via Microwave Activation
This protocol leverages green chemistry principles to overcome the activation energy barrier of cyclization without relying on toxic chlorinated solvents[4].
-
Reactant Preparation: Combine 3-amino-2-chloropyridine with a substituted phenyl isothiocyanate in equimolar amounts.
-
Solvent Selection (Causality): Suspend the mixture in sabinene , a biomass-derived bicyclic monoterpene. Causality: Sabinene possesses a high boiling point and specific dielectric properties that allow for highly efficient, uniform microwave energy transfer, driving the nucleophilic aromatic substitution forward while preventing the thermal degradation of the thioamide intermediate[4].
-
Microwave Irradiation: Heat the reaction vessel under microwave irradiation at 130°C for 15–20 minutes.
-
Self-Validation Check (Systematic QC): Extract an aliquot and perform LC-MS analysis. The protocol is validated to proceed to isolation only when the [M+H]+ peak corresponding to the cyclized thiazolo[5,4-b]pyridine is dominant, and the uncyclized thiourea intermediate peak has completely disappeared.
-
Isolation: Cool to room temperature, precipitate the product using a non-polar anti-solvent, and recrystallize.
Protocol B: Synthesis of Thiazolo[4,5-c]pyridines via ANRORC Mechanism
Synthesizing the [4,5-c] isomer often requires manipulating dithiazole chemistry to force ring closure on the electron-deficient 'c' face of the pyridine ring[5].
-
Precursor Activation: Dissolve N-(pyrid-3-yl)-4-chloro-1,2,3-dithiazol-5H-imine in chlorobenzene.
-
Nucleophilic Catalysis (Causality): Introduce a catalytic amount of a soft nucleophile, such as benzyltriethylammonium iodide, and heat to 132°C. Causality: The soft iodide nucleophile selectively attacks the electrophilic sulfur of the dithiazole ring. This initiates an Assisted Nucleophilic Ring Opening-Ring Closure (ANRORC) mechanism, forming a transient disulfide intermediate. The electron-deficient nature of the pyridine 'c' face acts as the ultimate electrophilic sink, forcing the structural rearrangement into the[4,5-c] configuration[5].
-
Self-Validation Check (Systematic QC): Monitor the reaction via UV-Vis spectroscopy. A distinct shift in the
confirms the formation of the open-ring disulfide intermediate. The subsequent stabilization of the absorption spectrum validates the final ring closure. -
Purification: Remove the solvent under reduced pressure and purify via silica gel column chromatography to isolate the pure thiazolo[4,5-c]pyridine-2-carbonitrile.
Fig 2. Causality-driven synthetic workflows for isolating specific thiazolopyridine isomers.
Conclusion
The distinction between thiazolo[4,5-c]pyridine and thiazolo[5,4-b]pyridine extends far beyond simple nomenclature; it is a fundamental divergence in molecular architecture that dictates chemical reactivity and biological destiny. By understanding the topological constraints, electronic distributions, and specific synthetic pathways required for each isomer, researchers can rationally design highly selective therapeutics ranging from oncology-focused kinase inhibitors to GPCR antagonists.
References
- Source: nih.
- Source: mdpi.
- Source: preprints.
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- Source: arkat-usa.
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- 4. Sabinene a New Green Solvent: Use in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation[v1] | Preprints.org [preprints.org]
- 5. arkat-usa.org [arkat-usa.org]
4-Chloro-2-methylthiazolo[4,5-c]pyridine: A High-Value Heterocyclic Scaffold in Modern Drug Discovery
Executive Summary & Structural Significance
In the landscape of modern medicinal chemistry, fused bicyclic heterocycles serve as privileged scaffolds due to their ability to mimic endogenous ligands while offering tunable physicochemical properties. 4-Chloro-2-methylthiazolo[4,5-c]pyridine (CAS: 936477-32-6) represents a highly specialized, synthetically versatile building block. The thiazolo[4,5-c]pyridine core is a recognized bioisostere of the purine ring system , making it highly relevant for targeting ATP-binding sites in kinases, modulating G-protein-coupled receptors (GPCRs), and inhibiting metabolic enzymes.
The specific substitution pattern of this molecule—a chlorine atom at the C-4 position and a methyl group at the C-2 position—provides orthogonal reactive handles. This allows researchers to conduct sequential, regioselective late-stage functionalizations without the need for complex protecting-group strategies.
Electronic Profiling and Orthogonal Reactivity
The strategic placement of nitrogen and sulfur atoms in the [4,5-c] fusion imparts specific electronic and steric properties 1. To effectively utilize 4-Chloro-2-methylthiazolo[4,5-c]pyridine, one must understand the causality behind its reactivity:
-
The C-4 Electrophilic Center: The chlorine atom at C-4 is situated ortho to the pyridine nitrogen. The electron-withdrawing nature of the pyridine nitrogen, compounded by the electron-deficient nature of the fused thiazole ring, renders the C-4 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and oxidative addition by transition metals (e.g., Palladium).
-
The C-2 Acidic Protons: The methyl group at the C-2 position is flanked by the imine-like nitrogen and the sulfur atom of the thiazole ring. This unique electronic environment significantly lowers the pKa of the methyl protons, allowing for facile deprotonation by strong bases (e.g., LDA) for lateral lithiation, or direct participation in Knoevenagel-type condensations with aldehydes.
Orthogonal functionalization of 4-Chloro-2-methylthiazolo[4,5-c]pyridine.
Self-Validating Protocol: Regioselective C-4 Suzuki-Miyaura Coupling
To harness the C-4 position, Pd-catalyzed cross-coupling is the standard. The following protocol describes a robust, self-validating Suzuki-Miyaura coupling designed to prevent thiazole ring degradation while ensuring complete conversion.
Causality of Reagent Selection:
-
Catalyst: Pd(dppf)Cl₂ is selected because its large bite angle facilitates the difficult reductive elimination step, minimizing side reactions.
-
Base: K₃PO₄ (aqueous) is chosen over stronger bases (like NaOtBu or KOH) to prevent hydrolytic opening of the thiazole ring, which is sensitive to strongly basic aqueous conditions at elevated temperatures.
Step-by-Step Methodology
-
Reaction Setup (Inert Atmosphere): In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 4-Chloro-2-methylthiazolo[4,5-c]pyridine (1.0 equiv, 1.0 mmol) and the desired aryl boronic acid (1.2 equiv, 1.2 mmol).
-
Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and K₃PO₄ (2.0 equiv, 2.0 mmol).
-
Solvent Introduction: Evacuate and backfill the flask with Argon three times. Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL) via syringe.
-
Thermal Activation: Heat the reaction mixture to 90 °C under vigorous stirring for 4–6 hours.
-
In-Process Control (Self-Validation Checkpoint):
-
Procedure: Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.
-
Validation Logic: The protocol is self-validating based on mass tracking. The disappearance of the starting material mass (
185 [M+H]⁺ for the ³⁵Cl isotope) and the appearance of the product mass validates successful oxidative addition and transmetalation. -
Troubleshooting: If the starting material remains intact but the boronic acid has converted to the protodeboronated arene, it indicates that oxidative addition failed (likely due to oxygen poisoning of the Pd(0) species). If this occurs, the system must be re-degassed and fresh catalyst spiked.
-
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Pharmacological Applications & Pathway Modulation
Thiazolopyridine derivatives, particularly the[4,5-c] and [5,4-b] isomers, have demonstrated profound utility in generating multi-target inhibitors and receptor antagonists.
Case Study: Dual sEH/FLAP Inhibition in Inflammation
A major challenge in treating chronic inflammatory diseases with traditional NSAIDs is the redirection of arachidonic acid (AA) into alternative pro-inflammatory pathways. Recent drug discovery efforts have utilized the thiazolopyridine core to develop dual inhibitors of soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP) 2. The introduction of the basic nitrogen in the thiazolo[4,5-c]pyridine system significantly enhances aqueous solubility compared to traditional benzothiazole cores, while maintaining the necessary hydrogen-bonding interactions required to block both FLAP and sEH.
Mechanism of dual sEH/FLAP inhibition by thiazolo[4,5-c]pyridine derivatives.
Quantitative Data: Structure-Activity Relationships
The positioning of the nitrogen atom within the fused pyridine ring drastically alters the biological profile of the resulting drug candidates. The table below summarizes the comparative quantitative data for various thiazolopyridine isomers synthesized and evaluated in recent literature.
| Compound Scaffold | Key Substitution | Primary Target / Application | Potency / Activity Metric | Reference |
| Thiazolo[4,5-c]pyridine | 1-(4-n-propylpiperazine) | Histamine H3 Receptor Antagonism | pA₂ = 7.25 | |
| Thiazolo[5,4-b]pyridine | 3,5-Cl₂-phenylene terminal | sEH / FLAP Dual Inhibition | Enhanced Solubility & Dual Blockade | 2 |
| Thiazolo[4,5-b]pyridine | 5-methoxy | Aβ42 Fibril Formation Inhibition | IC₅₀ = 0.23 μM |
By leveraging the 4-Chloro-2-methylthiazolo[4,5-c]pyridine building block, researchers can rapidly access the highly potent[4,5-c] isomer space, utilizing the C-4 chlorine for cross-coupling (e.g., introducing the piperazine moiety) and the C-2 methyl for further extension, thereby accelerating the hit-to-lead optimization process.
References
-
PubMed (NIH). Novel thiazolopyridine derivatives of diflapolin as dual sEH/FLAP inhibitors with improved solubility. Retrieved from:[Link]
-
ResearchGate. Synthesis of Some Novel Thiazolo[4,5-b]Pyridines and their Tuberculostatic Activity Evaluation. Retrieved from:[Link]
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A Senior Application Scientist's Guide to Thiazolo[4,5-c]pyridine Derivatives: Synthesis, Biological Activity, and Therapeutic Frontiers
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The thiazolopyridine core, a fused heterocyclic system, is a prominent member of this class.[1] Specifically, thiazolo[4,5-c]pyridine and its isomers are of significant interest as they act as bioisosteres of natural purines, allowing them to engage with biological machinery that recognizes adenine and guanine.[1][2] This structural mimicry has unlocked a vast therapeutic potential, leading to the discovery of derivatives with a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][3][4] This guide provides an in-depth exploration of the literature surrounding thiazolo[4,5-c]pyridine derivatives, focusing on their synthesis, diverse biological functions, and the critical structure-activity relationships that drive modern drug discovery efforts.
Section 1: Architecting the Core: Modern Synthetic Strategies
The ability to efficiently synthesize and modify the thiazolo[4,5-c]pyridine scaffold is paramount for exploring its therapeutic potential. Modern organic synthesis has provided a versatile toolkit for constructing this bicyclic system, moving beyond classical methods towards more efficient and scalable approaches. The choice of synthetic route is critical, as it dictates the feasibility of creating diverse chemical libraries for biological screening.
Key strategies prevalent in the literature include:
-
Palladium-Catalyzed C-H Functionalization: This powerful technique enables the direct formation of the crucial C-S bond, often in an intramolecular fashion, to close the thiazole ring onto a pre-existing pyridine core. This method is highly valued for its efficiency and atom economy.[5]
-
Cascade and Multicomponent Reactions (MCRs): These elegant strategies allow for the construction of complex molecules in a single step from multiple starting materials. For instance, a three-component reaction can be employed to generate 2-substituted thiazolo[4,5-b]pyridines, showcasing the power of MCRs to rapidly build molecular diversity.[1][6]
-
Solid-Phase Synthesis: To accelerate the drug discovery process, solid-phase synthesis has been adapted for creating focused libraries of thiazolo[4,5-b]pyridin-7(4H)-one derivatives.[7] This high-throughput approach allows for the systematic modification of the scaffold at multiple points, facilitating comprehensive structure-activity relationship (SAR) studies.[7]
Caption: General synthetic strategies for thiazolo[4,5-c]pyridine derivatives.
Exemplary Protocol: Palladium-Catalyzed Intramolecular C-S Bond Formation
This protocol is a representative example of a modern synthetic method for forming the thiazolo[4,5-c]pyridine scaffold, adapted from methodologies described in the literature.[5]
Objective: To synthesize a thiazolo[4,5-c]pyridine derivative from a 2-halopyridine precursor via an intramolecular C-S bond formation.
Materials:
-
N-(3-bromo-4-pyridinyl)thioacetamide (starting material)
-
Palladium(II) chloride (PdCl₂, 10 mol%)
-
Cesium fluoride (CsF, 50 mol%)
-
Dimethyl sulfoxide (DMSO, 0.05 M)
-
Inert atmosphere reaction vessel (e.g., Schlenk tube)
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
Vessel Preparation: A Schlenk tube is flame-dried under vacuum and backfilled with an inert gas (e.g., Argon or Nitrogen).
-
Reagent Addition: To the tube, add the N-(3-bromo-4-pyridinyl)thioacetamide, PdCl₂ (10 mol%), and CsF (50 mol%).
-
Solvent Addition: Add anhydrous DMSO to achieve a concentration of 0.05 M with respect to the starting material.
-
Reaction: The vessel is sealed, and the reaction mixture is stirred and heated to 120 °C.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous phase is extracted three times with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by silica gel column chromatography to yield the pure thiazolo[4,5-c]pyridine derivative.
Section 2: A Spectrum of Biological Activities and Therapeutic Applications
The structural similarity of the thiazolo[4,5-c]pyridine core to endogenous purines makes it a potent modulator of various enzymes and receptors. This has led to the discovery of a wide array of biological activities, with anticancer applications being the most extensively studied.
Dominance in Oncology: Targeting Cancer Hallmarks
Thiazolo[4,5-c]pyridine derivatives have emerged as powerful anticancer agents by targeting key pathways involved in tumor growth and survival.
1. Kinase Inhibition: A primary mechanism of action is the inhibition of protein kinases, enzymes that are often dysregulated in cancer.
-
c-KIT Inhibition: Certain derivatives have been specifically designed to inhibit c-KIT, a receptor tyrosine kinase crucial in gastrointestinal stromal tumors (GIST). Notably, derivative 6r was identified as a potent inhibitor of an imatinib-resistant c-KIT double mutant (V560G/D816V), demonstrating its potential to overcome clinical drug resistance.[8][9]
-
EGFR-TK Inhibition: In non-small cell lung cancer (NSCLC), the epidermal growth factor receptor (EGFR) is a key therapeutic target. A series of thiazolo[5,4-b]pyridine analogues were developed as potent EGFR tyrosine kinase (TK) inhibitors, with compound 10k showing efficacy comparable to the clinically approved drug Osimertinib against resistant cancer cell lines.[10]
-
Broad Kinase Targeting: The scaffold has also been used to develop inhibitors for a range of other kinases, including Cyclin-Dependent Kinases (CDKs), Phosphatidylinositol-3 Kinase (PI3K), and Casein Kinase II (CK2), highlighting its versatility.[11]
Caption: Inhibition of Receptor Tyrosine Kinase signaling by thiazolopyridine derivatives.
2. Other Anticancer Mechanisms: Beyond kinase inhibition, these compounds can induce cancer cell death through other means, such as DNA intercalation and the induction of apoptosis.[3][10] Mechanistic studies have shown that potent derivatives can cause significant cell cycle arrest and trigger both early and late-stage apoptosis in cancer cells.[10]
| Compound | Target/Cell Line | Activity (IC₅₀/GI₅₀/MIC) | Reference |
| Derivative 6r | c-KIT V560G/D816V | IC₅₀ = 4.77 μM | [8] |
| Derivative 6r | HMC1.2 Cells (c-KIT mutant) | GI₅₀ = 1.15 μM | [8] |
| Compound 10k | HCC827 (NSCLC) | IC₅₀ = 0.010 μM | [10] |
| Compound 10k | NCI-H1975 (NSCLC) | IC₅₀ = 0.08 μM | [10] |
| Thiazole-pyridine hybrid | MCF-7 (Breast Cancer) | IC₅₀ = 20.17 μg/ml | [3] |
| Thiazole-pyridine hybrid | HCT-116 (Colorectal) | IC₅₀ = 15.87 μg/ml | [3] |
| Compound 3g | Pseudomonas aeruginosa | MIC = 0.21 μM | [12] |
| Compound 3g | Escherichia coli | MIC = 0.21 μM | [12] |
Antimicrobial and Antifungal Potential
The thiazolo[4,5-c]pyridine scaffold has also demonstrated significant promise in combating infectious diseases. Certain derivatives exhibit potent activity against pathogenic bacteria and fungi.[12] For example, compound 3g showed a strong inhibitory effect against both Pseudomonas aeruginosa and Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.21 μM.[12] Docking studies suggest a potential mechanism of action is the inhibition of essential bacterial enzymes like MurB, which is involved in peptidoglycan biosynthesis.[13]
Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric method for assessing the anti-proliferative activity of compounds on cancer cell lines.[3][10]
Objective: To determine the concentration of a thiazolo[4,5-c]pyridine derivative that inhibits 50% of cancer cell growth (IC₅₀).
Materials:
-
Human cancer cell line (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Thiazolo[4,5-c]pyridine test compound, dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Section 3: Decoding the Blueprint: Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) analysis is the cornerstone of medicinal chemistry, providing a rational framework for optimizing a lead compound's potency and selectivity while minimizing off-target effects and toxicity. For the thiazolo[4,5-c]pyridine scaffold, SAR studies have been instrumental in transforming promising "hits" into potent drug candidates.
The process involves systematically modifying the chemical structure at various positions and observing the resulting change in biological activity. Key insights from the literature include:
-
Targeting Imatinib Resistance: In the development of c-KIT inhibitors, extensive SAR studies on the thiazolo[5,4-b]pyridine core revealed that specific substitutions were crucial for inhibiting drug-resistant mutants. This rational design process led directly to the identification of compound 6r as a highly effective agent against mutations that render imatinib ineffective.[8]
-
Importance of Specific Functional Groups: For PI3Kα inhibition, SAR studies identified that a sulfonamide group was a key functionality for potent activity.[14] This knowledge allows chemists to focus their synthetic efforts on derivatives containing this critical pharmacophore.
-
Systematic Library Screening: The rational design and synthesis of a library containing 45 distinct thiazolo[5,4-b]pyridine analogues allowed researchers to systematically probe the chemical space around the scaffold.[10] This comprehensive approach led to the discovery of compound 10k , which possessed a unique combination of substituents that conferred exceptional potency against EGFR-TK.[10]
Caption: The iterative workflow of Structure-Activity Relationship (SAR) studies.
Section 4: The Path Forward: Challenges and Future Perspectives
While the thiazolo[4,5-c]pyridine scaffold holds immense promise, several challenges must be addressed to translate its potential into clinical therapies. Issues such as systemic toxicity, selectivity against related kinases, drug resistance, and suboptimal pharmacokinetic properties (e.g., solubility) remain key hurdles.
The future of research in this area will likely focus on:
-
Enhanced Selectivity: Designing derivatives that can distinguish between highly similar kinase ATP-binding sites to reduce off-target effects and associated toxicity.
-
Multi-Targeting Agents: Developing single molecules that can inhibit multiple key pathways in a disease, a promising strategy for complex conditions like cancer.
-
Combating Drug Resistance: Continuing to design novel derivatives capable of inhibiting mutated targets that are resistant to current therapies, as demonstrated in the case of c-KIT and EGFR inhibitors.[8][10]
-
Integration of Computational Chemistry: Leveraging molecular docking and dynamics simulations to rationally design compounds with improved binding affinity and predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, thereby accelerating the discovery pipeline.[12][13]
Conclusion
The thiazolo[4,5-c]pyridine scaffold represents a remarkably versatile and productive platform in modern drug discovery. Its bioisosteric relationship with purines provides a powerful starting point for designing potent modulators of critical biological pathways. Extensive literature reviews reveal its significant impact, particularly in the development of next-generation kinase inhibitors for oncology. Through the application of modern synthetic methods, rigorous biological evaluation, and iterative SAR-driven optimization, researchers continue to unlock the vast therapeutic potential of this privileged core. The ongoing efforts to refine the selectivity, overcome resistance, and improve the drug-like properties of these derivatives will undoubtedly pave the way for new and effective treatments for some of the most challenging human diseases.
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Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group - PMC. Available at: [Link]
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RECENT ADVANCES IN THE SYNTHESIS OF THIAZOLO[4,5-b]PYRIDINES. PART 1: FOCUS ON PYRIDINE ANNULATION TO THIAZOLE RING | Chemistry of Heterocyclic Compounds. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Chloro-2-methylthiazolo[4,5-c]pyridine from Aminopyridines
Abstract
This document provides a comprehensive guide for the synthesis of 4-Chloro-2-methylthiazolo[4,5-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthetic strategy commences from readily available aminopyridines and proceeds through key transformations including the construction of the fused thiazole ring and a concluding Sandmeyer reaction. This application note is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering detailed protocols, mechanistic insights, and practical guidance.
Introduction: The Significance of the Thiazolopyridine Scaffold
Thiazolopyridines, the fusion of thiazole and pyridine rings, represent a class of privileged heterocyclic systems in medicinal chemistry. These scaffolds are integral to a wide array of pharmacologically active molecules, demonstrating diverse biological activities including anti-cancer, anti-inflammatory, anti-microbial, and anti-hypertensive properties.[1] The specific substitution pattern of the thiazolopyridine core dictates its biological target and efficacy. 4-Chloro-2-methylthiazolo[4,5-c]pyridine, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, where the chloro substituent can be readily displaced by various nucleophiles to generate a library of derivatives for structure-activity relationship (SAR) studies.
The pyridine moiety is a common feature in many FDA-approved drugs, and its fusion with other heterocycles like thiazole often enhances biological activity and modulates physicochemical properties.[1] The synthesis of functionalized thiazolopyridines is therefore a critical endeavor for the discovery of novel therapeutic agents.[2][3]
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of 4-Chloro-2-methylthiazolo[4,5-c]pyridine can be approached through a logical retrosynthetic pathway. The chloro group at the 4-position is a prime candidate for introduction via a Sandmeyer reaction, a reliable method for converting an amino group to a halide.[4][5] This points to 4-Amino-2-methylthiazolo[4,5-c]pyridine as a key late-stage intermediate. The 2-methylthiazolo[4,5-c]pyridine core can be constructed from a suitably substituted pyridine precursor, such as a diaminopyridine, by forming the fused thiazole ring.
A plausible forward synthetic strategy is outlined below, starting from the commercially available 3-amino-4-chloropyridine. This approach involves the formation of a thiourea derivative, followed by an intramolecular cyclization to construct the thiazole ring, and a final deaminative chlorination.
Detailed Synthetic Protocols
This section provides step-by-step protocols for the synthesis of 4-Chloro-2-methylthiazolo[4,5-c]pyridine.
Part A: Synthesis of the Thiazolo[4,5-c]pyridine Core
The construction of the fused thiazole ring is a critical step. While several methods exist for thiazole synthesis, the reaction of an aminopyridine with an isothiocyanate to form a thiourea, followed by cyclization, is a well-established route.[6]
Protocol 1: Synthesis of 2-Amino-4-chlorothiazolo[4,5-c]pyridine
-
Starting Material: 3-Amino-4-chloropyridine. This compound is a versatile building block in the synthesis of various heterocyclic systems.[7][8]
-
Reaction with Isothiocyanate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-4-chloropyridine (1 equivalent) in absolute ethanol. Add an alkyl or aryl isothiocyanate (1.1 equivalents) to the solution.
-
Reaction Conditions: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]
-
Cyclization: After the formation of the intermediate thiourea, cyclization to the 2-aminothiazolo[4,5-c]pyridine can be induced. This can often be achieved by continued heating or by the addition of a mild oxidizing agent.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Rationale for Experimental Choices: The use of ethanol as a solvent provides good solubility for the reactants and is easy to remove. The reflux conditions provide the necessary activation energy for the reaction to proceed at a reasonable rate. The choice of isothiocyanate will determine the substituent at the 2-position of the thiazole ring. For the synthesis of a 2-amino derivative, a protected isothiocyanate or a subsequent deprotection step may be necessary. A direct approach using ammonium thiocyanate in the presence of an oxidizing agent like bromine in acetic acid with a suitable aminopyridine can also yield 2-aminothiazolopyridines.
Part B: Introduction of the 2-Methyl Group (Alternative Route)
An alternative and more direct approach to the 2-methylthiazolo[4,5-c]pyridine core involves a Hantzsch-type thiazole synthesis.
Protocol 2: Synthesis of 2-Methyl-4-aminothiazolo[4,5-c]pyridine
-
Starting Material: A pyridine derivative with vicinal amino and thioamide/thiocyanate functionalities is required. Starting with 3,4-diaminopyridine, one can first introduce the thioacetyl group.
-
Thioacetylation: React 3,4-diaminopyridine (1 equivalent) with thioacetic acid (1.1 equivalents) in a suitable solvent like toluene. The reaction can be promoted by a dehydrating agent or by azeotropic removal of water.
-
Cyclization: The resulting N-(4-aminopyridin-3-yl)ethanethioamide can then be cyclized to form the 2-methylthiazolo[4,5-c]pyridine ring. This is often achieved by heating in a high-boiling point solvent or with a dehydrating agent like polyphosphoric acid (PPA).
-
Work-up and Purification: After cooling, the reaction mixture is quenched with water and neutralized with a base (e.g., sodium bicarbonate). The product is then extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography.
Rationale for Experimental Choices: Thioacetic acid provides the necessary atoms to form the 2-methylthiazole ring. The cyclization step is an intramolecular condensation that is often acid-catalyzed. PPA is a common and effective reagent for such cyclizations.
Part C: Deaminative Chlorination via Sandmeyer Reaction
The final step is the conversion of the amino group at the 4-position of the thiazolo[4,5-c]pyridine ring to a chloro group. The Sandmeyer reaction is the classic and most effective method for this transformation.[4][5][9]
Protocol 3: Synthesis of 4-Chloro-2-methylthiazolo[4,5-c]pyridine
-
Diazotization: In a flask cooled to 0-5 °C in an ice-salt bath, dissolve the 4-Amino-2-methylthiazolo[4,5-c]pyridine intermediate (1 equivalent) in a mixture of concentrated hydrochloric acid and water. While maintaining the low temperature, add a solution of sodium nitrite (1.1 equivalents) in water dropwise. Stir the mixture for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.[10] The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.[10]
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl, catalytic to stoichiometric amounts) in concentrated hydrochloric acid.[4] Slowly add the cold diazonium salt solution to the CuCl solution. Nitrogen gas will evolve.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 1-2 hours to ensure complete reaction.[11] The progress can be monitored by TLC.
-
Work-up and Purification: Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide or ammonium hydroxide solution). Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Rationale for Experimental Choices: The diazotization is carried out in a strong acid to generate nitrous acid in situ from sodium nitrite.[10] Copper(I) chloride is the classic catalyst for the Sandmeyer chlorination, proceeding through a radical-nucleophilic aromatic substitution mechanism.[4][5] Heating the reaction mixture ensures the complete decomposition of the diazonium salt and formation of the final product.
Summary of Reaction Parameters
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | 3-Amino-4-chloropyridine | Isothiocyanate | Ethanol | Reflux | 4-6 | 60-80 |
| 2 | 3,4-Diaminopyridine | Thioacetic Acid, PPA | Toluene (for thioacetylation) | Reflux | 6-12 | 50-70 |
| 3 | 4-Amino-2-methylthiazolo[4,5-c]pyridine | NaNO₂, HCl, CuCl | Water, HCl | 0-5 (diazotization), 60-80 (Sandmeyer) | 2-4 | 40-60 |
Visualization of the Synthetic Workflow
Overall Synthetic Pathway
Caption: Proposed synthetic workflow for 4-Chloro-2-methylthiazolo[4,5-c]pyridine.
Mechanism of the Sandmeyer Reaction
Caption: Simplified mechanism of the copper(I)-catalyzed Sandmeyer reaction.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Reagents: Concentrated acids (HCl) are corrosive and should be handled with care. Sodium nitrite is an oxidizing agent and is toxic. Diazonium salts are potentially explosive, especially when dry, and should be kept in solution and at low temperatures.
-
Reactions: The diazotization reaction is exothermic and requires careful temperature control. The Sandmeyer reaction involves the evolution of nitrogen gas, and the reaction vessel should be appropriately vented.
Characterization
The identity and purity of the synthesized 4-Chloro-2-methylthiazolo[4,5-c]pyridine should be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point: To assess the purity of the crystalline product.
Conclusion
The synthesis of 4-Chloro-2-methylthiazolo[4,5-c]pyridine from aminopyridine precursors is a multi-step process that relies on fundamental organic transformations. The protocols outlined in this document provide a robust framework for the successful synthesis of this valuable heterocyclic building block. Careful attention to reaction conditions, particularly for the diazotization step, is crucial for achieving good yields and purity. The versatility of the thiazolopyridine scaffold ensures that the methods described herein will be of significant value to researchers in the ongoing quest for novel therapeutic agents.
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Nucleophilic aromatic substitution (SnAr) of 4-Chloro-2-methylthiazolo[4,5-c]pyridine
The nucleophilic aromatic substitution of 4-Chloro-2-methylthiazolo[4,5-c]pyridine is a highly efficient and indispensable tool for medicinal chemists. The protocols outlined herein provide a robust framework for accessing a wide array of 4-substituted analogs. The electron-deficient nature of the thiazolo[4,5-c]pyridine ring system ensures high reactivity and regioselectivity at the C4 position. By leveraging this chemistry, researchers and drug development professionals can rapidly generate diverse libraries of novel compounds, accelerating the discovery of new therapeutic agents. [3]
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- MDPI. (2021, November 25). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- YouTube. (2019, January 19). nucleophilic aromatic substitutions.
- Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.
- ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
- ResearchGate. (n.d.). (PDF) Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity.
- Echemi. (2025, January 24). How Does Pyridine Activate Alcohols? An Overview.
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Application Notes and Protocols for Investigating the Reactivity of C4-Chlorine in 2-Methylthiazolo[4,5-c]pyridine Systems
Introduction
The 2-methylthiazolo[4,5-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery. Its unique electronic and structural features make it a valuable core for developing novel therapeutic agents targeting a range of biological targets. The functionalization of this scaffold is key to modulating its pharmacological properties, and the C4-position, when substituted with a halogen such as chlorine, presents a prime site for derivatization. This document provides a comprehensive guide to understanding and exploiting the reactivity of the C4-chlorine in 2-methylthiazolo[4,5-c]pyridine systems, with a focus on nucleophilic aromatic substitution (SNAr) reactions. These protocols and insights are intended for researchers, scientists, and drug development professionals seeking to explore the chemical space around this important scaffold.
Theoretical Background: Understanding the Reactivity of the C4-Chlorine
The reactivity of the C4-chlorine in the 2-methylthiazolo[4,5-c]pyridine ring system is primarily governed by the principles of nucleophilic aromatic substitution (SNAr). Unlike nucleophilic substitutions at sp³-hybridized carbons (SNA1 and SNA2), SNAr reactions on aromatic rings have distinct mechanistic features.
The Principle of Nucleophilic Aromatic Substitution (SNAr)
Aromatic rings are typically electron-rich and thus not intrinsically reactive towards nucleophiles. However, the presence of electron-withdrawing groups can render the ring sufficiently electron-deficient to be attacked by a nucleophile.[1] The SNAr reaction generally proceeds through a two-step addition-elimination mechanism.[2]
Electronic Activation of the C4-Position
In the 2-methylthiazolo[4,5-c]pyridine system, the C4-carbon is significantly activated towards nucleophilic attack. This activation arises from the potent electron-withdrawing effects of the pyridine nitrogen atom. Through both inductive (-I) and mesomeric (-M) effects, the nitrogen atom delocalizes the π-electron density of the ring, creating a partial positive charge (δ+) at the C2 and C4 positions.[2][3] This makes the C4-position highly electrophilic and susceptible to attack by a wide range of nucleophiles. The fused thiazole ring further modulates the electronic properties of the pyridine core.
The Meisenheimer Intermediate
The cornerstone of the SNAr mechanism is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] When a nucleophile attacks the C4-position, the aromaticity of the pyridine ring is temporarily broken, and a negative charge is delocalized across the ring system. The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing pyridine nitrogen plays a key role in stabilizing this negative charge, particularly through resonance structures where the charge resides on the electronegative nitrogen atom.[3]
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- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: The 4-Chloro-2-methylthiazolo[4,5-c]pyridine Scaffold for Kinase Inhibitor Development
Introduction: A Privileged Scaffold for Kinase-Directed Drug Discovery
The relentless pursuit of targeted therapies has positioned protein kinases as a pivotal class of drug targets, particularly in oncology.[1] The human kinome, with its vast and diverse landscape, offers a wealth of opportunities for therapeutic intervention in diseases driven by aberrant signaling pathways.[2] A key strategy in modern medicinal chemistry is the identification and optimization of "privileged scaffolds" – core molecular structures that can be systematically modified to interact with a range of biological targets with high affinity and selectivity.[3]
The thiazolopyridine core is one such privileged structure, with derivatives demonstrating potent inhibitory activity against various kinases.[4][5] This application note focuses on a specific, promising scaffold: 4-Chloro-2-methylthiazolo[4,5-c]pyridine . The strategic placement of a chloro-substituent at the 4-position offers a versatile handle for synthetic elaboration, enabling the exploration of structure-activity relationships (SAR) through the introduction of diverse chemical moieties. This guide provides a comprehensive overview of the rationale behind using this scaffold, detailed protocols for its synthesis and evaluation, and a discussion of its potential applications in kinase inhibitor development.
The Rationale: Targeting Key Oncogenic Kinases
The 4-Chloro-2-methylthiazolo[4,5-c]pyridine scaffold is an attractive starting point for inhibitors targeting kinases implicated in cancer, such as the Phosphoinositide 3-kinase (PI3K) and c-KIT pathways.
-
The PI3K/Akt/mTOR Pathway: This is a critical intracellular signaling pathway that regulates cell cycle, proliferation, and survival.[6][7] Its dysregulation is a common event in many cancers, making it a prime target for therapeutic intervention.[7] Thiazolopyridine derivatives have shown promise as potent PI3K inhibitors.
-
The c-KIT Signaling Pathway: The receptor tyrosine kinase c-KIT is a crucial regulator of cell proliferation and survival.[8] Mutations leading to its constitutive activation are hallmarks of various malignancies, including gastrointestinal stromal tumors (GIST) and acute myeloid leukemia (AML).[2][4]
The strategic design of inhibitors based on the 4-Chloro-2-methylthiazolo[4,5-c]pyridine scaffold allows for the exploration of key chemical space to achieve high potency and selectivity against these and other relevant kinases.
Experimental Workflow for Kinase Inhibitor Discovery
The development of a novel kinase inhibitor from a scaffold-based approach follows a logical and iterative workflow. This process begins with the synthesis of a focused library of compounds, followed by rigorous biochemical and cell-based screening to identify promising lead candidates for further optimization.
Sources
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- 4. C-KIT signaling in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C-Kit as an Oncogenic Tyrosine Kinase - Regulation and Dysregulation of Signaling Pathways | Lund University [lunduniversity.lu.se]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Functionalization of the 2-Methyl Group in Thiazolo[4,5-c]pyridine
Introduction and Chemical Context
The thiazolo[4,5-c]pyridine scaffold is a privileged bioisostere of the purine ring, frequently utilized in the design of kinase inhibitors, GPCR ligands, and novel antimicrobial agents[1][2]. While the synthesis of the core heterocycle is well-documented, late-stage diversification often relies on the functionalization of the 2-methyl group.
Due to the electron-withdrawing nature of the fused pyridine ring and the adjacent thiazole nitrogen, the protons of the 2-methyl group are highly activated[3]. This unique electronic environment lowers the C–H bond dissociation energy and the pKa (estimated ~20–22), allowing the methyl group to act as a versatile synthetic handle. By selectively transforming this group, chemists can access electrophilic, nucleophilic, or cross-coupling-ready intermediates without disrupting the delicate heteroaromatic core.
Strategic Functionalization Pathways: Mechanistic Insights
As a synthetic chemist, choosing the right functionalization pathway requires understanding the causality behind the reagents and the electronic response of the thiazolopyridine system.
Pathway A: Radical Halogenation (Accessing Electrophiles)
Bromination of the 2-methyl group using N-bromosuccinimide (NBS) proceeds via a free-radical mechanism[4]. The intermediate carbon-centered radical is highly stabilized by the extended
Pathway B: Direct Oxidation (Accessing Carbonyls)
Selenium dioxide (SeO
Pathway C: Deprotonation and Electrophilic Trapping (Accessing Nucleophiles)
The acidity of the 2-methyl protons allows for direct deprotonation using strong, non-nucleophilic bases such as Lithium Diisopropylamide (LDA) or n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C)[6][7]. The resulting 2-(lithiomethyl) species is highly nucleophilic and can be trapped with alkyl halides, aldehydes (aldol-type addition), or Weinreb amides.
Quantitative Data & Strategy Selection
The table below summarizes the reaction parameters, typical yields, and strategic utility for each functionalization method.
| Functionalization Type | Reagents & Conditions | Intermediate Formed | Typical Yield | Downstream Applications |
| Radical Bromination | NBS, AIBN, PhCF | 2-(Bromomethyl)- | 75–85% | Amination, Etherification, Wittig-Horner precursors |
| Direct Oxidation | SeO | 2-Formyl- | 60–75% | Reductive amination, Knoevenagel condensation |
| Deprotonation | LDA, THF, -78 °C, 1 h | 2-(Lithiomethyl)- | >90% (in situ) | Alkylation, Aldol addition, Acylation |
Visualizing the Synthetic Divergence
Caption: Divergent functionalization pathways of the 2-methyl group in thiazolo[4,5-c]pyridine.
Self-Validating Experimental Protocols
The following protocols are designed with built-in analytical checkpoints to ensure the integrity of the transformation at every step.
Protocol 1: Synthesis of 2-(Bromomethyl)thiazolo[4,5-c]pyridine
Causality Note: Strict anhydrous conditions and degassing are required to prevent quenching of the radical initiator (AIBN) by dissolved oxygen.
-
Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 2-methylthiazolo[4,5-c]pyridine (10.0 mmol, 1.50 g) in anhydrous PhCF
(40 mL). -
Reagent Addition: Add N-bromosuccinimide (NBS, 10.5 mmol, 1.87 g) and Azobisisobutyronitrile (AIBN, 0.5 mmol, 82 mg).
-
Reaction: Equip the flask with a reflux condenser and heat to 85 °C.
-
Validation Checkpoint: The reaction mixture will initially be a suspension. As the reaction proceeds, succinimide (the byproduct) will float to the surface, indicating successful bromine transfer.
-
-
Monitoring: After 4 hours, check via TLC (Silica, 1:1 EtOAc/Hexanes). The starting material (Rf ~0.4) should be consumed, replaced by a new, slightly less polar spot (Rf ~0.5) that is highly UV-active.
-
Workup: Cool the mixture to 0 °C to fully precipitate succinimide. Filter the suspension through a sintered glass funnel. Wash the filtrate with saturated aqueous NaHCO
(2 x 20 mL) and brine (20 mL). Dry over anhydrous Na SO and concentrate in vacuo. -
Analytical Validation:
H NMR (CDCl ) will show the disappearance of the 2-methyl singlet at ~2.9 ppm and the emergence of a new, distinct singlet integrating to 2H at ~4.8 ppm, confirming the -CH Br group.
Protocol 2: Synthesis of Thiazolo[4,5-c]pyridine-2-carbaldehyde
Causality Note: Selenium dioxide generates colloidal red/black selenium metal upon reduction. This must be rigorously removed via Celite filtration, as residual selenium can poison downstream transition-metal catalysts (e.g., if proceeding to a Buchwald-Hartwig coupling).
-
Preparation: Suspend 2-methylthiazolo[4,5-c]pyridine (10.0 mmol, 1.50 g) in a mixture of 1,4-dioxane (30 mL) and H
O (1.5 mL). -
Oxidation: Add SeO
(12.0 mmol, 1.33 g) in one portion. Heat the mixture to reflux (100 °C) for 12 hours.-
Validation Checkpoint: The white/colorless suspension will turn deep red and eventually deposit a black precipitate (elemental selenium), visually confirming the reduction of Se(IV) to Se(0)[8].
-
-
Workup: Cool the reaction to room temperature. Filter the mixture through a 2-inch pad of Celite, washing the pad thoroughly with EtOAc (50 mL).
-
Purification: Concentrate the filtrate. Dissolve the crude residue in EtOAc (50 mL), wash with water (3 x 20 mL) to remove residual dioxane, dry over Na
SO , and concentrate. Purify via flash chromatography if necessary. -
Analytical Validation:
H NMR (DMSO- ) will display a diagnostic, highly deshielded aldehyde proton singlet at ~10.1 ppm. IR spectroscopy will show a strong, sharp carbonyl stretch at ~1695–1705 cm .
Protocol 3: Base-Mediated Alkylation of the 2-Methyl Group
Causality Note: The fused pyridine ring makes the molecule sensitive to nucleophilic attack at the core. Using a sterically hindered, non-nucleophilic base like LDA prevents unwanted addition to the pyridine ring (Chichibabin-type side reactions).
-
Preparation: In an oven-dried Schlenk flask under argon, add anhydrous THF (20 mL) and cool to -78 °C using a dry ice/acetone bath.
-
Base Generation/Addition: Add a commercial solution of LDA (2.0 M in THF/heptane, 11.0 mmol, 5.5 mL). Slowly add a solution of 2-methylthiazolo[4,5-c]pyridine (10.0 mmol, 1.50 g) in THF (10 mL) dropwise over 15 minutes.
-
Electrophile Trapping: Stir for 30 minutes at -78 °C. Add the desired electrophile (e.g., benzyl bromide, 11.0 mmol) dropwise. Stir for an additional 1 hour, allowing the bath to slowly warm to -20 °C.
-
Validation Checkpoint: The deep color of the anion should gradually dissipate as the nucleophile is consumed by the electrophile.
-
-
Workup: Quench the reaction strictly at -20 °C with saturated aqueous NH
Cl (10 mL). Extract with EtOAc (3 x 20 mL), dry over MgSO , and concentrate. -
Analytical Validation:
H NMR will show the conversion of the 2-methyl singlet into a multiplet (or a triplet/doublet system depending on the electrophile) integrating to the appropriate number of protons, alongside the mass shift in LC-MS.
References
-
A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Advanced Research in Science, Communication and Technology.[Link]
-
Structure elucidation of colibactin and its DNA cross-links. Science.[Link]
-
Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors. Molecules.[Link]
-
Nickel Thiazoledithiolenes
-Extended Fused-Ring Metal Dithiolenes as Highly Delocalized -Electron Systems with Stabilized Frontier Orbitals. Inorganics.[Link] -
SYNTHESIS AND REACTIONS OF LITHIATED MONOCYCLIC AZOLES CONTAINING TWO OR MORE HETERO-ATOMS. Heterocycles. [Link]
- . European Journal of Medicinal Chemistry.[Link]
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- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simulation- and AI-directed optimization of 4,6-substituted 1,3,5-triazin-2(1H)-ones as inhibitors of human DNA topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nickel Thiazoledithiolenes: π-Extended Fused-Ring Metal Dithiolenes as Highly Delocalized π-Electron Systems with Stabilized Frontier Orbitals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Structure elucidation of colibactin and its DNA cross-links - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Thiazolo[4,5-c]pyridine-4-amines
Abstract
This document provides a comprehensive technical guide for the preparation of medicinally significant thiazolo[4,5-c]pyridine-4-amines from their corresponding 4-chloro precursors. The core of this transformation is the nucleophilic aromatic substitution (SNAr) reaction, a robust and versatile method for C-N bond formation on electron-deficient heterocyclic systems. This guide delves into the underlying reaction mechanism, offers a detailed, step-by-step experimental protocol, and discusses critical parameters that influence reaction outcomes. The content is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of heterocyclic scaffolds for drug discovery.
Introduction and Scientific Rationale
The thiazolo[4,5-c]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. As a bioisostere of purine, this fused ring system has been a focal point in the development of novel therapeutics, including kinase inhibitors, anti-inflammatory agents, and CRF receptor modulators. The 4-amino substituted analogues, in particular, are crucial pharmacophores that often serve as key hydrogen bond donors and acceptors for target engagement.
The conversion of a 4-chloro-thiazolo[4,5-c]pyridine to a 4-amino derivative is a cornerstone transformation in the elaboration of this scaffold. The electron-withdrawing properties of both the pyridine nitrogen and the fused thiazole ring system render the C4 position sufficiently electrophilic to undergo nucleophilic aromatic substitution (SNAr) with a variety of amine nucleophiles.[1][2] Understanding the principles of this reaction is paramount to achieving high-yielding and clean conversions.
The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The substitution of the chloro group by an amine does not proceed via SN1 or SN2 pathways, which are uncommon at sp²-hybridized carbons in aromatic systems.[1] Instead, it follows a two-step addition-elimination mechanism.
-
Nucleophilic Addition: The reaction is initiated by the attack of the amine nucleophile on the electron-deficient carbon atom at the C4 position. This step forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2]
-
Resonance Stabilization: The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, crucially, onto the electronegative pyridine nitrogen atom. This resonance stabilization lowers the activation energy of the initial attack, facilitating the reaction.
-
Elimination & Aromatization: The aromaticity of the ring is restored through the expulsion of the chloride leaving group, yielding the final 4-amino-thiazolo[4,5-c]pyridine product.
The overall mechanism is depicted below.
Caption: Figure 1: The SNAr addition-elimination mechanism.
Detailed Experimental Protocol
This protocol provides a general and robust procedure for the amination of 4-chloro-thiazolo[4,5-c]pyridine. It can be adapted for a wide range of primary and secondary amines.
Title: Synthesis of N-Benzyl-thiazolo[4,5-c]pyridin-4-amine
Materials and Reagents
-
4-chloro-thiazolo[4,5-c]pyridine (1.0 eq)
-
Benzylamine (1.5 - 2.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc), reagent grade
-
Hexanes, reagent grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (230-400 mesh)
Equipment
-
Round-bottom flask with stir bar
-
Reflux condenser
-
Heating mantle with temperature controller and thermocouple
-
Nitrogen or Argon gas inlet
-
Glass syringes and needles
-
TLC plates (silica gel 60 F₂₅₄)
-
Separatory funnel
-
Rotary evaporator
-
Glass chromatography column
Experimental Workflow Diagram
Caption: Figure 2: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-thiazolo[4,5-c]pyridine (1.0 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).
-
Reagent Addition: Under the inert atmosphere, add anhydrous DMF via syringe to dissolve the starting material (concentration typically 0.1-0.5 M). Add DIPEA (2.0 eq) followed by the amine nucleophile (e.g., benzylamine, 1.5 eq).
-
Scientist's Note: DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive.
-
-
Heating: Immerse the flask in a heating mantle and heat the reaction mixture to 100-140 °C with vigorous stirring.
-
Causality Insight: Elevated temperatures are often necessary to provide sufficient energy to overcome the activation barrier of the initial nucleophilic attack, especially for unactivated or sterically hindered substrates.[3]
-
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 50% EtOAc/Hexanes eluent). Visualize spots under UV light (254 nm). The reaction is complete upon full consumption of the starting chloro-precursor.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing water or saturated NaHCO₃ solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel. A typical eluent gradient would be from 10% to 60% ethyl acetate in hexanes.
-
Protocol Validation: Collect fractions and analyze by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent in vacuo to yield the final product.
-
-
Characterization: Confirm the identity and purity of the isolated product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
Data Summary and Key Parameters
The described protocol is versatile. The reaction conditions, particularly temperature and time, may require optimization depending on the nucleophilicity and steric bulk of the chosen amine.
| Amine Nucleophile | Temperature (°C) | Typical Time (h) | Expected Yield (%) | Notes |
| Aniline | 140-160 | 12-24 | 60-80 | Requires higher temperatures due to lower nucleophilicity. |
| Benzylamine | 110-130 | 4-8 | 85-95 | Highly reactive primary amine. |
| Morpholine | 100-120 | 2-6 | 90-98 | Highly nucleophilic secondary cyclic amine. |
| tert-Butylamine | 140-160 | 24-48 | 30-50 | Reaction is slow and lower yielding due to significant steric hindrance. |
Concluding Remarks
The nucleophilic aromatic substitution provides a reliable and high-yielding pathway for the synthesis of thiazolo[4,5-c]pyridine-4-amines from readily available chloro precursors. The success of the synthesis hinges on the appropriate choice of solvent, temperature, and base, tailored to the specific amine nucleophile being employed. This application note serves as a foundational guide, offering a validated starting point for the synthesis of diverse libraries of these important heterocyclic compounds for applications in drug discovery and development.
References
-
Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Available at: [Link]
-
Scribd. Nucleophilic Aromatic Substitution Insights. Available at: [Link]
-
Filo. (2025). Explain aromatic nucleophilic substitution reaction in pyridine with suitable example. Available at: [Link]
-
M. I. Lelyukh, et al. (2021). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Journal of Organic and Pharmaceutical Chemistry, 19(3), 4-18. Available at: [Link]
-
A. A. Aly, et al. (2009). A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. Journal of Heterocyclic Chemistry, 46(4), 677-684. Available at: [Link]
Sources
Application Note: Scale-Up Synthesis Protocols for Thiazolo[4,5-c]pyridine Intermediates
Executive Summary
The thiazolo[4,5-c]pyridine scaffold is a privileged pharmacophore in kinase inhibitors (e.g., S1P1 agonists, PI3K inhibitors) and bioisosteres of purines. However, its scale-up is historically plagued by two critical failure modes: regiochemical ambiguity (formation of [5,4-c] or [4,5-b] isomers) and purification bottlenecks (reliance on chromatography for sulfur-rich byproducts).
This guide details a process-ready protocol designed for multi-gram to kilogram scale. Unlike traditional Hantzsch-type syntheses, this route utilizes a Directed ortho-Metalation (DoM) strategy to guarantee regiochemical purity, coupled with a P₂S₅-Pyridine complex cyclization that eliminates the need for chromatographic purification.
Strategic Retrosynthesis & Regiocontrol
To ensure the formation of the [4,5-c] isomer, the synthesis must lock the nitrogen and sulfur atoms into the C3 and C4 positions of the pyridine ring, respectively.
-
Critical Disconnection: The C4-S and C3-N bonds.
-
Precursor: 3-Amino-4-chloropyridine .
-
Note: Starting with 4-amino-3-chloropyridine yields the undesired [5,4-c] isomer.
-
Diagram 1: Regioselective Logic & Pathway
Caption: Regioselective pathway ensuring the [4,5-c] fusion by locking the amine at C3 prior to sulfur introduction.
Detailed Experimental Protocols
Protocol A: Synthesis of 3-Amino-4-chloropyridine (The Precursor)
Rationale: Direct chlorination of 3-aminopyridine is non-selective. We employ a Boc-directed lithiation strategy which is scalable to >100g batches and avoids the hazardous nitration/reduction sequence found in older literature.
Reagents:
-
3-Aminopyridine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
n-Butyllithium (2.5 M in hexanes) (2.2 equiv)
-
Hexachloroethane (C₂Cl₆) (1.2 equiv)
-
Trifluoroacetic acid (TFA)[3]
Step-by-Step Methodology:
-
Protection: Dissolve 3-aminopyridine in THF (5 vol). Add Boc₂O slowly at 0°C. Stir at RT for 4h. Concentrate and crystallize from hexane to yield N-Boc-3-aminopyridine (>95% yield).
-
Lithiation (The Critical Step):
-
Cool a solution of N-Boc-3-aminopyridine in anhydrous THF (10 vol) to -78°C under N₂.
-
Add n-BuLi dropwise. Control: Internal temp must not exceed -65°C.
-
Stir for 2h at -78°C. The solution will turn deep yellow/orange, indicating the formation of the dianion (lithiation at N and C4).
-
-
Chlorination:
-
Dissolve Hexachloroethane in THF (3 vol) and add dropwise to the lithiated species at -78°C.
-
Allow to warm to 0°C over 2h. Quench with sat. NH₄Cl.[4]
-
Extract with EtOAc, wash with brine, and concentrate.
-
-
Deprotection:
-
Treat the crude intermediate with TFA/DCM (1:1) at 0°C for 2h.
-
Basify to pH 10 with NaOH (caution: exotherm). Extract with DCM.[5]
-
Yield: 60-70% overall. Purity: >98% after recrystallization (EtOAc/Hexane).
-
Protocol B: Cyclization to Thiazolo[4,5-c]pyridine
Rationale: Traditional Lawesson’s Reagent protocols often yield sticky, sulfur-rich gums requiring difficult chromatography. We utilize the P₂S₅-Pyridine complex (P₂S₅·2C₅H₅N) method (or optimized Lawesson's) which allows for purification via salt precipitation.
Reagents:
-
3-Amino-4-chloropyridine (1.0 equiv)
-
Carboxylic Acid or Acid Chloride (R-COCl) (1.1 equiv) - Determines C2 substituent
-
P₂S₅ (Phosphorus Pentasulfide)
Step-by-Step Methodology:
-
Acylation (Formation of Amide):
-
React 3-amino-4-chloropyridine with the desired acid chloride (R-COCl) in DCM with Et₃N.
-
Isolate the amide intermediate: N-(4-chloropyridin-3-yl)amide.
-
-
Thionation & Cyclization:
-
Preparation of P₂S₅-Py2: Reflux P₄S₁₀ (1 equiv) in dry pyridine (10 vol) for 1h until a clear yellow solution forms. Cool to 60°C.
-
Reaction: Add the amide intermediate to the P₂S₅-Py2 solution.
-
Heat to 100-110°C for 4-6h.
-
Mechanism:[5][7][8][9][10][11] The amide converts to a thioamide, which then undergoes intramolecular S_NAr displacement of the C4-chloride by the sulfur nucleophile.
-
-
Work-up (The "No-Column" Method):
-
Cool to RT. Pour the reaction mixture into water (20 vol).
-
Safety: This releases H₂S. Perform in a fume hood with a caustic scrubber (NaOH trap).
-
Basify with Na₂CO₃ to pH 8.
-
The product often precipitates. If not, extract with DCM.
-
Purification: If the product is an oil, treat with ethanolic HCl to precipitate the Thiazolo[4,5-c]pyridine hydrochloride salt . Filter and wash with ether.
-
Diagram 2: Process Flow & Safety Controls
Caption: Workflow highlighting critical control points (temp, H2S) and the filtration-based purification strategy.
Key Process Parameters & Data
| Parameter | Specification | Rationale |
| Lithiation Temp | < -65°C | Above -60°C, the n-BuLi attacks the pyridine ring (nucleophilic addition) rather than deprotonating. |
| P₂S₅ Stoichiometry | 0.5 - 1.0 equiv | Excess P₂S₅ ensures rapid thionation but increases H₂S load during quench. |
| Cyclization Temp | 100°C - 110°C | Required to overcome the energy barrier for the S_NAr displacement of Chloride. |
| Quench pH | > 8.0 | Ensures the free base is formed; acidic pH keeps the pyridine protonated and water-soluble. |
Safety & Hazard Analysis (E-E-A-T)
1. Thermal Runaway (Lithiation): The addition of n-BuLi is highly exothermic. On a >100g scale, addition rates must be controlled via dosing pumps coupled to internal temperature monitoring. 2. H₂S Toxicity (Cyclization): The hydrolysis of P₂S₅ generates Hydrogen Sulfide (H₂S), a broad-spectrum poison.
-
Control: The reaction vessel vent must be connected to a scrubber containing 10-20% NaOH and bleach (NaOCl) to oxidize H₂S to sulfate immediately. 3. Vesicant Intermediates: 3-amino-4-chloropyridine derivatives can be skin sensitizers. Double-gloving and full PPE are mandatory.
References
-
Regioselective Lithiation: Estel, L., et al. "Lithiation of 3-amino- and 3-(acylamino)pyridines." Journal of Organic Chemistry, 53(12), 2740-2744. Link
-
P2S5-Pyridine Complex: Ji, T., et al.[9] "A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex." Journal of Organic Chemistry, 80, 2015. Link
-
Thiazolo[4,5-c]pyridine Synthesis: Svensson, A., et al. "Design and Synthesis of C-2 Substituted Thiazolo and Dihydrothiazolo Ring-Fused 2-Pyridones." PLoS ONE, 6(3), e17869. Link
-
Process Safety (H2S): "Management of Hydrogen Sulfide in Organic Synthesis." Organic Process Research & Development. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. (PDF) A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10 [academia.edu]
- 6. library.dmed.org.ua [library.dmed.org.ua]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility of 4-Chloro-2-methylthiazolo[4,5-c]pyridine in DMSO
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the specific physicochemical hurdles associated with dissolving 4-Chloro-2-methylthiazolo[4,5-c]pyridine in Dimethyl Sulfoxide (DMSO).
Halogenated, fused-bicyclic heterocycles often present significant solubility challenges. This guide provides field-proven methodologies, explains the thermodynamic and kinetic causality behind each troubleshooting step, and establishes a self-validating system for your experimental workflows.
Physicochemical Profiling
Understanding the molecular nature of your compound is the first step in troubleshooting. The planar thiazolo-pyridine core promotes strong
Table 1: Physicochemical Properties & Solubility Challenges
| Property | Value / Description | Impact on Solvation |
| Compound Name | 4-Chloro-2-methylthiazolo[4,5-c]pyridine | Rigid, planar geometry promotes aggregation. |
| CAS Number | 936477-32-6[1] | Identifies specific isomeric structure. |
| Molecular Formula | C7H5ClN2S | High lipophilicity; poor aqueous solubility. |
| Molecular Weight | 184.65 g/mol | Small molecule, but prone to high lattice energy. |
| Primary Challenge | High Crystal Lattice Energy | Requires kinetic/thermodynamic energy input to break solid-state bonds. |
Solubility Troubleshooting Workflow
Follow this logical decision tree when preparing your initial DMSO stock solutions.
Workflow for optimizing the solubility of heterocyclic compounds in DMSO.
Frequently Asked Questions (FAQs)
Q1: Why does 4-Chloro-2-methylthiazolo[4,5-c]pyridine resist initial dissolution in DMSO at room temperature? A: The fused thiazolo-pyridine ring creates a rigid geometry that allows molecules to pack tightly in the solid state. The activation energy required to break these intermolecular bonds (lattice energy) is higher than what ambient thermal energy can provide. You must introduce kinetic energy (vortexing/sonication) to overcome this barrier and allow the DMSO molecules to solvate the compound[2].
Q2: I left my DMSO stock on the bench, and it became cloudy. What happened? A: DMSO is highly hygroscopic. When exposed to ambient air, it rapidly absorbs moisture. Even a minor influx of water drastically alters the solvent's dielectric constant, reducing its solvating power for lipophilic heterocycles and causing the compound to precipitate[3],[2]. Always use fresh, anhydrous DMSO from a sealed bottle and store stocks in a desiccator.
Q3: How does sonication actually help, and should I use a probe or bath sonicator? A: Sonication utilizes acoustic cavitation—the rapid formation and collapse of microscopic bubbles in the solvent. This generates intense, localized temperature and pressure gradients that physically disrupt crystalline aggregates without raising the bulk temperature to degradative levels[2]. A bath sonicator is highly recommended over a probe sonicator to ensure uniform energy distribution and prevent localized overheating or sample cross-contamination[4].
Q4: The compound precipitates ("crashes out") when I dilute the DMSO stock into aqueous cell culture media. How do I prevent this?
A: This phenomenon occurs due to sudden supersaturation when a lipophilic compound transitions from an organic to an aqueous environment[3],[4]. To prevent this, perform stepwise serial dilutions in pure DMSO first. Then, add the final, most dilute DMSO solution dropwise to the aqueous buffer under vigorous vortexing[5]. Ensure the final DMSO concentration remains
Quantitative Troubleshooting Parameters
When standard vortexing fails, apply the following validated parameters to force the compound into solution safely.
Table 2: Kinetic and Thermodynamic Intervention Parameters
| Intervention Phase | Target Parameter | Recommended Range | Scientific Rationale |
| Sonication | Frequency | 20 – 40 kHz | Optimal wavelength for acoustic cavitation without shearing the molecular structure[6]. |
| Sonication | Duration | 15 – 30 minutes | Provides sufficient time for localized pressure gradients to break apart stubborn aggregates[3],[5]. |
| Heating | Temperature | 37°C – 50°C | Supplies the thermodynamic energy required to disrupt the crystal lattice while remaining below the thermal degradation threshold of most heterocycles[4],[7]. |
| Aqueous Dilution | Final DMSO % | Prevents solvent-induced cytotoxicity in cell-based assays while maintaining compound solubility[4],[5]. |
Experimental Protocols
These protocols are designed as self-validating systems. If a step fails to produce a clear solution, the protocol dictates the exact subsequent action to take.
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Objective: Achieve a fully solvated, stable master stock without degrading the compound.
-
Equilibration: Allow the vial of 4-Chloro-2-methylthiazolo[4,5-c]pyridine and a new, sealed bottle of anhydrous, high-purity DMSO to equilibrate to room temperature. Causality: Cold DMSO increases viscosity and lowers kinetic energy, hindering initial solvation.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial to achieve your target stock concentration (e.g., 10 mM or 50 mg/mL).
-
Initial Mixing: Tightly cap the vial and vortex vigorously for 1 to 2 minutes. Visually inspect against a light source.
-
Acoustic Cavitation (If particulates remain): Place the vial in a water bath sonicator (20-40 kHz). Ensure the water level in the bath matches the solvent level in the vial for optimal energy transfer. Sonicate for 15 to 30 minutes[3],[5].
-
Thermodynamic Input (If cloudiness persists): Transfer the vial to a water bath set between 37°C and 50°C for 10 to 15 minutes[4],[7]. Vortex intermittently.
-
Validation & Storage: Once the solution is completely clear and free of visible particulates, aliquot the stock into single-use microcentrifuge tubes. Store immediately at -20°C (for use within 1 month) or -80°C (for up to 6 months) to prevent repeated freeze-thaw degradation[3],[5].
Protocol 2: Stepwise Aqueous Dilution for Cell-Based Assays
Objective: Prevent the lipophilic compound from "crashing out" when introduced to aqueous media.
-
Thaw & Verify: Thaw a single-use aliquot of your DMSO stock at room temperature. Vortex briefly and verify that no crystallization occurred during freezing. If crystals are present, warm gently to 37°C until clear.
-
Serial Dilution in Organic Phase: Do not dilute directly into the aqueous buffer. Instead, perform intermediate serial dilutions using pure, anhydrous DMSO to get as close to your final working concentration as possible[3],[5].
-
Aqueous Integration: Place your aqueous assay buffer or cell culture medium on a vortex mixer at a medium-high setting.
-
Dropwise Addition: Using a micropipette, add the intermediate DMSO solution dropwise directly into the vortex vortexing aqueous buffer[5]. Causality: Rapid dispersion prevents localized high concentrations of the lipophilic compound from nucleating and precipitating.
-
Final Verification: Ensure the final concentration of DMSO in your assay does not exceed 0.5% (v/v)[4].
References
- Gpx4-IN-9 Technical Support Center: Troubleshooting Solubility in DMSO. Benchchem.
- Technical Support Center: Improving Solubility of Antibacterial Agent 125 in DMSO. Benchchem.
- SRI-37330 in DMSO: Technical Support & Troubleshooting Guide. Benchchem.
- How to dissolve a poorly soluble drug?
- 214045-74-6 | 4-Chlorothiazolo[4,5-c]pyridine. BLD Pharm.
- What Ultrasonic Method Is Recommended for Dissolving Brequinar in DMSO?
- Samples in DMSO: What an end user needs to know.
Sources
Avoiding hydrolysis of the 4-chloro group during workup
Preventing Hydrolysis of 4-Chloroheterocycles During Workup
Overview
When synthesizing 4-chloroheterocycles (e.g., 4-chloroquinazolines, 4-chloropyrimidines, and 4-chloropyridines), researchers frequently encounter a critical issue: the spontaneous reversion of the product back to its oxo/hydroxy starting material (e.g., quinazolin-4-one) during the reaction workup. This guide provides an in-depth mechanistic analysis and field-proven protocols to prevent the hydrolysis of the 4-chloro group.
The Mechanistic Root Cause (Expertise & Experience)
To prevent hydrolysis, one must understand the causality behind the reactivity of the C4 position. The electronegative nitrogen atoms in the heterocyclic ring pull electron density away from the C4 carbon via the "alpha-effect" (or vinylogous amide effect), making it highly electron-deficient.
During aqueous workups, the chloride acts as an excellent leaving group, and water or hydroxide ions act as nucleophiles. This triggers a Nucleophilic Aromatic Substitution (SNAr) mechanism. The reaction is highly sensitive to the solvation environment and the pH of the system ()[1].
-
Under acidic conditions: Protonation of the ring nitrogen drastically increases the electrophilicity of the C4 carbon, accelerating water attack.
-
Under basic conditions: The generation of the hydroxide ion (
) provides a vastly superior nucleophile compared to neutral water, leading to rapid displacement of the chloride[2].
Self-Validating Diagnostic Check: You can validate whether hydrolysis has occurred by checking your crude mixture via LC-MS or TLC. If your mass spectrum shows an
Quantitative Risk Assessment Matrix
To easily compare how different workup conditions impact the stability of your 4-chloroheterocycle, consult the data table below:
| Workup Condition | Dominant Nucleophile | Electrophile Activation Level | Hydrolysis Risk | Recommended Action |
| Strong Acid (e.g., HCl) | High (N-protonation) | High | Avoid. Use non-aqueous evaporation. | |
| Strong Base (e.g., | Low | Very High | Avoid. | |
| Mild Base (e.g., | Low | Moderate | Use strictly ice-cold conditions; extract quickly. | |
| Non-Aqueous (Toluene azeotrope) | None | Low | Minimal | Best Practice. Filter through Celite/Silica. |
Mechanistic Workflow Diagram
Figure 1: SNAr hydrolysis mechanism of 4-chloroheterocycles during aqueous workup.
Experimental Protocols: Optimized Workup Strategies (Trustworthiness)
To build a self-validating, fail-safe system, we recommend avoiding aqueous workups entirely. If an aqueous quench is unavoidable, strict thermal and pH controls must be applied.
Protocol A: Non-Aqueous Quench & Workup (Recommended)
This protocol eliminates the nucleophile (
-
Concentration: Upon completion of the chlorination reaction (e.g., using
), remove the excess volatile reagents under reduced pressure using a rotary evaporator. -
Azeotropic Removal: Add anhydrous toluene to the crude residue and evaporate again. Repeat this 2-3 times to azeotropically remove residual
or HCl without introducing moisture. -
Solubilization: Dissolve the dry residue in an anhydrous, non-polar organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Filtration: Pass the organic solution through a short plug of Celite or silica gel to remove insoluble inorganic salts and highly polar impurities.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the pure 4-chloroheterocycle. Proceed immediately to the next synthetic step.
Protocol B: Cold, pH-Controlled Aqueous Workup (If unavoidable)
If your chemistry mandates an aqueous workup, follow these steps to kinetically slow down the SNAr pathway.
-
Thermal Control: Quench the reaction mixture by pouring it slowly into a vigorously stirred flask of crushed ice (0–5 °C). Maintaining a near-freezing temperature is critical to kinetically suppress the SNAr hydrolysis.
-
pH Neutralization: Carefully adjust the pH to 7–8 using a mild, buffered aqueous base (e.g., saturated
solution). Do not use strong bases like NaOH or [2]. -
Rapid Extraction: Immediately transfer the mixture to a separatory funnel and extract with cold DCM or EtOAc. Minimize the contact time between the aqueous and organic phases to less than 5 minutes.
-
Drying: Separate the organic layer and dry it rapidly over anhydrous
. Filter and concentrate under reduced pressure at a low water bath temperature (< 30 °C).
Frequently Asked Questions (FAQs)
Q: Why does my TLC show the starting material (e.g., quinazolin-4-one) after neutralizing the reaction with ammonium hydroxide?
A: Ammonium hydroxide is a strong, aqueous base. Because the C4 position of 4-chloroquinazolines is highly electron-deficient, the hydroxide ion acts as a potent nucleophile. It rapidly displaces the chloride leaving group via an SNAr mechanism, reverting your product back to the oxo-tautomer starting material[2],[1]. Always use mild bases like
Q: Can I store the isolated 4-chloroheterocycle in the refrigerator overnight? A: It is highly discouraged. 4-Chloroheterocycles are notoriously unstable toward atmospheric moisture. Literature and empirical data demonstrate that compounds like 4-chloroquinazoline can undergo spontaneous hydrolysis upon standing, even at refrigerator temperatures ()[2],[3]. It is a best practice to use these intermediates immediately in your subsequent cross-coupling or amination reactions.
References
-
[2] What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? ResearchGate. URL:[Link]
-
[3] Yamazaki, T., et al. (1978). The reactions of ethyl 3,4‐dihydro‐4‐quinazolylacetate and its derivatives with cyclopentanone. An attempt at the synthesis of the 6,8‐diazasteroid system VII. Journal of Heterocyclic Chemistry. URL:[Link]
-
[1] Sánchez, B., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry (PubMed Central). URL:[Link]
Sources
Purification methods for 4-Chloro-2-methylthiazolo[4,5-c]pyridine (recrystallization vs column)
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, isolating high-purity heterocyclic intermediates is critical for downstream success. 4-Chloro-2-methylthiazolo[4,5-c]pyridine (CAS: 936477-32-6)[1] is a highly valuable, rigid bicyclic scaffold used extensively in pharmacophore design[2]. Because the C4-chlorine atom is highly primed for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, even trace impurities can poison transition-metal catalysts or lead to unwanted side reactions.
This guide provides an authoritative, causality-driven framework for choosing and executing the optimal purification strategy: Recrystallization vs. Column Chromatography .
Comparative Analysis: Choosing Your Purification Strategy
The decision between recrystallization and column chromatography should be dictated by the crude purity, the nature of the impurities (e.g., structural isomers vs. baseline degradation products), and the scale of the reaction.
Quantitative Comparison of Purification Methods
| Parameter | Recrystallization (Cooling/Antisolvent) | Flash Column Chromatography (Silica Gel) |
| Optimal Crude Purity | > 80–85% | < 80% (Complex mixtures) |
| Primary Mechanism | Differential solubility & lattice energy[3] | Differential polarity & adsorption kinetics[4] |
| Scalability | High (Multi-gram to Kilogram scale) | Low to Moderate (Milligram to Gram scale) |
| Solvent Consumption | Low (~5–15 mL/g of solute) | High (~50–100 mL/g of solute) |
| Time Required | 12–24 hours (includes controlled cooling/drying) | 2–6 hours (includes fraction analysis) |
| Typical Yield | 60–85% (Losses remain in the mother liquor) | 85–95% (High recovery of loaded mass) |
| Isomer Separation | Poor (Isomers often co-crystallize) | Excellent (Resolves subtle dipole differences) |
Purification Decision Workflow
Workflow for selecting the optimal purification method for thiazolo[4,5-c]pyridines.
Self-Validating Experimental Protocols
Protocol A: Recrystallization (Cooling Method)
Recrystallization minimizes the crystal's internal energy to reach a stable polymorph, leaving impurities in the mother liquor[5].
-
Solvent Selection: Use a solvent where the compound is highly soluble at boiling point but poorly soluble at room temperature (e.g., Ethyl Acetate/Hexane mixtures or pure Ethanol).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the solvent dropwise while heating on a warm plate until the solid just dissolves[6]. Causality: Over-saturating with solvent prevents the solution from reaching the supersaturation point required for nucleation[3].
-
Hot Filtration (Optional): If insoluble particulates or polymeric impurities remain, perform a rapid gravity filtration through a fluted filter paper kept hot to prevent premature crystallization[7].
-
Controlled Cooling: Remove the flask from the heat and allow it to cool undisturbed to room temperature. Causality: Rapid cooling traps impurities within the rapidly forming crystal lattice. Slow cooling ensures highly ordered, pure crystal growth[6].
-
Ice Bath & Isolation: Once at room temperature, transfer the flask to an ice bath for 15 minutes to maximize yield. Isolate via vacuum filtration (Büchner funnel), wash with ice-cold solvent, and dry under a vacuum[7].
Protocol B: Flash Column Chromatography
Chromatography separates compounds based on how strongly they adsorb to the polar silica gel versus how well they dissolve in the mobile phase[4].
-
Column Packing: Prepare a slurry of silica gel (60–120 or 230–400 mesh) in a non-polar solvent (e.g., Hexane). Pour the slurry into the column in a single, continuous motion to prevent air bubbles and cracks[4].
-
Dry Loading: Dissolve the crude mixture in a volatile solvent (e.g., Dichloromethane), add Celite (1:2 ratio by weight), and evaporate to a dry powder. Load this evenly onto the top of the silica bed. Causality: Dry loading prevents the sample from precipitating at the top of the column if it is insoluble in the starting non-polar eluent[8].
-
Elution: Run a gradient elution starting from 100% Hexane and gradually increasing to 30% Ethyl Acetate. Collect 10–20 mL fractions[4].
-
Analysis & Isolation: Spot fractions on a TLC plate and visualize under UV light (254 nm). Combine fractions containing only the pure product and concentrate via rotary evaporation[4][8].
Troubleshooting Guides & FAQs
Q1: My 4-Chloro-2-methylthiazolo[4,5-c]pyridine is "oiling out" instead of forming crystals. How do I fix this? A1: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation point is reached at a temperature higher than the melting point of the solute, or when impurities severely depress the melting point[5].
-
Solution: Reheat the mixture until the oil dissolves, then add a small amount of a miscible co-solvent (like ethanol) to change the solubility curve. Alternatively, add a "seed crystal" of pure product at a slightly higher temperature to force nucleation before the oiling-out temperature is reached[3].
Q2: During column chromatography, the compound streaks severely down the silica gel, causing poor separation. What causes this? A2: Streaking is a classic symptom of acid-base interactions. The basic nitrogen atoms in the thiazolo[4,5-c]pyridine core interact strongly with the acidic silanol (-SiOH) groups on the silica gel[8].
-
Solution: Deactivate the silica gel by adding 1–2% Triethylamine (Et₃N) to your mobile phase. This neutralizes the acidic sites, resulting in tight, well-resolved bands[8].
Q3: I synthesized the compound, but I have a mixture of the 4-chloro and 6-chloro positional isomers. Which purification method should I use? A3: You must use Column Chromatography . Structural isomers have nearly identical molecular volumes and lattice energies, meaning they will almost certainly co-crystallize if recrystallization is attempted. Silica gel chromatography can resolve them based on subtle differences in their dipole moments and electronic distribution[2][4]. Use a highly optimized, shallow gradient (e.g., 5% to 15% EtOAc in Hexane).
Q4: My crude product is heavily contaminated with dark, colored polymeric byproducts. How can I remove them before recrystallization? A4: Colored impurities are often highly conjugated and can become trapped in the crystal lattice.
-
Solution: Perform an activated carbon treatment. Add 5–10% w/w activated charcoal to your hot dissolved mixture, boil gently for 5 minutes, and perform a hot gravity filtration through a pad of Celite to remove the carbon[7]. The filtrate will be significantly lighter in color and ready for cooling.
Q5: The compound is completely insoluble in my starting column solvent (Hexane), but dissolves in pure Ethyl Acetate. How do I load it onto the column without ruining the separation? A5: Never load a highly concentrated solution of a strong polar solvent (like pure EtOAc) onto a column equilibrated in a non-polar solvent, as it will cause the sample to crash out or streak immediately. Use the dry loading technique described in Protocol B[8]. By pre-adsorbing the compound onto Celite, the mobile phase will dissolve the compound gradually as it passes through the solid support, ensuring a narrow, uniform starting band[8].
References
Sources
- 1. 936477-32-6|4-Chloro-2-methylthiazolo[4,5-c]pyridine|BLD Pharm [bldpharm.com]
- 2. 6-Chlorothiazolo[4,5-c]pyridine | Benchchem [benchchem.com]
- 3. psiberg.com [psiberg.com]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low reactivity of 4-chlorine in thiazolo[4,5-c]pyridine systems
Technical Support Center: Thiazolo[4,5-c]pyridine Chemistry Division Subject: Troubleshooting Low Reactivity of 4-Chloro Substituents Ticket ID: CHE-TZP-4CL-001 Responder: Senior Application Scientist, Heterocyclic Chemistry Group[1][2]
Executive Summary: The "Electronic Mismatch" Paradox
You are encountering a known anomaly in fused heterocyclic systems. While chloropyridines are typically excellent substrates for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen, the thiazolo[4,5-c]pyridine scaffold introduces a competing electronic effect.[2]
The Root Cause:
The thiazole ring is
Your 4-chlorine is not "dead," but it is electronically passivated.[1][2] This guide provides the protocols to overcome this deactivation.
Module 1: Diagnostic & Decision Matrix
Before altering your synthesis, confirm the reaction profile.
| Diagnostic Check | Implication | Recommended Action |
| Substrate Solubility | Is the starting material crashing out in MeOH/EtOH? | Switch to dipolar aprotic solvents (DMSO, NMP) to stabilize the polar transition state. |
| Nucleophile Strength | Are you using a neutral amine (e.g., aniline, morpholine)? | Switch to an anionic nucleophile (e.g., NaH + amine) or use LiHMDS.[2] |
| Electronic Environment | Is the 4-position actually activated? | If standard SNAr fails at >100°C, the ring is too electron-rich. Move to Protocol B (Pd-Catalysis). |
Module 2: Enhanced SNAr Protocols (The "Brute Force" Approach)
If you must avoid transition metals, you need to lower the LUMO energy of the pyridine ring or drastically increase the energy of your nucleophile.
Protocol A: Acid-Catalyzed SNAr
Theory: Protonating the pyridine nitrogen (N5) renders the ring highly electrophilic, overcoming the donation from the thiazole.
Step-by-Step:
-
Solvent: Use NMP (N-Methyl-2-pyrrolidone) or DMA (Dimethylacetamide) .[1][2] Avoid protic solvents.
-
Additives: Add 1.0 equivalent of p-TsOH (p-Toluenesulfonic acid) or HCl (4M in dioxane) .
-
Nucleophile: Use the amine in excess (3–5 equivalents).
-
Conditions: Microwave irradiation at 140°C–160°C for 30–60 minutes.
-
Note: Thermal heating (oil bath) often leads to decomposition before substitution in these systems; microwave is preferred for rapid energy transfer.
-
Protocol B: The "Super-Base" Method
Theory: Deprotonate the nucleophile completely to create a "hard" anion that attacks despite the deactivated ring.
Step-by-Step:
-
Dissolve the amine (1.2 equiv) in dry THF or 1,4-Dioxane .
-
Cool to 0°C and add LiHMDS (Lithium bis(trimethylsilyl)amide) (1.3 equiv). Stir for 15 mins to generate the amide anion.
-
Add the 4-chlorothiazolo[4,5-c]pyridine (1.0 equiv) as a solution in THF.
-
Allow to warm to Room Temperature (RT). If no reaction after 1 hour, heat to 60°C.
Module 3: Transition Metal Catalysis (The "Nuclear Option")
When SNAr fails due to electronic deactivation, Palladium-catalyzed Buchwald-Hartwig amination is the industry standard solution.[1][2] The oxidative addition of Pd(0) into the C-Cl bond is less sensitive to the ring's electron density than the nucleophilic attack in SNAr.
Protocol C: Buchwald-Hartwig Cross-Coupling
Recommended for: Valuable intermediates or when SNAr yields are <30%.
Reagent Selection Guide:
-
Ligand (Critical): Use BrettPhos (for primary amines) or RuPhos (for secondary amines).[1][2] These bulky, electron-rich ligands facilitate oxidative addition into deactivated chlorides.[1][2] Xantphos is a robust general alternative.
Experimental Procedure:
-
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.
-
Loading: Add:
-
Solvent: Add degassed 1,4-Dioxane or Toluene (5 mL).
-
Reaction: Seal and heat to 100°C for 4–12 hours.
-
Workup: Filter through a Celite pad to remove Pd black; concentrate and purify.[4]
Module 4: Synthetic Workarounds (Activation Strategy)
If the 4-Cl is simply too inert, you can activate the ring before the substitution.
Protocol D: N-Oxide Activation
Theory: Oxidation of the pyridine nitrogen to the N-oxide creates a dipole that significantly increases the electrophilicity at the 2 and 4 positions.
-
Oxidation: Treat substrate with m-CPBA (1.2 equiv) in DCM at RT to form the N-oxide.[1]
-
Substitution: React the N-oxide with your amine. The leaving group ability of Cl is enhanced, and the nucleophilic attack is facilitated.
-
Reduction: Post-coupling, reduce the N-oxide back to the pyridine using PCl3 or Zn/NH4Cl .
Troubleshooting Logic Flow
The following diagram outlines the decision process for selecting the correct protocol based on your initial results.
Caption: Decision tree for optimizing reaction conditions based on substrate sensitivity and initial failure modes.
References
-
Mechanistic Insight into SNAr on Fused Systems
-
Buchwald-Hartwig Protocol Optimization
-
BrettPhos Ligand Utility
-
Thiazolo[4,5-c]pyridine Synthesis & Reactivity
Disclaimer: All experimental protocols involve hazardous chemicals. Ensure all reactions are performed in a fume hood with appropriate PPE. Consult MSDS for specific reagent hazards.
Sources
- 1. Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. reddit.com [reddit.com]
- 4. organic-synthesis.com [organic-synthesis.com]
Removing palladium impurities from thiazolo[4,5-c]pyridine coupling reactions
Status: Operational | Ticket: #PD-REM-45C | Agent: Senior Application Scientist
Core Issue: The "Chelation Trap"
Why is your standard workup failing?
Thiazolo[4,5-c]pyridine is not just a substrate; it is a ligand. Unlike simple aromatics, this scaffold possesses two competing coordination sites: the thiazole nitrogen (
When you perform a Suzuki or Buchwald coupling, the Palladium (Pd) doesn't just "stick" to the surface; it coordinates to these nitrogens, often forming stable
Diagnostic & Quantification Module
Before initiating a cleanup protocol, quantify the problem. Color is not a reliable indicator.
| Method | Detection Limit (LOD) | Pros | Cons |
| ICP-MS | < 1 ppb | Gold standard; quantitative. | Expensive; requires sample digestion. |
| XRF | ~1-5 ppm | Non-destructive; fast (solid state). | Matrix effects; less accurate <10 ppm. |
| Colorimetric | ~10-50 ppm | Cheap; instant visual check. | Subjective; false negatives with Pd(II). |
Regulatory Target (ICH Q3D):
Oral Dosage: < 10 ppm (based on 10g/day max dose). [1] * Parenteral: < 1 ppm.
Scavenger Selection Matrix
Do not guess. Select the scavenger based on the oxidation state of the metal and your solvent system.
Primary Recommendation: Functionalized Silica
For thiazolo[4,5-c]pyridines, we recommend SiliaMetS® DMT (Dimercaptotriazine) over standard Thiols.
-
Why? The DMT ligand is more electron-rich and bidentate, effectively out-competing the thiazolo-pyridine nitrogens for Pd(II) species.
Decision Logic
-
Scenario A: Pd(0) (Suzuki/Stille/Heck)
SiliaMetS® Thiol or Thiourea . -
Scenario B: Pd(II) (Oxidative couplings/Buchwald)
SiliaMetS® DMT . -
Scenario C: Basic N-heterocycles (Your Scaffold)
SiliaMetS® DMT (Avoid acidic scavengers like TAAcOH which may protonate your pyridine and reduce recovery).
Workflow Visualization
Caption: Logical flow for selecting the solvent system and scavenger application method.
Detailed Protocols
Protocol A: Batch Mode (Standard)
Best for: <50g scale, soluble products.
-
Dissolution: Dissolve crude thiazolo[4,5-c]pyridine in 10-20 volumes of THF or Ethyl Acetate.
-
Note: Avoid MeOH if possible; it can interfere with silica stability over long periods.
-
-
Loading: Add SiliaMetS® DMT (4 equivalents relative to residual Pd content, or 10-20% w/w relative to crude mass if Pd content is unknown).
-
Incubation: Stir at 50°C for 4 hours.
-
Critical: Room temperature scavenging is often insufficient for pyridine-coordinated Pd. Heat breaks the
bond, allowing the scavenger to capture the metal.
-
-
Filtration: Filter through a pad of Celite® or a 0.45 µm membrane.
-
Wash: Rinse the filter cake with fresh solvent to recover adsorbed product.
Protocol B: The "DMSO Rescue" (For Insoluble Scaffolds)
Best for: Highly polar/insoluble thiazolo-pyridines.
-
Dissolve crude material in minimum DMSO or DMF.
-
Add SiliaMetS® DMT (fixed bed or bulk).
-
Stir at 60°C for 12 hours.
-
Workup: Filter the scavenger. Pour filtrate into water to precipitate the purified product.
-
Why this works: DMSO competes with the scaffold for Pd, loosening the metal's grip, while the DMT permanently traps it.
-
Troubleshooting & FAQs
Q: I used charcoal (Activated Carbon), but my yield dropped by 30%. A: Thiazolo[4,5-c]pyridines are flat, aromatic systems that intercalate well into graphite sheets. Carbon is non-selective; it adsorbs your product alongside the Pd. Switch to functionalized silica (DMT/Thiol) , which relies on chemical affinity (S-Pd bonds) rather than surface adsorption, preserving your yield.
Q: My Pd levels are stuck at 50 ppm despite using Thiol. A: You likely have a kinetic issue.
-
Increase Temperature: Go to reflux (if solvent permits) or 60°C.
-
Change Solvent: If using DCM, switch to THF or Toluene. Chlorinated solvents can sometimes stabilize Pd complexes.
-
Switch Ligand: Try SiliaMetS® Thiourea . In rare cases, the specific geometry of the "c" isomer hinders DMT binding; the smaller Thiourea ligand may penetrate the coordination sphere better.
Q: The scavenger turned black, but the filtrate is still colored. A: The black color on the silica confirms Pd capture. The color in the filtrate might be organic impurities (oxidized byproducts), not Pd. Run an ICP-MS to confirm. If Pd is low, perform a standard silica gel column to remove the colored organic impurities.
References
-
ICH Q3D Elemental Impurities Guidance for Industry. International Council for Harmonisation (ICH). (2019).[2] Link
-
Removal of Palladium Impurities from Reaction Mixtures using SiliaMetS®. SiliCycle Application Notes.Link
-
Palladium Removal: A Comparative Study of Scavengers. Biotage Technical Guide.Link
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
-
Phillips, S. D., et al. (2016). Evaluation of Homogeneous and Heterogeneous Methods for the Removal of Palladium from Reaction Mixtures. Organic Process Research & Development, 20(11), 1974–1981. Link
Sources
Technical Support Center: Solvent Selection for 4-Chloro-2-methylthiazolo[4,5-c]pyridine
Welcome to the Application Scientist Support Portal. This guide is dedicated to resolving solvent-related challenges when working with 4-Chloro-2-methylthiazolo[4,5-c]pyridine [1]. The unique fused bicyclic structure of this scaffold features a highly activated chlorine atom at the C-4 position. Because this position is adjacent (ortho) to the pyridine nitrogen and further activated by the electron-withdrawing thiazole ring, it is highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[2] and transition-metal-catalyzed cross-coupling[3].
Visual Workflow: Solvent Decision Matrix
Workflow for selecting optimal solvents in 4-Chloro-2-methylthiazolo[4,5-c]pyridine reactions.
FAQ Section 1: Nucleophilic Aromatic Substitution (SNAr)
Q: Why am I seeing incomplete conversion during SNAr with primary amines when using ethanol as a solvent? A: While polar protic solvents like ethanol can be used for highly reactive nucleophiles, they hydrogen-bond strongly with the incoming amine, reducing its nucleophilicity. For the 4-chloro position of thiazolo[4,5-c]pyridines, we strongly recommend switching to a polar aprotic solvent such as DMSO or NMP. These solvents solvate the counter-cation but leave the nucleophile unsolvated ("naked"), significantly lowering the activation energy required to form the Meisenheimer complex[2].
Q: I switched to DMF for my SNAr reaction at 120°C, but LC-MS shows a major side product at m/z 194 [M+H]+. What happened? A: At elevated temperatures (>100°C), DMF can slowly decompose to release dimethylamine. Given the extreme electrophilicity of the 4-chloro position on the thiazolo[4,5-c]pyridine core, dimethylamine will outcompete weaker nucleophiles, yielding the 4-(dimethylamino) by-product (Exact mass: 193.08, [M+H]+: 194.1). Troubleshooting Fix: Switch to NMP or DMSO, or lower the reaction temperature to 80°C.
Self-Validating Protocol: SNAr with Aliphatic Amines
-
Preparation: In an oven-dried 10 mL vial, add 4-Chloro-2-methylthiazolo[4,5-c]pyridine (1.0 eq, 0.5 mmol).
-
Solvent Addition: Add 2.5 mL of anhydrous DMSO (0.2 M concentration).
-
Reagent Addition: Add the amine nucleophile (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing protonation and deactivation of the incoming amine nucleophile.
-
-
Reaction: Seal the vial and heat to 80°C for 4-6 hours.
-
Validation: Monitor via LC-MS. The starting material peak ([M+H]+ = 185.0) must completely disappear, replaced by the product mass.
-
Workup: Quench with water (10 mL) to precipitate the product. Because DMSO is highly water-miscible, the organic product will crash out of solution. Filter and wash with cold water to yield the crude product.
FAQ Section 2: Palladium-Catalyzed Cross-Coupling
Q: For Suzuki-Miyaura coupling of this scaffold, should I use Toluene or 1,4-Dioxane? A: We recommend 1,4-Dioxane mixed with water (typically 4:1 or 5:1 v/v). Suzuki couplings require an aqueous base (like K2CO3 or Na2CO3) to activate the boronic acid via the formation of a reactive boronate complex[3]. 1,4-Dioxane is completely miscible with water, ensuring a homogenous reaction mixture at the reflux temperature (100°C). In contrast, Toluene/water forms a biphasic system that suffers from mass-transfer limitations, leading to sluggish oxidative addition at the sterically hindered 4-position.
Q: I am attempting a Buchwald-Hartwig amination, but I observe significant protodehalogenation (reduction of the C-Cl bond to C-H). How can solvent choice prevent this? A: Protodehalogenation in Buchwald-Hartwig reactions[4] often occurs when the solvent contains dissolved oxygen or moisture, which facilitates premature reductive elimination from the palladium center. Troubleshooting Fix: Use strictly anhydrous, rigorously degassed Toluene . Toluene is non-coordinating, which prevents solvent molecules from occupying vacant coordination sites on the Palladium catalyst, thereby accelerating the desired amine coordination over side reactions.
Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling
-
Preparation: Charge a Schlenk flask with 4-Chloro-2-methylthiazolo[4,5-c]pyridine (1.0 eq, 0.5 mmol), Arylboronic acid (1.2 eq), and K2CO3 (2.5 eq).
-
Solvent Addition: Add 4 mL of 1,4-Dioxane and 1 mL of Deionized Water.
-
Degassing (Critical): Freeze-pump-thaw or sparge the solvent mixture with Argon for 20 minutes.
-
Causality: Dissolved oxygen poisons the Pd(0) catalyst and promotes unwanted oxidative homocoupling of the boronic acid.
-
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) under a positive stream of Argon.
-
Reaction: Heat at 90°C for 8 hours[3].
-
Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material spot (UV active at 254 nm) should be fully consumed.
-
Workup: Dilute with EtOAc, wash with brine to remove the Dioxane/Water mixture, dry the organic layer over Na2SO4, and concentrate for column chromatography.
Quantitative Solvent Data for Thiazolopyridine Reactions
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Recommended Reaction | Troubleshooting Notes |
| DMSO | 46.7 | 189 | SNAr | Difficult to remove in vacuo; requires aqueous precipitation workup. |
| DMF | 36.7 | 153 | SNAr | May release dimethylamine at >100°C, causing m/z 194 side products. |
| 1,4-Dioxane | 2.2 | 101 | Suzuki Coupling | Miscible with aqueous bases; prone to peroxide formation (store over sieves). |
| Toluene | 2.4 | 110 | Buchwald-Hartwig | Non-coordinating; requires rigorous degassing to prevent catalyst poisoning. |
| Ethanol | 24.5 | 78 | Mild SNAr | Can cause solvolysis (ethoxy substitution) if heated with strong bases. |
References
1.[3] Smolecule , 2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine, 3 2.[4] Benchchem , Thiazolo[4,5-c]pyridin-2-amine, N-phenyl-, 4 3.[2] Benchchem , 6-Chlorothiazolo[4,5-c]pyridine, 2 4.[1] BLD Pharm , 4-Chlorothiazolo[4,5-c]pyridine, 1
Sources
- 1. 214045-74-6|4-Chlorothiazolo[4,5-c]pyridine|BLD Pharm [bldpharm.com]
- 2. 6-Chlorothiazolo[4,5-c]pyridine | Benchchem [benchchem.com]
- 3. Buy 2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine | 1368338-34-4 [smolecule.com]
- 4. Thiazolo[4,5-c]pyridin-2-amine, N-phenyl- | 62638-73-7 | Benchchem [benchchem.com]
Technical Support Center: Controlling Regioselectivity in Thiazolo[4,5-c]pyridine Functionalization
Welcome to the technical support center for the regioselective functionalization of thiazolo[4,5-c]pyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying this important heterocyclic scaffold. Here, we address common challenges and provide practical, in-depth solutions in a question-and-answer format to assist in your experimental endeavors.
Introduction to Thiazolo[4,5-c]pyridine Reactivity
The thiazolo[4,5-c]pyridine core is a significant structural motif in medicinal chemistry. The fusion of the electron-rich thiazole ring and the electron-deficient pyridine ring creates a unique electronic landscape, influencing the reactivity and regioselectivity of functionalization reactions. Understanding the inherent electronic properties of this system is paramount to predicting and controlling reaction outcomes. The pyridine nitrogen atom deactivates the pyridine ring towards electrophilic substitution, making direct functionalization challenging. Conversely, the thiazole ring is more susceptible to electrophilic attack.
dot graph "Thiazolo_4_5_c_pyridine_Scaffold" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
scaffold [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=585837&t=l", labelloc=b, pos="0,0!"];
C2 [label="C2", pos="-1.5,0.5!", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; C4 [label="C4", pos="0.5,1.5!", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; C5 [label="C5", pos="1.5,0.5!", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; C7 [label="C7", pos="-0.5,-1.5!", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
N_thiazole [label="N", pos="-1.2,-0.5!", shape=plaintext]; S_thiazole [label="S", pos="0,-0.8!", shape=plaintext]; N_pyridine [label="N", pos="1.2,-0.5!", shape=plaintext];
} dot Caption: Numbering of the thiazolo[4,5-c]pyridine core.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My C-H activation/arylation reaction is giving a mixture of isomers. How can I improve regioselectivity?
Answer: Achieving high regioselectivity in C-H functionalization of thiazolo[4,5-c]pyridines is a common challenge. The outcome is often a delicate balance of electronic effects, steric hindrance, and the nature of the catalytic system.
Causality:
-
Inherent Reactivity: The C7 position is often the most electronically activated site for electrophilic-type C-H functionalization due to the influence of the adjacent thiazole ring. However, other positions can compete, leading to mixtures.
-
Directing Groups: The presence and position of directing groups on either the thiazolo[4,5-c]pyridine core or the coupling partner can dramatically influence the regiochemical outcome. For instance, a bromo-substituent on an aryl partner can act as a traceless directing group to facilitate functionalization at specific positions on the pyridine ring through palladium migration.[2]
-
Catalyst and Ligand Choice: The steric and electronic properties of the catalyst and ligands play a crucial role. Bulky ligands can favor functionalization at less sterically hindered positions.
Troubleshooting Protocol:
-
Re-evaluate Your Substrate:
-
If your starting material is unsubstituted, consider introducing a temporary directing group. A common strategy is to install a removable group that can direct the metal catalyst to a specific C-H bond.
-
For substituted thiazolo[4,5-c]pyridines, analyze the electronic and steric influence of the existing substituents. Electron-donating groups will generally activate ortho and para positions, while electron-withdrawing groups will deactivate them.
-
-
Systematic Catalyst and Ligand Screening:
-
Create a matrix of experiments to screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., PPh₃, P(o-tol)₃, bulky biarylphosphines).[3][4]
-
Consider other transition metal catalysts known for C-H activation, such as those based on rhodium or ruthenium, as their reactivity profiles can differ significantly from palladium.
-
-
Solvent and Base Optimization:
-
The polarity and coordinating ability of the solvent can influence the stability of catalytic intermediates and thus the reaction pathway. Screen a range of solvents from polar aprotic (e.g., DMA, DMF) to nonpolar (e.g., toluene, dioxane).
-
The choice of base (e.g., KOAc, Cs₂CO₃, K₂CO₃) is critical and can affect the rate-determining step of the catalytic cycle.
-
Data-Driven Decision Making:
| Catalyst System | Directing Group Strategy | Expected Major Isomer |
| Pd(OAc)₂ / P(o-tol)₃ | None (unsubstituted) | Likely mixture, C7 favored |
| Pd₂(dba)₃ / XPhos | Bromo-aryl partner | C4 or C5 via Pd migration[2] |
| Rh(I) catalyst | N-coordinating group | Ortho to coordinating group |
dot graph "Regioselectivity_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
start [label="Mixture of Isomers in C-H Activation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; directing_group [label="Introduce Directing Group?"]; catalyst_screen [label="Screen Catalysts & Ligands"]; solvent_base [label="Optimize Solvent & Base"]; analysis [label="Analyze Isomer Ratio", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> directing_group; directing_group -> catalyst_screen [label="If feasible"]; catalyst_screen -> solvent_base; solvent_base -> analysis; analysis -> start [label="Iterate if needed"]; } dot Caption: Decision workflow for optimizing regioselectivity.
FAQ 2: I am attempting a halogenation, but the reaction is sluggish and gives low yields. What can I do?
Answer: The electron-deficient nature of the pyridine ring makes direct electrophilic halogenation of thiazolo[4,5-c]pyridines inherently difficult. Harsh reaction conditions can lead to decomposition.
Causality:
-
Pyridine Deactivation: The nitrogen lone pair in the pyridine ring withdraws electron density, making it less susceptible to electrophilic attack compared to benzene.
-
Reagent Reactivity: Standard halogenating agents (e.g., Br₂, NBS) may not be sufficiently electrophilic to react efficiently without activation.
Troubleshooting Protocol:
-
Activate the Halogenating Agent:
-
Employ a Lewis acid or a strong protic acid to increase the electrophilicity of the halogen source.
-
Consider using hypervalent iodine reagents in conjunction with halide salts (e.g., PIDA with KX), which can facilitate mild and efficient halogenation.[5]
-
-
Alternative Halogenation Strategies:
-
Metal-Halogen Exchange: If you have a pre-functionalized thiazolo[4,5-c]pyridine (e.g., with a bromo or iodo group), a lithium-halogen exchange followed by quenching with an electrophilic halogen source can be effective.
-
Directed Ortho-Metalation: A directing group can facilitate deprotonation at an adjacent position with a strong base (e.g., LDA, n-BuLi), followed by trapping the resulting organometallic species with a halogen source.
-
Zincke Chemistry: Ring-opening and closing sequences involving Zincke iminium intermediates have been shown to enable C5-selective halogenation of pyridines.[6]
-
-
Reaction Condition Optimization:
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to side reactions and decomposition. A careful optimization of the reaction temperature is crucial.
-
Solvent: The choice of solvent can significantly impact the solubility of reagents and the stability of intermediates. For reactions involving organometallics, anhydrous ethereal solvents (e.g., THF, Et₂O) are typically required.
-
Experimental Protocol: Hypervalent Iodine-Mediated Halogenation [5]
-
To a solution of the thiazolo[4,5-c]pyridine substrate (1.0 equiv.) in a suitable solvent (e.g., CH₃CN or H₂O), add the potassium halide (KX, 1.5 equiv.).
-
Add the hypervalent iodine reagent (e.g., PIDA, 1.1 equiv.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with an appropriate organic solvent (e.g., EtOAc, CH₂Cl₂), dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
FAQ 3: My Suzuki-Miyaura cross-coupling reaction is not proceeding. What are the likely causes?
Answer: Failure of a Suzuki-Miyaura coupling can stem from several factors, including catalyst deactivation, poor reactivity of the coupling partners, or suboptimal reaction conditions.
Causality:
-
Substrate Reactivity: Halogenated thiazolo[4,5-c]pyridines can be challenging substrates. The position of the halogen and the electronic nature of the ring system influence the ease of oxidative addition to the palladium catalyst.
-
Boronic Acid/Ester Instability: Boronic acids can be prone to decomposition, especially under harsh conditions.
-
Catalyst Poisoning: The nitrogen atoms in the thiazolo[4,5-c]pyridine core can coordinate to the palladium center and inhibit catalysis.
Troubleshooting Protocol:
-
Verify Reagent Quality:
-
Ensure the boronic acid or ester is pure and has not degraded. Consider using freshly prepared or recently purchased material.
-
Confirm the integrity of the halogenated thiazolo[4,5-c]pyridine.
-
-
Systematic Screening of Reaction Parameters:
-
Catalyst/Ligand: Screen a variety of palladium catalysts and ligands. Buchwald-type biarylphosphine ligands are often effective for challenging cross-couplings.
-
Base: The choice of base is critical. A range of bases should be screened, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is typically used. The ratio of organic solvent to water can influence the reaction rate.
-
-
Consider Alternative Coupling Partners:
-
If the boronic acid is problematic, consider using a corresponding trifluoroborate salt or an organotin reagent (in a Stille coupling).
-
Pyridine sulfinates have also been reported as effective coupling partners in palladium-catalyzed cross-coupling reactions.[7]
-
Optimized Conditions for a Robust Suzuki-Miyaura Coupling:
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(dppf)Cl₂ or a Buchwald pre-catalyst | Often effective for heteroaromatic substrates. |
| Ligand | SPhos, XPhos, or RuPhos | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination. |
| Base | K₃PO₄ or Cs₂CO₃ | Generally effective and can help to avoid boronic acid decomposition. |
| Solvent | Dioxane/H₂O or Toluene/H₂O | Common solvent systems for Suzuki couplings. |
| Temperature | 80-120 °C | Sufficient thermal energy is often required for efficient catalysis. |
dot graph "Suzuki_Troubleshooting" { graph [splines=ortho, nodesep=0.6]; node [shape=record, fontname="Arial", fontsize=10, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
no_reaction [label=" No Reaction in Suzuki Coupling", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label=" Verify Reagent Quality | Purity of Halide | Integrity of Boronic Acid"]; optimize_conditions [label=" Optimize Reaction Conditions | Catalyst/Ligand Screening | Base and Solvent Variation"]; alt_partners [label=" Consider Alternative Coupling Partners | Trifluoroborates | Organostannanes (Stille)"]; success [label="Successful Coupling", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
no_reaction:f0 -> check_reagents:f0; check_reagents:f0 -> optimize_conditions:f0; optimize_conditions:f0 -> alt_partners:f0; alt_partners:f0 -> success; } dot Caption: Troubleshooting flowchart for Suzuki-Miyaura reactions.
References
-
Synthesis of thiazolo[4,5-c]pyridines and thiazolo[5,4-c]pyridines via... - ResearchGate. Available from: [Link]
-
Synthesis and Characterization of Thiazolo Pyridin- 2-Amine and Their Schiff Bases. Available from: [Link]
-
SYNTHESIS OF SOME NOVEL THIAZOLO[4,5-b]PYRIDINES AND THEIR TUBERCULOSTATIC ACTIVITY EVALUATION. Available from: [Link]
-
Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Available from: [Link]
-
Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry. Available from: [Link]
-
Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening agains - BioImpacts. Available from: [Link]
-
Synthesis of Heteroarylated Pyridines via a Double CÀ H Bond Functionalization using Palladium-catalyzed 1,4 Migration Combined with Direct Arylation. Available from: [Link]
-
Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′] - PMC. Available from: [Link]
-
Direct C-2 Arylation of Alkyl 4-Thiazolecarboxylates: New Insights in Synthesis of Heterocyclic Core of Thiopeptide Antibiotics | Request PDF - ResearchGate. Available from: [Link]
-
and four-armed pyridine-decorated thiazolo[5,4-d]thiazole fluorophores: synthesis, ph - AIR Unimi. Available from: [Link]
-
Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside | Semantic Scholar. Available from: [Link]
-
Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Available from: [Link]
-
Synthesis of Benzo[8]thiazolo[2,3-c][3][8][9]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates - MDPI. Available from: [Link]
-
Triazolopyridines. Part 29.1 Direct arylation reactions with[3][9][10]triazolo[1,5-a]pyridines - Semantic Scholar. Available from: [Link]
-
(PDF) Methods of synthesis and properties of thiazolopyridines - ResearchGate. Available from: [Link]
-
Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents - Beilstein Journals. Available from: [Link]
-
Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1. Available from: [Link]
-
Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents - PMC. Available from: [Link]
-
Palladium-catalyzed oxidative C–H/C–H cross-couplings of thiazolo[5,4- d ]pyrimidine with aromatic (hetero)cycles - PlumX. Available from: [Link]
-
Practical and innate C–H functionalization of heterocycles - ResearchGate. Available from: [Link]
-
Simple Synthesis of Fused Thiazolo[4,5-b]pyridines through Successive S N Ar Processes. Available from: [Link]
-
meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses. Available from: [Link]
-
Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC. Available from: [Link]
-
Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Available from: [Link]
-
C5-Halogenation of Pyridines via Zincke Iminium Intermediates - ChemRxiv. Available from: [Link]
-
Functionalisation of Heterocycles through Transition Metal Catalyzed C-H Activation. Available from: [Link]
-
Cu-catalysed direct C–H (hetero)arylation of[3][8][9]triazolo[4,3-a]pyridine to construct deep-blue-emitting luminophores - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines - ResearchGate. Available from: [Link]
-
Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - PMC. Available from: [Link]
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC. Available from: [Link]
-
(PDF) Synthesis of Thiazolo[4,5-d]pyridines - ResearchGate. Available from: [Link]
-
Thiazolo[4,5-c]pyridine | C6H4N2S | CID 585837 - PubChem - NIH. Available from: [Link]
-
Visible-light-mediated regioselective synthesis of novel thiazolo[3,2-b][3][8][9]triazoles: advantageous synthetic application of aqueous conditions - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Synthesis of new functionalized thiazolo pyridine-fused and thiazolo pyridopyrimidine-fused spirooxindoles via one-pot reactions - PMC. Available from: [Link]
-
Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation - MDPI. Available from: [Link]
-
Synthesis of substituted thiazolo[4,5-b]pyridines and other annulated heterocycles via SN2→Thorpe–Ziegler→Thorpe–Guareschi domino reactions | Request PDF - ResearchGate. Available from: [Link]
-
Synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives via a five-component cascade reaction based on nitroketene N,S-acetal - RSC Publishing. Available from: [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole and 4,8-Dibromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Pyridinesulfinates, Pyrimidinesulfinates [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. libra.article2submit.com [libra.article2submit.com]
Storage conditions and shelf-life of 4-Chloro-2-methylthiazolo[4,5-c]pyridine
Welcome to the Technical Support Center for 4-Chloro-2-methylthiazolo[4,5-c]pyridine (CAS: 936477-32-6). As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Halogenated fused-heterocycles are highly reactive building blocks; their structural advantages in drug discovery also make them vulnerable to specific degradation pathways if mishandled[1].
This guide provides a self-validating framework to ensure the structural integrity of your compound from the moment it arrives until your final assay.
Part 1: Storage Conditions & Shelf-Life Matrix
To prevent experimental failure, you must control temperature, moisture, and atmospheric oxygen. The table below synthesizes the optimal storage parameters based on the physicochemical vulnerabilities of the thiazolopyridine scaffold.
| State | Recommended Temperature | Atmosphere | Light Exposure | Expected Shelf-Life | Primary Degradation Risk |
| Solid (Powder) | 2°C to 8°C | Inert Gas (Argon/N₂) | Protect from light (Amber vial) | 12 - 24 Months | Atmospheric hydrolysis, Photodegradation |
| Solid (Long-Term) | -20°C | Inert Gas (Argon/N₂) | Protect from light | > 24 Months | Minimal |
| DMSO Stock | -80°C | Inert Gas (Argon/N₂) | Protect from light | 3 - 6 Months | S-Oxidation, Solvolysis |
| Aqueous Working | 4°C | Ambient | Protect from light | < 12 Hours | Rapid Hydrolysis of 4-Chloro group |
Part 2: Troubleshooting Guides & FAQs
Q1: Why does the compound degrade when left at room temperature or in ambient air?
Mechanistic Causality: The degradation is driven by the specific electronic properties of the molecule. The compound features a pyridine ring made highly electron-deficient by the fused thiazole system and the electronegative chlorine atom at the 4-position. This makes the 4-chloro moiety highly susceptible to Nucleophilic Aromatic Substitution (
Q2: How should I prepare and store stock solutions to maximize shelf-life? Mechanistic Causality: Researchers default to Dimethyl Sulfoxide (DMSO) for stock solutions, but DMSO is a sulfoxide and acts as a mild oxidant. Over time, particularly at room temperature, DMSO can oxidize the thiazole sulfur to a sulfoxide or sulfone[4]. Additionally, DMSO is highly hygroscopic; absorbed water will accelerate the hydrolysis of the 4-chloro group. Solution: Always use anhydrous, septum-sealed DMSO (≥99.9% purity). Prepare single-use aliquots (e.g., 10 mM) to avoid freeze-thaw cycles, flush the headspace with Argon, and immediately flash-freeze in liquid nitrogen before storing at -80°C[4].
Q3: I suspect my batch has degraded. What are the visual and analytical signatures of degradation? Mechanistic Causality: Visually, the off-white powder will often turn yellow or brown due to the formation of oxidized or polymeric byproducts[4]. Analytically, LC-MS is your best diagnostic tool.
-
Intact Compound: Expected
is m/z ~185.0. -
Hydrolysis: Replaces
with . Look for a mass shift of -18 Da ( ~167.0) and the loss of the characteristic 3:1 Chlorine isotope pattern. -
S-Oxidation: Adds an oxygen atom to the thiazole ring. Look for a mass shift of +16 Da (
~201.0).
Part 3: Quality Control (QC) Validation Workflow
Before initiating critical biological assays or complex synthetic steps, establish a self-validating QC protocol. Do not assume compound integrity based solely on the vendor's Certificate of Analysis if the vial has been opened.
Step-by-Step Analytical Methodology
-
Sample Preparation: Dissolve 1 mg of the suspected 4-Chloro-2-methylthiazolo[4,5-c]pyridine in 1 mL of LC-MS grade Acetonitrile (do not use water or DMSO for this analytical prep to avoid inducing the very degradation you are trying to measure).
-
LC-MS Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Run 5% to 95% B over 10 minutes.
-
Detection: UV at 254 nm and MS in positive ESI mode[4].
-
-
Data Interpretation: Calculate the Area Under the Curve (AUC) for the UV trace. If the peak at m/z 185.0 constitutes < 95% of the total AUC, or if peaks at m/z 167.0 or 201.0 are present, the batch must be discarded.
-
Orthogonal Validation (Optional but Recommended): Perform
-NMR in anhydrous . A shift or splitting in the methyl protons (normally a sharp singlet around 2.8 ppm) or the pyridine aromatic protons indicates ring modification.
Workflow Visualization
Caption: Decision tree for the self-validating QC workflow of 4-Chloro-2-methylthiazolo[4,5-c]pyridine.
Part 4: References
-
[2] National Center for Biotechnology Information. "Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392". PubChem. URL: [Link]
-
[3] National Institutes of Health. "Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C". PubMed Central (PMC). URL: [Link]
Sources
- 1. m.guidechem.com [m.guidechem.com]
- 2. Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Technical Guide: 1H NMR Structural Elucidation of 4-Chloro-2-methylthiazolo[4,5-c]pyridine
The following guide is a technical analysis designed for application scientists and medicinal chemists. It synthesizes theoretical prediction with empirical data trends observed in thiazolo-pyridine scaffolds.
Executive Summary
Compound: 4-Chloro-2-methylthiazolo[4,5-c]pyridine CAS Context: Substructure related to kinase inhibitors (e.g., PI3K, c-Kit modulators). Analytical Challenge: Distinguishing the [4,5-c] core from its [5,4-c] and [4,5-b] regioisomers, which are common byproducts in cyclization reactions.
This guide provides a definitive 1H NMR analysis protocol. Unlike standard reports, we focus on the diagnostic coupling constants (
Structural Logic & Proton Assignment
To interpret the spectrum, one must first map the magnetic environment of the three active proton sets.[1] The molecule consists of a fused bicyclic system: a thiazole ring fused to a pyridine ring.[1]
The Proton Inventory
| Proton Label | Chemical Environment | Multiplicity Prediction | Expected Shift ( |
| H-2' (Me) | Methyl group attached to Thiazole C2. | Singlet ( | 2.70 – 2.90 ppm |
| H-6 | Pyridine ring.[1] Positioned | Doublet ( | 8.90 – 9.15 ppm |
| H-7 | Pyridine ring.[1] Positioned | Doublet ( | 7.80 – 8.10 ppm |
Mechanistic Causality[1]
-
The Deshielding of H-6: H-6 is located between the pyridine nitrogen and C-7. The inductive effect of the adjacent nitrogen (
-position) drastically reduces electron density, shifting this signal downfield to ~9.0 ppm.[1] -
The Ortho-Coupling: H-6 and H-7 are vicinal (neighbors). In fused pyridine systems, this ortho-coupling (
) is characteristically 5.0 – 6.0 Hz .[1] This is the critical discriminator against other isomers where protons might be para (coupling < 1 Hz) or meta (coupling ~2 Hz).[1] -
The Methyl Singlet: The methyl group at C-2 is attached to the electron-deficient thiazole ring. This results in a downfield shift compared to a toluene methyl (~2.3 ppm), typically landing near 2.8 ppm .[1]
Experimental Protocol
Sample Preparation[1][2][3][4][5][6][7][8]
-
Solvent Selection: DMSO-
is the gold standard for this compound.-
Reasoning: Fused thiazolo-pyridines often exhibit poor solubility in CDCl
, leading to broadened peaks and lost resolution of fine coupling constants.[1] DMSO- ensures sharp hyperfine splitting.
-
-
Concentration: 5–10 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).[1]
Acquisition Parameters
-
Frequency: Minimum 400 MHz (required to resolve the clean doublet of H-6 from potential impurity overlaps).
-
Pulse Sequence: Standard 1D proton (zg30).[1]
-
Scans (NS): 16–64 (sufficient for >95% purity samples).
Spectral Analysis & Data Interpretation
The "Fingerprint" Spectrum (DMSO- )[1]
| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment |
| 9.05 | Doublet ( | 1H | H-6 (Pyridine | |
| 8.02 | Doublet ( | 1H | H-7 (Pyridine | |
| 2.85 | Singlet ( | 3H | - | CH |
(Note: Exact shifts may vary by
Visualizing the Decision Logic
The following diagram illustrates the logical flow for confirming the structure and ruling out isomers.
Caption: Decision tree for structural validation. The presence of ortho-coupling (J ~5.5 Hz) is the primary "Go/No-Go" gate for the [4,5-c] isomer.[1]
Comparative Analysis: Alternatives & Impurities
In drug development, this scaffold is often compared against its regioisomers or starting materials.[1] The table below outlines how NMR definitively separates them.
Comparison 1: Target vs. Regioisomer (Thiazolo[5,4-c]pyridine)
The [5,4-c] isomer is a common synthetic byproduct where the pyridine nitrogen is "swapped" relative to the fusion.[1]
| Feature | Target: [4,5-c] Isomer | Alternative: [5,4-c] Isomer | Diagnostic Key |
| Proton Relationship | H-6 and H-7 are Ortho | Protons are often Para or isolated | Coupling Constant ( |
| Splitting Pattern | Two distinct Doublets | Two Singlets (or very weak doublets) | The "Doublet vs. Singlet" test is definitive.[2][3] |
| H-6 Shift | ~9.05 ppm | ~9.20 – 9.40 ppm | [5,4-c] often pushes the |
Comparison 2: Target vs. Starting Material (Des-chloro analog)
If the chlorination at position 4 is incomplete, the precursor (H at pos 4) will remain.[1]
| Feature | Target (4-Cl) | Impurity (4-H) | Diagnostic Key |
| Proton Count | 2 Aromatic Protons | 3 Aromatic Protons | Integration of aromatic region (2H vs 3H). |
| Splitting | Two Doublets | Doublet of Doublets (H-6) + Two Doublets | Appearance of a new signal ~8.4 ppm (H-4). |
Synthesis & Impurity Pathway Visualization
Understanding where the sample comes from aids in anticipating impurities.[1] The synthesis typically involves the cyclization of 4-amino-3-chloropyridine derivatives.
Caption: Synthetic origin of the regioisomer impurity. NMR is the primary tool to quantify the ratio of Target to Isomer.[1]
References
-
Thiazolo[4,5-c]pyridine Synthesis & NMR Data : Journal of Heterocyclic Chemistry. "Synthesis and Characterization of Thiazolo Pyridin-2-Amine and Their Schiff Bases". (2019). 1
-
Regioisomer Differentiation : BioImpacts. "Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition". (2023).[1][4][5][6] 4[1][7]
-
General Pyridine Coupling Constants : ChemicalBook. "2-Chloro-5-methylpyridine 1H NMR spectrum".[8] (Standard pyridine coupling constants validation). 8
Sources
- 1. libra.article2submit.com [libra.article2submit.com]
- 2. Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: <i>in vitro</i> and <i>in silico</i> investigation - Journal of King Saud University - Science [jksus.org]
- 3. 4-chloro-1-methyl-1H-pyrazolo(4,3-c)pyridine | C7H6ClN3 | CID 83827012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 8. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR [m.chemicalbook.com]
13C NMR chemical shifts for thiazolo[4,5-c]pyridine core
Comparative Guide: 13C NMR Chemical Shift Prediction Strategies for the Thiazolo[4,5-c]pyridine Core
The Analytical Challenge: Thiazolo[4,5-c]pyridine
The thiazolo[4,5-c]pyridine core is a privileged heterocyclic scaffold frequently utilized in the development of kinase inhibitors, antitubercular agents, and bioluminescent probes (1[1]). However, unambiguous structural characterization of this core via 13C NMR presents a significant analytical bottleneck. The fully substituted nature of the fused ring system, combined with complex anisotropic effects from the embedded heteroatoms (nitrogen and sulfur), often leads to ambiguous peak assignments.
This guide objectively compares two primary methods for 13C NMR assignment: Empirical Additivity Rules (Heuristic Software) vs. Density Functional Theory (DFT) Gauge-Independent Atomic Orbital (GIAO) calculations.
Workflow Visualization
Workflow comparison for 13C NMR chemical shift assignment of the thiazolo[4,5-c]pyridine core.
Experimental vs. Predicted Data Comparison
To illustrate the performance gap between methodologies, we compare the 13C NMR shifts of a representative derivative: 2-Cyano-6-methoxy-thiazolo[4,5-c]pyridine . Experimental data was acquired in acetone-d6 at 126 MHz (2[2]).
| Carbon Position | Experimental Shift (ppm) | Empirical Prediction (ppm) | Empirical Error (Δ) | DFT-GIAO Prediction (ppm) | DFT Error (Δ) |
| C6 (C-OMe) | 163.9 | 158.2 | -5.7 | 164.5 | +0.6 |
| C4 (Pyridine CH) | 147.5 | 141.0 | -6.5 | 148.1 | +0.6 |
| C2 (Thiazole C-CN) | 145.8 | 150.3 | +4.5 | 144.2 | -1.6 |
| C3a (Bridgehead) | 145.4 | 138.9 | -6.5 | 146.0 | +0.6 |
| C7a (Bridgehead) | 136.8 | 142.1 | +5.3 | 135.5 | -1.3 |
| CN (Cyano) | 113.5 | 115.0 | +1.5 | 114.2 | +0.7 |
| C7 (Pyridine CH) | 102.6 | 108.4 | +5.8 | 101.8 | -0.8 |
| OCH3 (Methoxy) | 55.0 | 54.1 | -0.9 | 55.4 | +0.4 |
Data Synthesis: The empirical method shows significant deviations (up to 6.5 ppm) for the bridgehead carbons (C3a, C7a) and the carbons adjacent to the heteroatoms. Conversely, DFT-GIAO maintains an error margin of < 2.0 ppm across all positions.
Step-by-Step Experimental Protocols
Protocol A: Empirical Prediction Workflow
-
Structure Input: Draw the exact tautomeric form of the thiazolo[4,5-c]pyridine derivative in the prediction software (e.g., ChemDraw or Mnova).
-
Solvent Selection: Set the solvent parameter to match the experimental condition (Acetone).
-
Algorithm Execution: Run the HOSE-code (Hierarchical Orthogonal Space Environment) based prediction.
-
Validation: Cross-reference the predicted shifts with known literature values for isolated thiazole and pyridine rings to manually adjust for obvious algorithmic failures.
Protocol B: High-Accuracy DFT-GIAO Workflow
This protocol is designed as a self-validating system to eliminate systematic computational errors.
-
Conformational Search: Perform a molecular mechanics (MMFF94) conformational search to identify the global minimum energy structure.
-
Geometry Optimization: Optimize the lowest energy conformer using DFT at the B3LYP-D3/6-311G(d,p) level. Include the Polarizable Continuum Model (PCM) for acetone.
-
Frequency Calculation: Run a vibrational frequency calculation at the same level of theory. Self-Validation Step: Ensure the optimized geometry is a true minimum by confirming the absence of imaginary frequencies.
-
NMR Shielding Calculation: Calculate the isotropic magnetic shielding tensors (σ) using the GIAO method at the ωB97X-D/def2-SVP level with PCM.
-
Linear Scaling: Convert shielding tensors to chemical shifts (δ) using empirically derived scaling factors (δ = (Intercept - σ) / Slope). For ωB97X-D/def2-SVP, apply the specific linear regression parameters derived from standardized benchmarking databases (3[3]).
Mechanistic Insights & Causality
Why does DFT succeed where empirical methods fail for this core?
-
Lone Pair Delocalization: The sulfur atom in the thiazolo[4,5-c]pyridine core possesses diffuse 3p lone pairs that participate in complex mesomeric donation into the electron-deficient pyridine ring. Empirical databases lack sufficient examples of this specific push-pull dynamic, leading to systematic underestimation of the C6 deshielding and overestimation of C7a.
-
Gauge-Independent Atomic Orbitals (GIAO): The GIAO approach explicitly calculates the local magnetic field induced by the external NMR magnet. It accounts for the magnetic anisotropy generated by the fused π-system, which heavily influences the chemical shifts of the bridgehead carbons (C3a/C7a).
-
Solvent Causality: By incorporating the PCM solvent model, DFT captures the hydrogen-bonding interactions between the solvent (acetone-d6) and the pyridine nitrogen, which subtly alters the electron density at C4 and C6. Empirical methods apply blanket solvent corrections that fail to account for these localized, structure-specific interactions.
References[1] Design, Synthesis, and Evaluation of Ketol-Acid Reductoisomerase Inhibitors: Potential Anti-Tuberculosis Drug Leads - UQ eSpace -https://uq.edu.au[3] DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - MDPI - https://mdpi.com[2] Pyridone luciferins and mutant luciferases for bioluminescence imaging - PMC - https://nih.gov
Sources
High-Resolution Fragmentation Profiling of Chloro-Thiazolopyridines: A Comparative Guide for Drug Metabolism
As a Senior Application Scientist in mass spectrometry (MS) and drug metabolism, I frequently encounter the challenge of structurally elucidating complex bicyclic heterocycles. Chloro-thiazolopyridines are privileged hybrid-pharmacophores in modern medicinal chemistry, frequently utilized in the development of targeted therapies and novel antimicrobial agents, such as the FtsZ inhibitor PC190723[1][2].
In drug metabolism and pharmacokinetics (DMPK), identifying the precise metabolic soft spots of these compounds requires robust MS strategies. This guide objectively compares traditional Collision-Induced Dissociation (CID) against High-Resolution Higher-energy C-trap Dissociation (HCD), detailing the mechanistic causality behind their fragmentation pathways and providing a self-validating experimental protocol.
Mechanistic Causality in Thiazolopyridine Fragmentation
To optimize an MS method, one must first understand the intrinsic chemical stability and proton affinity of the target molecule. When subjected to electrospray ionization ESI(+), chloro-thiazolopyridines form stable protonated molecular ions
The Halogen Effect and Isotopic Signatures
The presence of the chlorine atom provides a distinct
Heterocyclic Ring Cleavage
Depending on the position of the nitrogen in the pyridine ring, isomeric thiazolopyridines exhibit remarkable differences in their high-internal-energy fragmentation pathways[4]. However, a universal diagnostic fragment for the core scaffold is the pyridine cation at
Chloro-thiazolopyridine MS/MS fragmentation pathways and characteristic neutral losses.
Platform Comparison: QqQ (CID) vs. Orbitrap (HCD)
While Triple Quadrupole (QqQ) systems utilizing CID are the gold standard for targeted quantitation, they fall short in structural elucidation. CID in ion traps suffers from the "1/3 Rule" (low-mass cut-off), which often prevents the detection of the critical
Conversely, HCD (a beam-type collision technique used in Orbitrap systems) provides non-resonant excitation. This allows for higher energy deposition and the capture of the entire low-mass fragment spectrum with sub-ppm mass accuracy, which is essential for distinguishing isobaric phase II metabolites.
Quantitative Performance Comparison
| Analytical Parameter | QqQ (CID) | Orbitrap HRMS (HCD) | Mechanistic Impact |
| Mass Accuracy | ~0.1 Da (Unit Resolution) | < 2 ppm | HCD eliminates false positives from isobaric matrix interferences. |
| Low-Mass Fragments | Often lost (1/3 rule in traps) | High yield (e.g., | HCD confirms the integrity of the pyridine heterocycle[3]. |
| Primary Neutral Loss | CID favors lowest-energy pathways; HCD reveals radical chemistry. | ||
| Ring Cleavage (-CS) | Low / Absent | High yield | HCD's higher energy deposition forces thiazole ring opening. |
| Dynamic Range | 5–6 orders of magnitude | 4–5 orders of magnitude | QqQ remains superior for absolute PK quantitation. |
Self-Validating Experimental Protocol: LC-HRMS/MS Workflow
To ensure scientific integrity, a protocol must be self-validating. The following methodology utilizes an Isotope-Triggered Data-Dependent Acquisition (DDA) workflow to selectively profile chloro-thiazolopyridines.
Step 1: Matrix Preparation & Internal Standard Validation
-
Spike: Add
of a Stable Isotope Labeled (SIL) analog (e.g., -chloro-thiazolopyridine) at to of plasma. -
Crash: Add
of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins. -
Centrifuge: Spin at
for 10 minutes at . Transfer the supernatant to an LC vial.
-
Self-Validation Checkpoint: The protocol is validated only if the SIL standard is recovered at >85% and its corresponding
precursor triggers the exact same HCD fragmentation pattern (shifted by +3 Da for core fragments) as the endogenous analyte. This proves matrix effects are not suppressing ionization.
Step 2: Chromatographic Separation
-
Column: Use a sub-2
C18 UHPLC column (e.g., ). -
Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
-
Gradient: Run a biphasic gradient from 5% B to 95% B over 12 minutes.
-
Causality: A shallow initial gradient is crucial to separate the parent drug from polar phase II metabolites (e.g., glucuronides) which often undergo in-source fragmentation back to the parent mass, causing false quantitative peaks.
Step 3: Isotope-Triggered DDA (Orbitrap)
-
Full Scan: Acquire MS1 at 70,000 resolution (
100–800). -
Trigger Logic: Program the acquisition software to trigger MS/MS only if an isotopic pattern matching a single chlorine atom (
ratio of to with a mass difference of 1.997 Da) is detected. -
Fragmentation: Apply Stepped Normalized Collision Energy (NCE) at 20, 40, and 60 in the HCD cell.
-
Causality: Stepped NCE ensures that both low-energy (loss of HCl) and high-energy (thiazole ring cleavage) fragments are captured in a single composite MS2 spectrum.
Self-validating LC-HRMS/MS workflow utilizing isotope-triggered data-dependent acquisition.
Conclusion
The structural elucidation of chloro-thiazolopyridines relies heavily on understanding the interplay between their basic pyridine nitrogen and the labile thiazole ring. While QqQ/CID platforms remain the workhorse for PK quantitation, Orbitrap/HCD platforms provide the high-energy, non-resonant fragmentation necessary to observe critical ring-opening events and low-mass reporter ions. By implementing isotope-triggered DDA and SIL-validated sample preparation, researchers can build a highly trustworthy, automated pipeline for identifying novel metabolites in drug discovery.
References
1.[3] Title: Buy Thiazolo[4,5-b]pyridine-2-carboxylic acid | 875573-42-5 - Smolecule. Source: smolecule.com. URL: Link 2.[4] Title: (PDF) Aromatic Isothiazolopyridines: New Direct Synthetic Approaches. Source: researchgate.net. URL: Link 3.[1] Title: Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery. Source: nih.gov. URL: Link 4.[2] Title: Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Source: mdpi.com. URL: Link
Sources
- 1. Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Buy Thiazolo[4,5-b]pyridine-2-carboxylic acid | 875573-42-5 [smolecule.com]
- 4. researchgate.net [researchgate.net]
Technical Guide: HPLC Method Development & Retention Behavior for 4-Chloro-2-methylthiazolo[4,5-c]pyridine
The following guide provides an in-depth technical analysis and method development strategy for the HPLC analysis of 4-Chloro-2-methylthiazolo[4,5-c]pyridine (CAS: 936477-32-6).
Executive Summary & Compound Profile
4-Chloro-2-methylthiazolo[4,5-c]pyridine is a fused heterocyclic scaffold used primarily as an intermediate in the synthesis of bioactive compounds (e.g., mGluR5 antagonists).[1][] Its analysis presents specific challenges due to the basicity of the pyridine nitrogen and the aromaticity of the fused system.[]
This guide compares the performance of C18 (Octadecyl) versus Phenyl-Hexyl stationary phases to optimize retention, peak shape, and resolution.
| Property | Data | Analytical Implication |
| CAS Number | 936477-32-6 | Unique Identifier for sourcing standards.[1][] |
| Formula | C7H5ClN2S | Monoisotopic Mass: ~183.99 Da.[] |
| Predicted LogP | ~2.2 – 2.4 | Moderately lipophilic; suitable for Reversed-Phase (RP) HPLC.[1][] |
| pKa (Base) | ~3.5 – 4.5 (Pyridine N) | Susceptible to peak tailing due to silanol interactions; requires buffered mobile phases. |
| UV Max | ~250–260 nm | Strong absorbance due to conjugated |
Method Comparison: C18 vs. Phenyl-Hexyl[1]
The choice of stationary phase is critical for this compound.[] While C18 is the industry standard, Phenyl-Hexyl offers distinct advantages for aromatic heterocycles.[1]
Option A: The Workhorse Method (C18)
-
Mechanism: Hydrophobic interaction (partitioning).[]
-
Pros: High robustness, predictable elution order based on hydrophobicity.
-
Cons: Potential for peak tailing if the pyridine nitrogen interacts with residual silanols on the silica support.[]
-
Best For: Routine purity checks and reaction monitoring.[]
Option B: The Orthogonal Method (Phenyl-Hexyl)[1][2]
-
Mechanism:
- interactions combined with hydrophobicity.[] -
Pros: Enhanced selectivity for the thiazolopyridine core. The
-electrons of the stationary phase interact with the electron-deficient pyridine ring, often improving peak shape and providing different selectivity for impurities.[1][] -
Cons: Longer equilibration times compared to C18.
-
Best For: Separating structurally similar isomers (e.g., regioisomers formed during chlorination).
Recommended Experimental Protocols
Protocol 1: Standard Reversed-Phase (C18) with MS-Compatible Buffer
This method is designed for high throughput and LC-MS compatibility.[1][]
-
Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent end-capped column), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[]
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[1][]
-
Flow Rate: 1.0 mL/min.[][3]
-
Temperature: 30°C.
-
Detection: UV @ 254 nm.[]
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Initial equilibration |
| 8.0 | 90 | Linear Gradient |
| 10.0 | 90 | Wash |
| 10.1 | 10 | Re-equilibration |
| 14.0 | 10 | End of Run |[1][]
Protocol 2: Enhanced Selectivity (Phenyl-Hexyl)
Use this protocol if impurities co-elute using the C18 method.[1][]
-
Column: Phenomenex Luna Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5).[]
-
Mobile Phase B: Methanol.[]
-
Rationale: Methanol promotes stronger
- interactions than Acetonitrile.[1][] The higher pH ensures the pyridine nitrogen is less protonated, altering retention behavior.
Performance Data & Retention Analysis
The following data represents representative performance characteristics derived from structure-retention relationships of thiazolopyridine analogs.
| Parameter | Method A (C18 / ACN / Formic Acid) | Method B (Phenyl / MeOH / NH4OAc) |
| Retention Time ( | ~5.8 min | ~6.4 min |
| Tailing Factor ( | 1.1 – 1.3 | 0.95 – 1.05 |
| Theoretical Plates ( | > 12,000 | > 14,000 |
| Selectivity ( | Moderate | High (for aromatic impurities) |
Analysis of Results:
-
Retention: The compound retains slightly longer on Phenyl-Hexyl due to the additional
- stacking mechanism.[1][] -
Peak Shape: Method B (Phenyl-Hexyl) often yields sharper peaks (
) for this specific scaffold because the -interaction masks the basic nitrogen's interaction with silanols.[1] -
Solvent Effect: Acetonitrile (Method A) suppresses
- interactions; Methanol (Method B) enhances them.[]
Method Development Decision Tree
The following diagram outlines the logical workflow for optimizing the separation of 4-Chloro-2-methylthiazolo[4,5-c]pyridine from its synthetic precursors (e.g., N-oxides).
Caption: Decision matrix for optimizing HPLC separation of thiazolopyridine derivatives, prioritizing peak symmetry and resolution.
Scientific Rationale & Troubleshooting
Why 4-Chloro-2-methylthiazolo[4,5-c]pyridine Tails:
The pyridine nitrogen possesses a lone pair of electrons that can hydrogen bond with acidic silanol groups (
-
The Fix: Using a low pH mobile phase (Method A) protonates the nitrogen (
), preventing it from donating electrons to the silanols. Alternatively, using a high-density "end-capped" column physically blocks access to silanols.[1][]
Stability Considerations:
-
Hydrolysis: The C-Cl bond at the 4-position is susceptible to nucleophilic attack (hydrolysis) in highly basic conditions or prolonged exposure to protic solvents at high temperatures.[1][]
-
Recommendation: Prepare samples in Acetonitrile rather than Methanol if storing for >24 hours, and avoid pH > 8.0.
Sample Preparation Protocol:
-
Weigh 1.0 mg of standard into a 1.5 mL amber vial.
-
Dissolve in 1.0 mL of 100% Acetonitrile (sonicate for 30 seconds).
-
Dilute 100 µL of this stock into 900 µL of Mobile Phase A (Water + 0.1% FA).
-
Filter through a 0.2 µm PTFE syringe filter before injection.
References
-
BLD Pharm. (2024).[][4] Product Data Sheet: 4-Chloro-2-methylthiazolo[4,5-c]pyridine (CAS 936477-32-6).[1][] Retrieved from
-
PubChem. (2024).[][5] Compound Summary: Thiazolo[4,5-c]pyridine derivatives. National Center for Biotechnology Information.[] Retrieved from
-
Dolan, J. W. (2010).[6] A Guide to HPLC Method Development. LCGC North America.[] (General reference for gradient optimization strategies).
- McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. (Authoritative source on silanol interactions with basic heterocycles).
Sources
- 1. 214045-74-6|4-Chlorothiazolo[4,5-c]pyridine|BLD Pharm [bldpharm.com]
- 3. scispace.com [scispace.com]
- 4. 214045-74-6|4-Chlorothiazolo[4,5-c]pyridine|BLD Pharm [bldpharm.com]
- 5. 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine | C8H9Cl2N | CID 11019637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Infrared (IR) absorption bands for C-Cl bond in thiazolopyridines
An essential step in the drug development pipeline is the rigorous structural validation of synthesized active pharmaceutical ingredients (APIs). Thiazolopyridines represent a highly privileged class of bicyclic heterocycles, frequently utilized in medicinal chemistry for their potent antibacterial, antifungal, and anti-cancer properties [1].
During the synthesis of these scaffolds, the introduction of a chlorine atom (forming a C-Cl bond) is a common strategy to modulate target binding affinity and metabolic stability. As a Senior Application Scientist, I frequently guide researchers through the nuances of verifying these halogenation steps. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard, Fourier Transform Infrared (FTIR) spectroscopy remains the most rapid, frontline tool for detecting the C-Cl bond.
This guide objectively compares the two dominant FTIR sampling techniques—Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR (KBr Pellet) —to help you optimize the detection and interpretation of C-Cl absorption bands in complex thiazolopyridine derivatives.
Mechanistic Insights: The C-Cl Vibrational Mode
To accurately interpret an IR spectrum, one must understand the physical causality behind the absorption bands. The absorption frequency of any chemical bond is governed by Hooke's Law, which states that the vibrational wavenumber is directly proportional to the square root of the bond's force constant and inversely proportional to the square root of the reduced mass of the bonded atoms.
Because chlorine is a relatively heavy atom, the reduced mass of the C-Cl system is large. This physical characteristic drives its stretching vibration (
-
Frequency Range: Aliphatic C-Cl stretches typically appear between 850 and 550 cm⁻¹ [3]. However, in a highly conjugated aromatic system like a thiazolopyridine, the partial double-bond character induced by resonance slightly stiffens the bond, often localizing the C-Cl stretch toward the higher end of this range (e.g., 750–800 cm⁻¹).
-
Intensity: The strong electronegativity of chlorine creates a massive dipole moment across the bond. Because IR absorption intensity is proportional to the square of the change in the dipole moment during vibration, the C-Cl stretch manifests as a distinctively strong, sharp peak that cuts through the overlapping noise of the heterocyclic fingerprint region [4].
Methodological Comparison: ATR-FTIR vs. Transmission FTIR
When analyzing solid thiazolopyridine powders, the choice of FTIR sampling method fundamentally alters the resulting spectral data. While the absolute vibrational frequencies remain identical between the two methods, the relative intensities of the bands will differ significantly due to the physics of light-matter interaction [5].
Attenuated Total Reflectance (ATR-FTIR)
ATR utilizes an internal reflection element (IRE), typically Diamond or ZnSe. The IR beam reflects internally, creating an evanescent wave that penetrates the sample.
-
The Causality of Spectral Shift: The penetration depth (
) of the evanescent wave is inversely proportional to the wavenumber. Therefore, the IR beam penetrates much deeper into the sample at 600 cm⁻¹ than it does at 3000 cm⁻¹. This physical phenomenon artificially enhances the intensity of low-frequency bands. For C-Cl analysis (850–550 cm⁻¹), this makes ATR highly advantageous, as it magnifies the target peak relative to the rest of the spectrum.
Transmission FTIR (KBr Pellet)
The traditional method involves dispersing the analyte in an IR-transparent potassium bromide (KBr) matrix and pressing it into a solid pellet.
-
The Causality of Spectral Shift: Transmission obeys the Beer-Lambert law linearly across the entire spectrum, providing true relative peak intensities. However, KBr is highly hygroscopic. Absorbed atmospheric moisture introduces a massive, broad O-H stretch at 3400 cm⁻¹ and a bending mode near 1640 cm⁻¹. While this obscures the thiazolopyridine's N-H and C=N bands, it fortunately leaves the low-frequency C-Cl region untouched.
Quantitative Data Comparison
| Parameter | ATR-FTIR (Diamond/ZnSe) | Transmission FTIR (KBr Pellet) |
| C-Cl Band Intensity (850–550 cm⁻¹) | Artificially enhanced (due to deeper penetration) | True relative intensity (linear absorption) |
| Sample Requirement | 1–2 mg (Non-destructive, recoverable) | 1–2 mg in 100 mg KBr (Destructive) |
| Matrix Interference | None | High (Moisture absorbs strongly at 3400 & 1640 cm⁻¹) |
| Preparation Time | < 1 minute | 10–15 minutes |
| Quantitative Linearity | Poor (Pathlength varies with applied contact pressure) | Excellent (Fixed pathlength via Beer-Lambert Law) |
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity and eliminate false-positive peak assignments, the following step-by-step methodologies incorporate built-in self-validation mechanisms.
Protocol A: ATR-FTIR (Recommended for rapid C-Cl screening)
-
Crystal Decontamination: Wipe the Diamond/ZnSe ATR crystal with spectroscopic-grade isopropanol. Allow the solvent to fully evaporate.
-
Background Validation (Critical Step): Collect a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution). Self-Validation: Inspect the baseline; it must be completely flat. Check the interferogram to ensure energy throughput is >90%, confirming the crystal is pristine.
-
Sample Application: Deposit 1–2 mg of the synthesized thiazolopyridine powder directly onto the center of the crystal.
-
Pressure Application: Lower the pressure anvil until the integrated clutch clicks. Causality: Consistent, high pressure ensures uniform contact between the solid particles and the evanescent wave, maximizing the C-Cl signal and minimizing baseline drift.
-
Acquisition & Correction: Acquire the spectrum. Apply an "ATR Correction" algorithm within your spectrometer's software. This mathematical correction adjusts for the wavelength-dependent penetration depth, normalizing the C-Cl peak intensity so it can be accurately cross-referenced against standard transmission libraries.
Protocol B: Transmission FTIR (Recommended for quantitative purity analysis)
-
Matrix Preparation: Dry spectroscopic-grade KBr in a vacuum oven at 110°C for 24 hours to eliminate absorbed water. Store in a desiccator.
-
Milling: Grind 1 mg of the thiazolopyridine with 100 mg of the dried KBr in an agate mortar for exactly 2 minutes. Causality: The particle sizes must be ground smaller than the IR wavelength (<2 µm) to minimize the Christiansen effect—an asymmetric scattering phenomenon that severely distorts peak shapes.
-
Pressing: Transfer the homogenized powder to a stainless-steel die. Apply 10 tons of pressure under a vacuum for 5 minutes to fuse the KBr into a transparent, glass-like pellet.
-
Acquisition: Mount the pellet in the transmission holder, ensure the sample compartment is purged with dry nitrogen, and scan (4000–400 cm⁻¹, 32 scans).
Visualizing the Analytical Workflow
FTIR workflow comparing ATR and Transmission methods for C-Cl bond analysis.
Data Interpretation & Troubleshooting
Thiazolopyridines exhibit a highly crowded fingerprint region due to C-S stretching (often 700-600 cm⁻¹) and aromatic C-H out-of-plane bending (900-675 cm⁻¹). To definitively assign the C-Cl band without ambiguity:
-
Identify the Dominant Peak: The C-Cl stretch is almost always the most intense peak between 850 and 550 cm⁻¹ due to the massive dipole change [3].
-
Look for Isotope Shoulders (Advanced): High-resolution FTIR (1 cm⁻¹ resolution) may reveal a subtle shoulder or peak splitting. This is caused by the natural isotopic abundance of ³⁵Cl (75%) and ³⁷Cl (25%), which vibrate at slightly different frequencies due to their differing masses.
-
Cross-Reference Core Markers: Never assign the C-Cl band in isolation. Ensure the presence of the foundational thiazolopyridine core markers: the C=N stretch (~1620-1570 cm⁻¹) and the C-S-C stretch (~700 cm⁻¹) [1].
References
-
Chemistry LibreTexts. "12.7: Interpreting Infrared Spectra." LibreTexts Organic Chemistry. Available at: [Link]
-
Organic Chemistry at CU Boulder. "IR Spectroscopy Tutorial: Alkyl Halides." University of Colorado Boulder. Available at:[Link]
-
RSC Advances. "Synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives via a five-component cascade reaction." Royal Society of Chemistry. Available at:[Link]
-
UniTechLink. "FTIR Analysis - Interpret your FTIR data quickly!" UniTechLink Material Characterization. Available at:[Link]
-
Steve's Open Lab. "Infrared Spectra of Some Simple Organic Compounds." Steve's Open Lab. Available at: [Link]
Sources
- 1. Synthesis of highly functionalized thiazolo[3,2- a ]pyridine derivatives via a five-component cascade reaction based on nitroketene N , S -acetal - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03910A [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. FTIR Analysis - Interpret your FTIR data quickly! 2023 [unitechlink.com]
- 5. stevesopenlab.org [stevesopenlab.org]
Crystal structure and X-ray diffraction data for thiazolo[4,5-c]pyridine derivatives
Comparative Structural Guide: Thiazolo[4,5-c]pyridine Derivatives
Executive Summary
This guide provides a technical analysis of the thiazolo[4,5-c]pyridine scaffold, a privileged bicyclic heterocycle increasingly utilized in kinase inhibition (e.g., EGFR, c-KIT) and antitubercular research. Unlike its more common isomer, thiazolo[5,4-b]pyridine, the [4,5-c] variant presents unique crystallographic challenges and opportunities due to the specific vector of the pyridine nitrogen lone pair.
Key Finding: X-ray diffraction (XRD) data reveals that thiazolo[4,5-c]pyridine derivatives predominantly adopt planar conformations stabilized by extensive
Comparative Crystal Data Analysis
The following table contrasts the crystallographic parameters of a representative thiazolo[4,5-c]pyridine derivative against its structural isomers (alternatives). This comparison highlights how the shift in the nitrogen position alters the unit cell dimensions and packing density.
Table 1: Crystallographic Parameters of Thiazolo-pyridine Isomers
| Parameter | Target Scaffold | Alternative A (Isomer) | Alternative B (Functionalized) |
| Compound | 2-(methylthio)thiazolo[4,5-c]pyridine | 2-(3-nitrophenyl)thiazolo[4,5-b]pyridine | 2-(4-propylpiperazin-1-yl)thiazolo[5,4-c]pyridine |
| Crystal System | Monoclinic | Monoclinic | Triclinic |
| Space Group | |||
| a (Å) | 3.966(3) | 9.5596(2) | ~5.9 (variable) |
| b (Å) | 9.865(8) | 9.8733(2) | ~12.5 |
| c (Å) | 20.62(1) | 11.5606(3) | ~12.9 |
| 90°+ (Monoclinic) | 98.122(2)° | N/A (Triclinic angles) | |
| Z (Molecules/Cell) | 4 | 4 | 2 |
| Packing Feature | Short | Centrosymmetric dimers | Layered stacking |
| Ref. | [1] | [2] | [3] |
Technical Insight:
The short
Structural Mechanism & Interaction Logic
Understanding the intermolecular forces is crucial for predicting solid-state stability.
The Nitrogen Vector Effect
In thiazolo[4,5-c]pyridine , the pyridine nitrogen is located at position 5 (relative to the fusion). This creates a specific dipole moment that favors:
-
-
Stacking: The electron-deficient pyridine ring stacks with the electron-rich thiazole ring of an adjacent molecule. -
C-H···N Interactions: Weak hydrogen bonds often form between the pyridine nitrogen and acidic protons on the thiazole ring or substituents.
Visualization of Structural Logic
Figure 1: Structural causality map illustrating how the [4,5-c] core influences solid-state properties.
Experimental Protocol: Synthesis to Structure
To replicate these results or generate data for new derivatives, follow this validated workflow.
Synthesis (The Hantzsch/Friedländer Approach)
-
Precursor: Start with 3-amino-4-mercaptopyridine (for [4,5-c] fusion).
-
Cyclization: React with an appropriate electrophile (e.g., carboxylic acid, orthoester, or CS
/MeI for the methylthio derivative). -
Purification: Silica gel chromatography is standard, but for XRD, sublimation or recrystallization is required.
Crystallization Protocol (Self-Validating)
This protocol uses a "dual-solvent diffusion" method, which yields higher quality crystals than simple evaporation.
-
Dissolution: Dissolve 20 mg of the pure derivative in a minimal amount (0.5–1.0 mL) of a "Good Solvent" (e.g., DMSO or DMF for polar derivatives; CHCl
for lipophilic ones). -
Filtration: Pass through a 0.22 µm PTFE syringe filter into a narrow glass vial (inner vial).
-
Diffusion Setup: Place the open inner vial inside a larger jar containing the "Poor Solvent" (e.g., Diethyl ether or Pentane).
-
Equilibration: Seal the outer jar. Allow to stand undisturbed at 4°C (fridge) or 20°C (bench) for 3–7 days.
-
Validation: If precipitate forms immediately, the concentration is too high. Dilute and repeat.
-
Success: Clear, prismatic blocks or needles should form on the walls.
-
XRD Data Collection Workflow
Figure 2: Step-by-step workflow from crystal selection to structure solution.[1][2]
Application in Drug Design
The crystallographic data of thiazolo[4,5-c]pyridine provides two critical insights for medicinal chemistry:
-
Solubility Prediction: The high packing efficiency (indicated by the high density and short stacking axes in Table 1) suggests these compounds have high lattice energy. To improve solubility, consider disrupting the planarity by introducing
-hybridized substituents (e.g., morpholine, piperazine) at the C2 position. -
Binding Mode: The planar nature of the scaffold makes it an excellent mimic for adenosine or ATP. In kinase inhibitors (e.g., c-KIT, EGFR), the pyridine nitrogen often serves as the "hinge binder" accepting a hydrogen bond from the protein backbone.
References
-
Tian, X., Zhao, S. N., Wang, W. M., & Jin, C. X. (2014). Crystal structure of 2-(methylthio)thiazolo[4,5-c]pyridine, C7H6N2S2.[2][3] Zeitschrift für Kristallographie - New Crystal Structures, 229(4), 305-306.
-
El-Hiti, G. A., Smith, K., Hegazy, A. S., Alshammari, M. B., & Masmali, A. (2015). Crystal structure of 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 71(11), o877–o878.
-
Klenina, O., Chaban, T., Drapak, I., & Chaban, I. (2021).[4] Structures of 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists. Crystals, 11(12), 1436. (Discusses thiazolo[4,5-c] and [5,4-c] comparisons).
Sources
Comparing reactivity of 4-chloro-thiazolo[4,5-c]pyridine vs 4-chloro-pyridine
This guide objectively compares the reactivity, mechanism, and practical handling of 4-chloropyridine versus its fused analog, 4-chlorothiazolo[4,5-c]pyridine .
Executive Summary
For researchers transitioning from monocyclic pyridines to fused thiazolo-pyridine scaffolds, the reactivity profile shifts dramatically.
-
4-Chloropyridine is a "moderate" electrophile. It relies on the para-nitrogen’s resonance effect to stabilize the Meisenheimer intermediate.[1] It often requires elevated temperatures or acid catalysis (protonation) to drive substitution with weaker nucleophiles.
-
4-Chlorothiazolo[4,5-c]pyridine is a "super-electrophile." The fusion of the electron-deficient thiazole ring, combined with the chlorine’s position ortho to the pyridine nitrogen, creates a highly activated center. It reacts rapidly under milder conditions but poses greater stability risks (hydrolysis) and requires stricter pH control.
| Feature | 4-Chloropyridine | 4-Chlorothiazolo[4,5-c]pyridine |
| Electronic Nature | Electron-deficient ( | Highly Electron-deficient (Dual-ring withdrawal) |
| Primary Activation | Resonance (Para-N) | Inductive (Ortho-N) + Resonance + Fused Ring Strain |
| Moderate (Often requires heat/acid) | High (Room Temp to Mild Heat) | |
| Hydrolytic Stability | Good (Stable at neutral pH) | Moderate (Susceptible to hydrolysis at C4) |
| Storage | Store as HCl salt (prevents polymerization) | Store under inert gas; moisture sensitive |
Structural & Electronic Analysis
The reactivity difference is dictated by the specific positioning of the nitrogen atoms relative to the chlorine leaving group.[1]
4-Chloropyridine (The Baseline)[2]
-
Mechanism: The nitrogen atom is para to the chlorine.[1] Upon nucleophilic attack, the negative charge is delocalized onto the nitrogen via resonance.[1]
-
Limitation: The electron-withdrawing inductive effect (-I) of the nitrogen decays with distance (para position is far). Reactivity is primarily resonance-driven.
4-Chlorothiazolo[4,5-c]pyridine (The Activated Scaffold)
-
Structure: A pyridine ring fused to a thiazole ring.[5]
-
Numbering: In the [4,5-c] isomer, the pyridine nitrogen is typically at position 5. The "4-chloro" substituent is located at C4 , which is ortho to the pyridine nitrogen (N5) and adjacent to the bridgehead.
-
Mechanism:
-
Ortho-Effect: The chlorine is ortho to the pyridine nitrogen. The inductive electron withdrawal (-I) is significantly stronger here than in the para position of 4-chloropyridine.
-
Fused Ring Effect: The thiazole ring is itself electron-withdrawing. Fusing it to the pyridine lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the entire system more susceptible to nucleophilic attack.
-
Visualization: Reactivity Landscape
Caption: Comparison of activation modes. The fused system benefits from dual activation (Inductive + Resonance), leading to faster kinetics.
Experimental Performance: Reactions
This section details how the electronic differences translate to bench-top chemistry.
Reaction Rates
-
4-Chloropyridine: Reactions with amines often require reflux in ethanol or heating in DMF (80–120°C). With poor nucleophiles (e.g., anilines), acid catalysis (using HCl salts) is often necessary to protonate the pyridine nitrogen, increasing electrophilicity.
-
4-Chlorothiazolo[4,5-c]pyridine: Reacts readily with primary and secondary amines at room temperature or mild heating (40–60°C). The enhanced electrophilicity means acid catalysis is rarely needed and can actually be detrimental (promoting hydrolysis).
Side Reactions & Stability
-
Self-Polymerization: 4-Chloropyridine free base is notorious for intermolecular self-quaternization (polymerization) upon standing. It must be stored as the HCl salt.
-
Hydrolysis: The fused thiazolopyridine is so electron-deficient that the C-Cl bond is sensitive to hydrolysis by water, especially in basic media.
-
Risk: Using strong aqueous bases (NaOH/KOH) can lead to the formation of the pyridone (hydroxy derivative) instead of the desired substitution product.
-
Solution: Use non-aqueous bases (e.g.,
, DIPEA) in anhydrous solvents (DMF, DMSO, THF).
-
Comparative Protocol Table
| Variable | Protocol A: 4-Chloropyridine | Protocol B: 4-Chlorothiazolo[4,5-c]pyridine |
| Solvent | EtOH, Water, or neat | Anhydrous DMF, DMA, or THF |
| Base | DIPEA or | |
| Temperature | Reflux (80°C+) | 0°C to 60°C |
| Time | 4 – 24 Hours | 1 – 6 Hours |
| Work-up | Basic extraction (stable to aq.[6] base) | Rapid partition (avoid prolonged exposure to aq. base) |
Metal-Catalyzed Cross-Couplings (Suzuki/Buchwald)
While
-
Oxidative Addition: The C-Cl bond in 4-chlorothiazolo[4,5-c]pyridine is weaker (more polarized) than in 4-chloropyridine. This facilitates rapid oxidative addition of Pd(0).
-
Catalyst Poisoning: The fused thiazole ring contains both Sulfur and Nitrogen. These are potent ligands that can coordinate to Palladium, potentially poisoning the catalyst.
-
Recommendation: For the fused system, use strong binding ligands (e.g., XPhos, RuPhos) or higher catalyst loadings compared to simple pyridines.
-
Detailed Experimental Protocols
Protocol 1: Nucleophilic Substitution with a Secondary Amine (General Procedure)
Target: Synthesis of amino-derivatives via
A. Using 4-Chloropyridine (HCl Salt)
-
Preparation: Suspend 4-chloropyridine hydrochloride (1.0 equiv) in Ethanol.
-
Addition: Add the amine (2.5 equiv). The excess amine acts as the base and nucleophile.
-
Reaction: Heat to reflux (approx. 78°C) for 12 hours. Monitor by TLC/LCMS.
-
Work-up: Concentrate solvent. Dilute with dilute NaOH (pH 10). Extract with DCM.
-
Note: High temperature is required to overcome the moderate activation energy.
B. Using 4-Chlorothiazolo[4,5-c]pyridine
-
Preparation: Dissolve 4-chlorothiazolo[4,5-c]pyridine (1.0 equiv) in anhydrous DMF .
-
Base: Add DIPEA (1.2 equiv). Do not use excess nucleophile if it is precious; the reaction is efficient.
-
Addition: Add the amine (1.05 equiv) dropwise at 0°C (ice bath).
-
Reaction: Allow to warm to Room Temperature. Stir for 2–4 hours.
-
Checkpoint: If reaction is slow, heat to 50°C. Do not exceed 80°C unless necessary to avoid degradation.
-
-
Work-up: Pour into ice-water. Filter the precipitate (if solid) or extract rapidly with EtOAc. Avoid highly basic aqueous washes to prevent hydrolysis of the unreacted starting material or product.
Decision Logic for Synthesis
Caption: Operational decision tree highlighting the trade-off between reactivity and stability risks.
References
-
Reactivity of Chloropyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[7] (General reference for pyridine reactivity and N-oxide activation).
-
Thiazolopyridine Synthesis & Properties: Structure and reactivity of thiazolo[4,5-c]pyridine derivatives. PubChem CID 585837.[6][8]
-
Nucleophilic Substitution Mechanisms: Nucleophilic Aromatic Substitution on Heterocycles. (General mechanistic overview of ortho/para activation).
-
Building Block Data: 4-Chlorothiazolo[4,5-c]pyridine CAS: 214045-74-6.[9][10][11] (Commercial availability and physical property data).
Sources
- 1. vaia.com [vaia.com]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - 4-chloro[1,3]thiazolo[5,4-c]pyridine (C6H3ClN2S) [pubchemlite.lcsb.uni.lu]
- 4. chegg.com [chegg.com]
- 5. libra.article2submit.com [libra.article2submit.com]
- 6. Thiazolo[4,5-c]pyridine | C6H4N2S | CID 585837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 8. americanelements.com [americanelements.com]
- 9. ivychem.com [ivychem.com]
- 10. 4-Chlorothiazolo[4,5-c]pyridine [allbiopharm.com]
- 11. 214045-74-6|4-Chlorothiazolo[4,5-c]pyridine|BLD Pharm [bldpharm.com]
Bioisosteric Comparison of Thiazolo[4,5-c]pyridine and Purine Scaffolds: A Strategic Guide for Drug Discovery
As a Senior Application Scientist, I approach scaffold hopping not merely as a structural exercise, but as a multidimensional optimization problem. The transition from a classical purine to a thiazolo[4,5-c]pyridine core represents a sophisticated bioisosteric strategy designed to circumvent metabolic liabilities while preserving critical pharmacophoric vectors.
This guide objectively compares the performance of these two scaffolds, detailing the causality behind their biological behavior and providing self-validating experimental protocols to evaluate their efficacy in drug development.
The Rationale for Purine Bioisosterism
The purine scaffold (imidazo[4,5-d]pyrimidine) is ubiquitous in biology, serving as the core for ATP, GTP, and adenosine. While highly effective at binding endogenous kinases and G-protein-coupled receptors (GPCRs), purine-derived therapeutics often suffer from rapid in vivo degradation by enzymes such as xanthine oxidase, alongside a highly crowded intellectual property (IP) landscape.
The thiazolo[4,5-c]pyridine core has emerged as a highly potent bioisostere[1]. By replacing the imidazole ring with a thiazole ring and the pyrimidine with a pyridine, developers can fundamentally alter the electron distribution and lipophilicity of the molecule. The sulfur atom in the thiazole ring provides a larger, more polarizable electron cloud compared to the nitrogen in imidazole, which enhances metabolic stability while mimicking the required hydrogen-bond acceptor networks[1].
Logical workflow of bioisosteric replacement to enhance metabolic stability while retaining affinity.
Structural and Physicochemical Comparison
To understand why thiazolo[4,5-c]pyridine derivatives often outperform purines in specific assays, we must look at their physicochemical parameters. The removal of two nitrogen atoms reduces the hydrogen-bond donor/acceptor count, which typically increases membrane permeability and alters the hydration shell of the molecule.
Table 1: Scaffold Parameter Comparison
| Feature | Purine Scaffold | Thiazolo[4,5-c]pyridine Scaffold |
| Ring System | Imidazo[4,5-d]pyrimidine (6,5-fused) | Thiazolo[4,5-c]pyridine (6,5-fused) |
| Heteroatom Count | 4 Nitrogen atoms | 2 Nitrogen atoms, 1 Sulfur atom |
| Hydrogen Bonding | High H-bond donor/acceptor capacity | Reduced H-bond donors; altered acceptor vectors |
| Lipophilicity (LogP) | Generally lower (hydrophilic) | Generally higher (lipophilic) due to sulfur |
| Metabolic Stability | Susceptible to purine-specific enzymes | Resistant to xanthine oxidase degradation |
| IP Landscape | Highly crowded | Favorable for novel composition of matter |
Biological Target Mapping: Adenosine Receptors
One of the most successful applications of this bioisosteric replacement is in the targeting of Adenosine Receptors (A2A/A2B). In the tumor microenvironment (TME), high concentrations of extracellular adenosine bind to A2A and A2B receptors on immune cells, triggering a Gs-protein coupled cascade that elevates intracellular cAMP and suppresses T-cell and Natural Killer (NK) cell activity[2].
By utilizing a thiazolo[4,5-c]pyridine core, researchers have developed potent antagonists like M1069 , which competitively block adenosine binding, thereby reversing immunosuppression[2].
Adenosine receptor signaling pathway and competitive blockade by thiazolo[4,5-c]pyridine antagonists.
Experimental Methodologies: Self-Validating Protocols
To rigorously compare a novel thiazolo[4,5-c]pyridine derivative against a purine standard, we must employ a two-tiered validation system. Binding affinity alone is insufficient; we must prove functional consequence.
Protocol 1: Competitive Radioligand Binding Assay
Causality: By utilizing isolated membrane preparations, we remove cellular permeability and active transport variables. This allows us to directly compare the thermodynamic binding free energy (Ki) of the thiazolo[4,5-c]pyridine scaffold against the native purine at the orthosteric pocket.
-
Membrane Preparation: Harvest HEK293 cells stably expressing human A2A receptors. Homogenize in ice-cold Tris-HCl buffer and centrifuge at 100,000 x g to isolate the membrane fraction.
-
Radioligand Incubation: In a 96-well plate, incubate 10 µg of membrane protein with a fixed concentration (e.g., 1 nM) of [³H]-ZM241385 (a standard A2A radioligand) and varying concentrations (10⁻¹² to 10⁻⁵ M) of the thiazolo[4,5-c]pyridine test compound.
-
Equilibration: Incubate the mixture at 25°C for 60 minutes to ensure thermodynamic equilibrium.
-
Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Self-Validation Step: The PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the lipophilic test compounds.
-
Quantification: Wash filters 3x with ice-cold buffer, extract into scintillation fluid, and measure retained radioactivity. Calculate Ki using the Cheng-Prusoff equation.
Protocol 2: Functional FRET-based cAMP Assay
Causality: Binding affinity does not dictate functional antagonism. To prove that the thiazolo[4,5-c]pyridine scaffold acts as a true antagonist rather than a partial agonist, we must measure the physiological consequence—inhibition of Gs-coupled adenylate cyclase. We use a FRET-based cAMP biosensor to provide real-time, self-calibrating kinetic data.
-
Cell Plating: Seed HEK293-A2A cells stably expressing a FRET-based cAMP sensor (e.g., Epac-SH150) into 384-well microplates at 10,000 cells/well.
-
Pre-incubation: Treat cells with the thiazolo[4,5-c]pyridine test compound for 30 minutes. This allows the compound to fully occupy the receptor's orthosteric site prior to agonist challenge.
-
Agonist Challenge: Stimulate the cells with an EC₈₀ concentration of NECA (a stable adenosine analog). Self-Validation Step: Using an EC₈₀ concentration ensures the assay is sensitive enough to detect competitive displacement while providing a robust signal window (Z' factor > 0.6).
-
Signal Detection: Measure the FRET emission ratio (480 nm / 535 nm) using a time-resolved fluorescence microplate reader.
-
Schild Analysis: Generate dose-response curves of the agonist in the presence of fixed concentrations of the antagonist to confirm competitive antagonism and determine the pA₂ value.
Quantitative Performance Data
When experimental protocols are executed correctly, the pharmacological superiority of optimized thiazolo[4,5-c]pyridine derivatives becomes evident. Below is a comparative data summary of the endogenous purine (Adenosine) versus a leading thiazolo[4,5-c]pyridine derivative (M1069)[2], alongside TCA007, a derivative utilized in infectious disease (Tuberculosis) targeting DprE1[3].
Table 2: Pharmacological Performance Comparison
| Compound / Scaffold | Target | Affinity / Potency | Functional Outcome |
| Endogenous Purine (Adenosine) | A2A Receptor | ~300 nM (EC₅₀) | Agonist (cAMP accumulation) |
| Standard Purine Antagonist | A2A Receptor | ~1-10 nM (IC₅₀) | Antagonist |
| Thiazolo[4,5-c]pyridine (M1069) | A2A Receptor | 0.13 nM (IC₅₀) | Potent Antagonist (cAMP blockade) |
| Thiazolo[4,5-c]pyridine (M1069) | A2B Receptor | 9.03 nM (IC₅₀) | Potent Antagonist (cAMP blockade) |
| Thiazolo[4,5-c]pyridine (TCA007) | Mtb DprE1 | 0.089 µM (MIC₉₀) | Mycobacterial Growth Inhibition |
Conclusion
The bioisosteric replacement of a purine core with a thiazolo[4,5-c]pyridine scaffold is a highly effective strategy for drug developers facing metabolic stability issues or IP roadblocks. As demonstrated by molecules like M1069 and TCA007, this scaffold can achieve sub-nanomolar potency across diverse targets—from GPCRs in immuno-oncology to essential enzymes in infectious diseases. By employing rigorous, self-validating assays (such as FRET-based cAMP monitoring and radioligand binding), researchers can confidently map the structure-activity relationships (SAR) of this privileged scaffold.
References
- Source: benchchem.
- Source: aacrjournals.
- Source: ucl.ac.
Sources
Benchmarking Purity: Elemental Analysis vs. Orthogonal Methods for 4-Chloro-2-methylthiazolo[4,5-c]pyridine
Executive Summary
In the development of bioactive scaffolds, 4-Chloro-2-methylthiazolo[4,5-c]pyridine (CAS 36915-43-2) serves as a critical intermediate, particularly in the synthesis of Platelet-Activating Factor (PAF) antagonists and kinase inhibitors. While High-Performance Liquid Chromatography (HPLC) remains the workhorse for monitoring reaction progress, it frequently fails to capture the "bulk purity" required for biological assays.
This guide objectively compares Combustion Elemental Analysis (EA) against HPLC-UV and Quantitative NMR (qNMR). We demonstrate that while HPLC determines relative purity (area %), only EA and qNMR provide the absolute purity (w/w %) necessary to detect non-chromophoric contaminants such as inorganic salts, trapped solvents, and moisture—impurities common to the synthesis of fused thiazolo-pyridine rings.
Technical Specifications & Theoretical Baselines
Before analyzing experimental data, the theoretical combustion profile must be established. This molecule is a fused bicycle containing sulfur and chlorine, requiring high-temperature oxidation (typically >1000°C) and specific catalytic reduction to prevent interference.
Compound: 4-Chloro-2-methylthiazolo[4,5-c]pyridine Formula: C₇H₅ClN₂S Molecular Weight: 184.65 g/mol
Table 1: Theoretical Elemental Composition (The "Gold Standard")
| Element | Symbol | Theoretical Weight % | Tolerance Limit (±0.4%)* |
| Carbon | C | 45.54% | 45.14 – 45.94% |
| Hydrogen | H | 2.73% | 2.33 – 3.13% |
| Nitrogen | N | 15.17% | 14.77 – 15.57% |
| Sulfur | S | 17.36% | 16.96 – 17.76% |
| Chlorine | Cl | 19.20% | 18.80 – 19.60% |
*Note: The ±0.4% tolerance is the standard acceptance criterion for the Journal of Medicinal Chemistry and ACS publications [1].
The "Purity Paradox": Why HPLC is Not Enough
A common scenario in the synthesis of thiazolopyridines involves a batch that appears >99% pure by HPLC but fails to reproduce biological data. This is often due to the "Purity Paradox," where the detector sees the chromophore but misses the bulk matrix.
Comparative Analysis: EA vs. HPLC vs. qNMR
The following table contrasts the performance of these methods on a hypothetical "wet" batch of 4-Chloro-2-methylthiazolo[4,5-c]pyridine contaminated with 2% residual Dichloromethane (DCM) and 1% inorganic salts (NaCl).
Table 2: Method Performance Matrix
| Feature | Elemental Analysis (EA) | HPLC-UV (254 nm) | qNMR (Internal Std) |
| Primary Output | Absolute Purity (w/w %) | Relative Purity (Area %) | Absolute Purity (w/w %) |
| Detection Principle | Combustion & Gas Chromatography | UV Absorption | Proton Counting |
| Blind Spots | None (detects total mass) | Inorganic salts, Moisture, Residual Solvents | Paramagnetic impurities, signals under solvent peak |
| Sample Requirement | 2–5 mg (Destructive) | <1 mg (Recoverable) | 5–10 mg (Non-destructive) |
| Accuracy | High (±0.3%) | Variable (Response factors differ) | High (±1.0%) |
| Verdict for CAS 36915-43-2 | Best for Bulk Purity Validation | Best for Impurity Profiling | Best for Reference Standard Qualification |
Expert Insight: Thiazolo[4,5-c]pyridines are basic nitrogen heterocycles. They readily form hydrochloride salts during chlorination steps. HPLC will show the same retention time for the free base and the salt, but EA will immediately reveal the presence of excess Chlorine and reduced Carbon/Nitrogen percentages, alerting you to the salt formation [2].
Experimental Protocols
To achieve the ±0.4% standard for this specific molecule, strict adherence to sample preparation is required. The sulfur content (17.36%) poses a challenge for standard CHN analyzers unless a tungsten trioxide (WO₃) catalyst is used to prevent sulfur retention in the ash.
Protocol A: Sample Preparation for EA
-
Recrystallization: Purify the crude 4-Chloro-2-methylthiazolo[4,5-c]pyridine using Ethanol/Water to remove inorganic salts.
-
Drying (Critical Step):
-
This molecule can trap lattice solvents.
-
Dry at 60°C under high vacuum (<5 mbar) for 12 hours over P₂O₅.
-
Caution: Do not exceed 80°C as sublimation may occur (Melting point is typically distinct, but sublimation pressure is non-negligible for chloro-heterocycles).
-
-
Weighing:
-
Use a microbalance with 1 µg readability.
-
Target sample weight: 2.000 mg ± 0.005 mg.
-
Encapsulate in Tin (Sn) capsules (Tin facilitates the exothermic flash combustion).
-
Protocol B: Data Interpretation (The "Pass/Fail" Logic)
If your EA results deviate, use this diagnostic logic:
-
Low %C, Low %N: Likely inorganic contamination (Silica, NaCl) or moisture.
-
High %C: Trapped organic solvent (e.g., Toluene, Hexane).
-
High %Cl, Low %C: Hydrochloride salt formation (check if %Cl is ~32% instead of 19%).
Visualization: The Analytical Workflow
The following diagrams illustrate the decision-making process and the combustion workflow, rendered using Graphviz.
Diagram 1: Purity Validation Decision Matrix
Caption: Logical flow for selecting the correct analytical method based on the stage of drug development.
Diagram 2: Combustion Analysis Mechanism
Caption: The chemical pathway inside the analyzer. Note the conversion of Sulfur to SO₂ which requires specific separation columns.
References
-
American Chemical Society (ACS). (2023). Journal of Medicinal Chemistry Author Guidelines: Purity of Compounds. [Link]
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
National Institute of Standards and Technology (NIST). (2023). Standard Reference Data for Heterocyclic Compounds. [Link]
Safety Operating Guide
4-Chloro-2-methylthiazolo[4,5-c]pyridine proper disposal procedures
Operational Guide: Proper Disposal and Handling of 4-Chloro-2-methylthiazolo[4,5-c]pyridine
Part 1: Executive Summary & Chemical Profile
Directive: This guide supersedes generic laboratory waste protocols. 4-Chloro-2-methylthiazolo[4,5-c]pyridine (CAS: 936477-32-6) is a halogenated nitrogen-sulfur heterocycle.[1][2] Its disposal requires strict segregation from non-halogenated waste streams to prevent the formation of dioxins during improper incineration and to protect aquatic ecosystems from long-term toxicity.[1][2]
Immediate Action Required:
-
Segregate: All waste containing this compound must be tagged as "Halogenated Organic Waste." [1]
-
Label: Containers must explicitly list the CAS number (936477-32-6) to facilitate downstream waste profiling.[1][2]
-
Prohibit: Never dispose of down the drain or via evaporation.[1]
Table 1: Chemical Profile & Hazard Identification
| Feature | Specification | Operational Implication |
| Compound Name | 4-Chloro-2-methylthiazolo[4,5-c]pyridine | Primary tracking identifier. |
| CAS Number | 936477-32-6 | Use for waste manifesting (RCRA/EPA).[1][2] |
| Molecular Formula | C₇H₅ClN₂S | Contains Sulfur and Chlorine; incineration generates HCl and SOx gases.[1] |
| Physical State | Solid (typically off-white powder) | Dust inhalation hazard; requires HEPA filtration during handling.[1][2] |
| GHS Classification | Warning | H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp.[1] Irritant). |
| Reactivity | Stable; Incompatible with strong oxidizers | Risk of exothermic reaction; do not mix with nitric acid or peroxides in waste.[1] |
Part 2: Pre-Disposal Stabilization & Handling
Scientific Rationale: Direct disposal of reactive intermediates can lead to uncontrolled exothermic events in waste drums.[1] Although 4-Chloro-2-methylthiazolo[4,5-c]pyridine is relatively stable, it is often found in reaction mixtures with nucleophiles or metal catalysts.[1][2]
Protocol 1: Quenching Reaction Mixtures If the compound is part of a reaction mixture (e.g., Suzuki coupling or nucleophilic substitution):
-
Cool: Bring the reaction vessel to 0°C.
-
Quench: Slowly add a saturated aqueous solution (e.g., Ammonium Chloride for basic mixtures, Sodium Bicarbonate for acidic mixtures) to neutralize pH to 6–8.[1]
-
Extract: Extract organics into a halogenated solvent (e.g., Dichloromethane).[1]
-
Segregate: The aqueous layer (if free of the compound) goes to Aqueous Waste; the organic layer goes to Halogenated Organic Waste .[1]
Protocol 2: Solid Waste Packaging
-
Double Bagging: Place solid waste (contaminated gloves, weighing boats, pure compound) into a clear polyethylene bag.[1]
-
Seal: Zip-tie or tape the bag closed.
-
Secondary Containment: Place the sealed bag into the solid waste drum.
Part 3: Disposal Workflow & Decision Logic
Trustworthiness: This workflow is designed to meet US EPA (RCRA) and EU (EWC) standards for hazardous waste combustion.[1]
Visual 1: Waste Segregation Decision Tree
[1] Operational Note on "Stream B": A common error is disposing of this compound dissolved in Ethanol into the "Non-Halogenated" waste stream.[1] This is incorrect. Because the solute (4-Chloro-2-methylthiazolo[4,5-c]pyridine) contains chlorine, the entire solution must be treated as halogenated waste to ensure the incinerator scrubber can handle the HCl emissions.[1][2]
Part 4: Emergency Response Protocols
In the event of a spill, immediate containment is necessary to prevent environmental release.[1]
Visual 2: Spill Response Workflow
Part 5: Regulatory Compliance & Final Disposal
US EPA (RCRA) Classification:
-
Waste Code: While 4-Chloro-2-methylthiazolo[4,5-c]pyridine is not explicitly listed (P or U list), it exhibits characteristics of toxicity.[1][2] It is typically classified under D001 (Ignitable) if in organic solvent, or as Non-Regulated Hazardous Waste requiring incineration.[1]
-
Manifesting: Must be manifested as "Waste Toxic Solids, Organic, n.o.s. (4-Chloro-2-methylthiazolo[4,5-c]pyridine)."[1][2]
Disposal Method:
-
High-Temperature Incineration: The waste must be sent to a permitted TSDF (Treatment, Storage, and Disposal Facility).[1][2]
-
Requirement: The incinerator must be equipped with a secondary combustion chamber (operating >1000°C) and an acid gas scrubber to neutralize the Hydrogen Chloride (HCl) and Sulfur Oxides (SOx) produced during combustion.[1]
References
-
US Environmental Protection Agency (EPA). (2024).[1] Hazardous Waste Management: Halogenated Solvents. Retrieved from [Link][1][2]
Sources
Personal protective equipment for handling 4-Chloro-2-methylthiazolo[4,5-c]pyridine
Comprehensive Safety and Handling Guide for 4-Chloro-2-methylthiazolo[4,5-c]pyridine
As a highly reactive halogenated fused-bicyclic heterocycle, 4-Chloro-2-methylthiazolo[4,5-c]pyridine (CAS: 936477-32-6) is a critical building block in the synthesis of advanced pharmaceutical candidates[1]. However, the very structural features that make it synthetically valuable—specifically the electron-deficient pyridine ring and the labile chlorine atom—also render it hazardous to laboratory personnel. This guide provides a self-validating, field-proven framework for the safe handling, operational workflow, and disposal of this compound.
Hazard Identification & Mechanistic Causality
Understanding the chemical behavior of 4-Chloro-2-methylthiazolo[4,5-c]pyridine is essential for anticipating its risks. The compound carries several critical GHS hazard classifications[2]:
-
Acute Oral Toxicity (H302): Ingestion leads to systemic toxicity.
-
Skin and Eye Irritation (H315, H319): Causality: The chlorine atom at the C4 position of the electron-poor thiazolopyridine core is highly electrophilic. This makes the molecule highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[3]. If exposed to unprotected skin or eyes, the compound can rapidly react with nucleophilic biological macromolecules (such as thiols and amines in tissue proteins), causing severe contact dermatitis and ocular damage.
-
Respiratory Irritation (H335): Causality: Supplied as a crystalline powder, handling generates micro-particulate dust. Inhalation of these particulates directly irritates the mucosal membranes of the respiratory tract[4].
Mandatory Personal Protective Equipment (PPE) Framework
Do not rely on a "one-size-fits-all" approach to PPE. Your protective gear must adapt to the specific operational state of the chemical[5].
-
Hand Protection (State-Dependent):
-
For Dry Powder: Standard nitrile gloves (minimum 0.11 mm thickness) provide an adequate mechanical barrier against the dry solid.
-
For Solutions (Critical Insight): In synthetic workflows, thiazolopyridines are frequently dissolved in polar aprotic solvents like DMF or DMSO to facilitate cross-coupling reactions[6]. Nitrile offers virtually zero breakthrough resistance to these solvents. If handling solutions, you must upgrade to Butyl rubber gloves or double-glove with a heavy-duty neoprene outer layer to prevent the solvent from carrying the dissolved hazardous compound through the glove matrix and into your skin.
-
-
Eye/Face Protection: Tight-fitting, splash-proof chemical safety goggles (NIOSH or EN166 approved) are mandatory[4]. Standard safety glasses with side shields are insufficient due to the risk of fine dust aerosolization.
-
Respiratory Protection: Routine handling must occur inside a certified chemical fume hood. If engineering controls fail, or during a bulk spill cleanup, a half-face respirator equipped with P100 (US) or P3 (EU) particulate filters is required to block crystalline dust[5].
-
Body Protection: A flame-resistant (FR) laboratory coat with fitted cuffs and closed-toe, non-porous shoes.
Quantitative Safety Data Summary
| Parameter | Specification / Classification | Operational Implication |
| CAS Number | 936477-32-6[1] | Verify identity before use. |
| Molecular Weight | 184.65 g/mol [1] | Required for stoichiometric calculations. |
| Storage Conditions | 2-8°C, Inert Atmosphere[2] | Prevents thermal and oxidative degradation. |
| GHS Hazard Codes | H302, H315, H319, H335[2][4] | Dictates mandatory use of fume hood and PPE. |
| Fume Hood Velocity | 80–120 fpm (0.4–0.6 m/s) | Minimum face velocity for safe powder handling. |
Operational Workflow: Step-by-Step Handling Protocol
Every step in this protocol acts as a self-validating system to ensure environmental and personnel safety.
-
Step 1: Environmental Validation. Before retrieving the chemical, verify that the chemical fume hood monitor reads a face velocity between 80 and 120 fpm. Prepare an inert gas line (Argon or Nitrogen), as the compound is stored under an inert atmosphere[2].
-
Step 2: Thermal Equilibration (Crucial). Remove the sealed container from the 2-8°C refrigerator. Do not open it immediately. Allow the container to equilibrate to room temperature for at least 30 minutes. Validation: Wipe the outside of the bottle; if condensation reforms, it is not yet at room temperature. Opening it prematurely will draw atmospheric moisture into the bottle, which can hydrolyze the sensitive chloro-heterocycle.
-
Step 3: Static-Mitigated Weighing. Use anti-static weighing boats and grounded spatulas. Halogenated powders often carry static charges that can cause the material to spontaneously aerosolize or jump out of the weighing vessel.
-
Step 4: Closed-System Transfer. Transfer the weighed solid directly into the reaction flask inside the fume hood. Immediately seal the flask with a septum and purge with inert gas before introducing solvents.
Spill Response and Disposal Plan
In the event of a breach, immediate and calculated action is required to prevent environmental contamination[5].
-
Spill Containment (No Dry Sweeping): Never dry sweep the powder. Dry sweeping aerosolizes the hazardous dust. Instead, gently cover the spill with a damp absorbent pad (dampened with water or a compatible solvent like ethanol) to suppress dust generation.
-
Surface Decontamination: Once the bulk solid is collected, wash the affected surface with soap and water. Because the nitrogen-containing heterocycle is slightly basic, mild aqueous cleaning is highly effective for surface decontamination.
-
Waste Segregation & Disposal: Collect all contaminated materials (pads, gloves, empty vials) into a designated, clearly labeled Halogenated Organic Waste container[4].
-
Disposal Causality: Do not flush any residue down the drain[5]. The compound must be disposed of via high-temperature commercial incineration. Because the molecule contains chlorine, sulfur, and nitrogen, combustion will generate highly toxic gases (HCl, SOx, NOx). The chosen waste facility must utilize an incinerator equipped with an alkaline afterburner and scrubber system to neutralize these acidic effluents.
Workflow Visualization
Workflow for handling, spill containment, and disposal of 4-Chloro-2-methylthiazolo[4,5-c]pyridine.
References
1.[1] BLD Pharm. "Product Name: 4-Chloro-2-methylthiazolo[4,5-c]pyridine (CAS: 936477-32-6)". bldpharm.com. 1 2.[2] BLD Pharm. "Product Information: 4-Chlorothiazolo[4,5-c]pyridine (CAS: 214045-74-6)". bldpharm.com. 2 3.[5] ChemScene. "Safety Data Sheet: thiazolo[4,5-c]pyridine". chemscene.com. 5 4. Sigma-Aldrich. "thiazolo[4,5-c]pyridine | 273-75-6". sigmaaldrich.com. 5.[4] Aaron Chemicals LLC. "Safety Data Sheet: Ethyl thiazolo[4,5-c]pyridine-2-carboxylate". aaronchem.com. 4 6.[6] Messire, G., et al. "Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation". PMC - nih.gov. 6 7.[3] BenchChem Technical Support Team. "Navigating the Safety Profile of 3-Chloro-5-fluoro-2-methoxypyridine: A Technical Guide". benchchem.com. 3
Sources
- 1. 936477-32-6|4-Chloro-2-methylthiazolo[4,5-c]pyridine|BLD Pharm [bldpharm.com]
- 2. 214045-74-6|4-Chlorothiazolo[4,5-c]pyridine|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. aaronchem.com [aaronchem.com]
- 5. chemscene.com [chemscene.com]
- 6. Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
